molecular formula C5H2BrN3 B1268970 5-Bromopyrimidine-2-carbonitrile CAS No. 38275-57-9

5-Bromopyrimidine-2-carbonitrile

Cat. No.: B1268970
CAS No.: 38275-57-9
M. Wt: 183.99 g/mol
InChI Key: VPQICCOHFSGBMA-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-2-carbonitrile is a useful research compound. Its molecular formula is C5H2BrN3 and its molecular weight is 183.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2BrN3/c6-4-2-8-5(1-7)9-3-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQICCOHFSGBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350712
Record name 5-bromopyrimidine-2-carbonitrile
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Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38275-57-9
Record name 5-Bromo-2-pyrimidinecarbonitrile
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Record name 5-bromopyrimidine-2-carbonitrile
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Record name 5-bromopyrimidine-2-carbonitrile
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Foundational & Exploratory

5-Bromopyrimidine-2-carbonitrile: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 38275-57-9

This technical guide provides an in-depth overview of 5-Bromopyrimidine-2-carbonitrile, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and significant applications in medicinal chemistry, with a focus on the development of targeted therapeutics.

Core Compound Properties

This compound is a versatile heterocyclic compound widely utilized as a pharmaceutical intermediate.[1][2] Its structure, featuring a pyrimidine ring substituted with a bromo group at the 5-position and a nitrile group at the 2-position, offers multiple reactive sites for chemical modification.

PropertyValueReference
Molecular Formula C₅H₂BrN₃[3][4]
Molecular Weight 183.99 g/mol [3]
Appearance White to yellow crystalline solid[2]
Melting Point 115-121 °C[3]
Solubility Slightly soluble in water[2]
SMILES N#Cc1ncc(Br)cn1[3][4]
InChIKey VPQICCOHFSGBMA-UHFFFAOYSA-N[3][4]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reaction of 5-bromo-2-chloropyrimidine with a cyanide source.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Sodium Cyanide (NaCN)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of sodium cyanide (1.9 g, 38.83 mmol) and 1,4-diazabicyclo[2.2.2]octane (0.87 g, 7.77 mmol) in DMSO (10 mL) and water (20 mL) is prepared.

  • A solution of 5-bromo-2-chloropyrimidine (7.51 g, 38.83 mmol) in DMSO (20 mL) is added to the mixture.

  • The reaction mixture is stirred overnight at room temperature.

  • Following overnight stirring, water (100 mL) is added to the mixture.

  • The product is extracted with diethyl ether (3 x 100 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid.

G reagent1 5-Bromo-2-chloropyrimidine in DMSO reaction_mixture Reaction Mixture reagent1->reaction_mixture reagent2 NaCN + DABCO in DMSO/Water reagent2->reaction_mixture stirring Stir Overnight (Room Temperature) reaction_mixture->stirring workup Aqueous Workup (Water Addition) stirring->workup extraction Extraction (Diethyl Ether) workup->extraction drying Drying & Concentration extraction->drying product This compound drying->product

Synthesis workflow for this compound.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in drugs targeting a wide array of diseases. This compound serves as a crucial starting material for the synthesis of various biologically active molecules, particularly in the realm of oncology.

Role as a Kinase Inhibitor Precursor

The pyrimidine core mimics the purine structure of ATP, enabling compounds derived from it to act as competitive inhibitors of kinases.[5] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The bromine atom on the this compound ring is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5]

Experimental Protocol: Suzuki-Miyaura Coupling[7]

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 5-Bromopyrimidine (as a representative bromopyrimidine) with an arylboronic acid.

Materials:

  • 5-Bromopyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and degassed water.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

G start Combine Reactants: 5-Bromopyrimidine Arylboronic acid Pd(PPh3)4, K3PO4 solvent Add Dioxane/Water start->solvent reaction Heat (85-95 °C) under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Cool & Aqueous Workup monitoring->workup purification Purification (Column Chromatography) workup->purification product 5-Arylpyrimidine purification->product

General workflow for Suzuki-Miyaura coupling.

Targeting Key Signaling Pathways

Derivatives of pyrimidine-5-carbonitrile have shown significant promise as inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and VEGFR pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6] Its aberrant activation is a common event in many human cancers.[7] Novel pyrimidine-5-carbonitrile derivatives have been developed that exhibit potent inhibitory activity against PI3K and mTOR, leading to apoptosis in cancer cells.[8][9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->PI3K Inhibitor->mTOR

References

An In-depth Technical Guide to 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides key data on 5-Bromopyrimidine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry.

Core Molecular Data

The essential molecular identifiers for this compound are summarized below. These values are foundational for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

PropertyValue
Molecular FormulaC5H2BrN3
Molar Mass ( g/mol )183.99

The molecular formula, C5H2BrN3, indicates the elemental composition of the molecule, which consists of five carbon atoms, two hydrogen atoms, one bromine atom, and three nitrogen atoms.[1][2][3][4] The molar mass is 183.99 g/mol .[1][2][4]

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this direct and hierarchical connection.

A This compound B Molecular Formula C5H2BrN3 A->B is described by C Molecular Weight 183.99 g/mol B->C results in

References

A Technical Guide to the Physical Properties of 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Bromopyrimidine-2-carbonitrile (CAS No: 38275-57-9), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its key physical characteristics, the experimental protocols for their determination, and a visual representation of a common synthetic pathway.

Core Physical and Chemical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₂BrN₃.[1] It presents as a white to light yellow crystalline solid.[1] The presence of the bromine atom and the nitrile group on the pyrimidine ring makes it a versatile building block in organic synthesis.

Summary of Physical Data

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C₅H₂BrN₃
Molecular Weight 183.99 g/mol
Appearance White to yellow solid/crystalline powder
Melting Point 115-121 °C
Boiling Point 317.7 °C at 760 mmHg
Density 1.86 g/cm³
Solubility Slightly soluble in water
Flash Point 145.9 °C
Vapor Pressure 0.000379 mmHg at 25°C
Refractive Index 1.617
pKa (Predicted) -4.65 ± 0.22

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, alongside a calibrated thermometer.

  • The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially near the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid sample has completely transitioned to a liquid is recorded as the end of the melting range.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a fundamental physical property. For high-melting solids like this compound, this value is often determined under reduced pressure to prevent decomposition at high temperatures.

Methodology (Thiele Tube Method):

  • A small amount of the substance (if it were a liquid) is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the liquid.

  • The apparatus is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[2]

  • The setup is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1][2]

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point of the substance at the given atmospheric pressure.[2]

Solubility Determination

Understanding the solubility of a compound is crucial for its application in various chemical reactions and formulations.

Methodology (Gravimetric Method):

  • An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • A known volume of the clear, saturated filtrate is carefully transferred to a pre-weighed container.

  • The solvent is evaporated from the filtrate, and the container with the solid residue is weighed again.

  • The mass of the dissolved solid is used to calculate the solubility of the compound in the specific solvent at that temperature, typically expressed in g/L or mol/L.[3][4]

Synthetic Workflow

The following diagram illustrates a common laboratory-scale synthesis of this compound from 5-bromo-2-chloropyrimidine. This process involves a nucleophilic substitution reaction where the chloro group is replaced by a cyano group.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials & Reagents cluster_process Reaction & Workup cluster_product Final Product Start 5-Bromo-2-chloropyrimidine in DMSO Mixing Combine Reactants Stir at Room Temperature (Overnight) Start->Mixing Reagents Sodium Cyanide (NaCN) 1,4-diazabicyclo[2.2.2]octane in DMSO/Water Reagents->Mixing Quench Quench with Water Mixing->Quench Reaction Completion Extraction Extract with Ether (3x) Quench->Extraction Drying Dry Organic Layer (Anhydrous Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Product This compound (Solid) Concentration->Product

References

Introduction: The Critical Role of Solubility in the Application of 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 5-Bromopyrimidine-2-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a key building block and intermediate in the development of novel therapeutic agents and agrochemicals.[1] The utility of this compound in various synthetic and formulation processes is fundamentally governed by its solubility in organic solvents. A thorough understanding of its solubility profile is paramount for researchers to control reaction kinetics, develop effective purification strategies such as crystallization, and formulate active pharmaceutical ingredients (APIs) with optimal bioavailability.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed to equip researchers with the foundational knowledge and detailed methodologies required to accurately assess its solubility in a range of common organic solvents, thereby accelerating research and development timelines.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical properties is essential for predicting and interpreting its solubility behavior.

PropertyValueSource(s)
Chemical Name This compound[2][3]
Synonyms 5-Bromo-2-cyanopyrimidine[1]
CAS Number 38275-57-9[2][4]
Molecular Formula C₅H₂BrN₃[2][3]
Molecular Weight 183.99 g/mol [2]
Appearance White to yellow solid/crystalline powder[1]
Boiling Point 317.7 ± 34.0 °C (Predicted)[1][2]
Water Solubility Slightly soluble[1][5][6]
Sensitivity Moisture Sensitive[1][2]

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The extent to which this compound dissolves in a particular organic solvent is dictated by the interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[7]

Key Factors Influencing Solubility:

  • Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar solutes, like this compound with its nitrogen atoms and cyano group, tend to dissolve better in polar solvents. Non-polar solutes dissolve better in non-polar solvents.[7] The polarity of a solvent can be quantified by its dielectric constant.

  • Hydrogen Bonding: The pyrimidine nitrogens and the nitrile group in the solute molecule can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors (e.g., alcohols like methanol and ethanol) can engage in these interactions, often leading to higher solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8][9] This principle is fundamental to purification by recrystallization. However, this relationship must be determined empirically for each solute-solvent system.

  • Molecular Size and Shape: Smaller molecules are generally more soluble than larger ones as they are more easily solvated by solvent molecules.[10]

To aid in solvent selection, the following table classifies common organic solvents based on their relative polarity:

Polarity ClassExample Solvents
Non-Polar Hexane, Toluene, Diethyl Ether
Polar Aprotic Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water

Given the polar nature of the pyrimidine and nitrile functionalities, it is anticipated that this compound will exhibit greater solubility in polar aprotic and polar protic solvents. An isomer, 2-Bromopyrimidine-5-carbonitrile, has been noted to be soluble in dichloromethane and chloroform, and very soluble in polar solvents, which suggests a similar trend for the title compound.[11][12]

Experimental Determination of Thermodynamic Solubility

While theoretical principles provide a valuable framework for prediction, empirical measurement is essential for obtaining accurate solubility data. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of the equilibrium state.[1][13]

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification start Start: Obtain pure this compound and selected organic solvents add_excess Add excess solid solute to a known volume of solvent in a sealed vial start->add_excess equilibrate Agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium add_excess->equilibrate check_solid Visually confirm the presence of undissolved solid equilibrate->check_solid separate Separate the solid and liquid phases (e.g., centrifugation followed by filtration with a syringe filter) check_solid->separate aliquot Take a precise aliquot of the clear, saturated supernatant separate->aliquot dilute Dilute the aliquot with a suitable mobile phase to fall within the calibration range aliquot->dilute analyze Analyze by a validated analytical method (e.g., HPLC-UV) dilute->analyze quantify Quantify concentration against a standard curve analyze->quantify calculate Calculate solubility (e.g., in mg/mL or mol/L) quantify->calculate

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol provides a robust methodology for determining the solubility of this compound.

1. Materials and Equipment:

  • Pure this compound (≥98% purity)

  • HPLC-grade organic solvents of interest

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Preparation of Saturated Solutions:

  • Causality: The goal is to create a solution in thermodynamic equilibrium with the solid phase. Adding an excess of the solid ensures that the solution becomes saturated.

  • Procedure:

    • Accurately weigh approximately 10-20 mg of this compound directly into a pre-weighed glass vial.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.[14]

3. Equilibration:

  • Causality: Sufficient time and consistent agitation at a constant temperature are critical to ensure that the dissolution process has reached equilibrium. A period of 24 to 48 hours is typically adequate for many compounds.[1]

  • Procedure:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the vials at a constant speed for 24-48 hours.

    • After the equilibration period, allow the vials to stand for at least 2 hours to let undissolved solids settle. Visually confirm that a solid phase remains in each vial.

4. Sample Preparation for Analysis:

  • Causality: The undissolved solid must be completely removed to ensure that the analyzed liquid phase represents only the dissolved solute. Centrifugation followed by filtration is a robust method for this separation.[15]

  • Procedure:

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully draw the supernatant into a syringe.

    • Attach a syringe filter (chemically compatible with the solvent) and filter the supernatant into a clean vial. This step removes any remaining microscopic particles.

    • Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

5. Quantification by HPLC-UV:

  • Causality: A validated, specific, and sensitive analytical method is required to accurately measure the concentration of the solute in the diluted saturated solution. HPLC-UV is a common and reliable technique for this purpose.[15]

  • Procedure:

    • Develop an HPLC method capable of resolving this compound from any potential impurities.

    • Prepare a series of calibration standards of known concentrations from a stock solution of the compound.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Inject the diluted samples and determine their concentrations from the calibration curve.

6. Calculation of Solubility:

  • Procedure:

    • Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the concentration of the saturated solution.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Illustrative Solubility Profile of this compound

While extensive quantitative data is not publicly available, the following table provides an illustrative framework for reporting experimentally determined solubility. The qualitative descriptors are based on general chemical principles and should be replaced with quantitative data upon experimentation.

SolventPolarity TypePredicted Qualitative SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
HexaneNon-PolarVery Low[To be determined]
TolueneNon-PolarLow[To be determined]
Dichloromethane (DCM)Polar AproticModerate[To be determined]
Ethyl AcetatePolar AproticModerate[To be determined]
AcetonePolar AproticModerate to High[To be determined]
Acetonitrile (ACN)Polar AproticModerate to High[To be determined]
Ethanol (EtOH)Polar ProticModerate[To be determined]
Methanol (MeOH)Polar ProticModerate[To be determined]
Dimethyl Sulfoxide (DMSO)Polar AproticHigh[To be determined]

Safety and Handling Precautions

As a laboratory chemical, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[16][17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is noted to be moisture-sensitive.[1][2]

  • Incompatibilities: Keep away from strong oxidizing agents.[16]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[16][17]

Conclusion

This guide has outlined the critical importance of understanding the solubility of this compound and provided a comprehensive framework for its experimental determination. By applying the theoretical principles and the detailed shake-flask protocol described herein, researchers can generate reliable and accurate solubility data. This information is indispensable for optimizing reaction conditions, developing efficient purification methods, and designing effective formulations, ultimately facilitating the successful application of this valuable chemical intermediate in drug discovery and development.

References

Spectroscopic Analysis of 5-Bromopyrimidine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic properties of 5-Bromopyrimidine-2-carbonitrile. Due to the limited availability of public experimental data for this specific compound, this document serves as a template outlining the expected spectral characteristics and the detailed experimental protocols for their acquisition. The provided data tables are illustrative and would be populated with experimentally determined values.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyrimidine ring substituted with a bromine atom and a nitrile group, gives rise to a distinct spectroscopic signature. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This guide focuses on the theoretical ¹H and ¹³C NMR spectral features of this compound and provides a standardized protocol for acquiring high-quality NMR data.

Molecular Structure and NMR Active Nuclei

The structure of this compound contains two NMR-active nuclei of interest: ¹H (protons) and ¹³C (carbon-13). The pyrimidine ring contains two hydrogen atoms at positions 4 and 6, which are expected to be chemically non-equivalent and thus produce distinct signals in the ¹H NMR spectrum. The molecule has five unique carbon atoms, which should be distinguishable in the ¹³C NMR spectrum.

Chemical Structure of this compound

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. Due to the electron-withdrawing nature of the pyrimidine nitrogens, the nitrile group, and the bromine atom, these protons are expected to be significantly deshielded, appearing at a downfield chemical shift.

Table 1: Illustrative ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1Values (singlet)-H-6
2Values (singlet)-H-4

Note: The actual chemical shifts, multiplicities, and coupling constants need to be determined experimentally. The protons H-4 and H-6 are expected to be singlets due to the lack of adjacent protons, though long-range coupling may be observed under high-resolution conditions.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound should display five signals, one for each unique carbon atom. The chemical shifts of these carbons are influenced by their hybridization state and the electronegativity of neighboring atoms.

Table 2: Illustrative ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1ValueC5-Br
2ValueC-CN
3ValueC4
4ValueC6
5ValueC2

Note: The actual chemical shifts need to be determined experimentally. The assignments are predictive based on known substituent effects in similar heterocyclic systems.

Experimental Protocols

The following are general experimental protocols for obtaining high-quality ¹H and ¹³C NMR spectra of organic compounds like this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can slightly influence the chemical shifts.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is appropriate for the spectrometer being used (typically a height of 4-5 cm).

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

  • Spectral Width: 0-220 ppm.

  • Decoupling: Broadband proton decoupling.

  • Temperature: 298 K (25 °C).

Logical Workflow for Spectral Analysis

The process of acquiring and interpreting NMR spectra follows a logical workflow to ensure accurate structural elucidation.

G cluster_0 Experimental Phase cluster_1 Data Processing & Analysis SamplePrep Sample Preparation (Dissolution, Standard Addition) H1_Acquisition 1H NMR Data Acquisition SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Data Acquisition SamplePrep->C13_Acquisition Processing Fourier Transform & Phasing H1_Acquisition->Processing C13_Acquisition->Processing PeakPicking Peak Picking & Integration (1H) Processing->PeakPicking Assignment Signal Assignment (Chemical Shift & Multiplicity Analysis) PeakPicking->Assignment Structure_Validation Structure Validation Assignment->Structure_Validation

spectroscopic data interpretation for 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 5-Bromopyrimidine-2-carbonitrile

This technical guide offers a detailed examination of the spectroscopic data for this compound, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its spectroscopic profile is essential for structure elucidation, purity assessment, and quality control in research and development settings. This document provides a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for data interpretation.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct molecular structure that gives rise to a characteristic spectroscopic fingerprint. The pyrimidine ring, substituted with a bromine atom and a nitrile group, provides specific signals in various spectroscopic techniques.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₂BrN₃[3][4]

  • Molecular Weight: 183.99 g/mol [2][4][5]

  • CAS Number: 38275-57-9[1][4]

The interpretation of its spectra relies on identifying the signals corresponding to the two aromatic protons on the pyrimidine ring, the carbon atoms of the ring, the nitrile group, and the influence of the electronegative bromine atom.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.84Singlet2HH-4, H-6

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~160C-4, C-6
~145C-2
~120C-5
~115-C≡N

Note: These are predicted values based on the analysis of similar pyrimidine structures. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Key Infrared (IR) Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100-3000Aromatic C-H stretchMedium
~2240-2220C≡N (Nitrile) stretchSharp, Medium
~1600-1400C=C and C=N ring stretchingMedium to Strong
~1200-1000C-H in-plane bendingMedium
Below 1000C-Br stretchMedium to Strong

Note: These are characteristic ranges for the specified functional groups.

Table 4: Mass Spectrometry Data for this compound

AdductPredicted m/z
[M]+182.94265
[M+H]⁺183.95048
[M+Na]⁺205.93242
[M-H]⁻181.93592

Source: Predicted values from PubChem.[3] The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for the molecular ion and bromine-containing fragments.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

3.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, typically with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute this stock solution to a final concentration of around 1-10 µg/mL using the mobile phase solvent.

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

    • Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Visualization of the Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow from sample analysis to structural confirmation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Solid Sample (ATR) Sample->Prep_IR Prep_MS Dilute Solution Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_NMR ¹H & ¹³C Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Interp_NMR Chemical Shifts Multiplicity Integration Data_NMR->Interp_NMR Interp_IR Vibrational Modes (C≡N, C=N, C-Br) Data_IR->Interp_IR Interp_MS Molecular Ion (M⁺) Isotopic Pattern Fragmentation Data_MS->Interp_MS Conclusion Structure Confirmed Interp_NMR->Conclusion Interp_IR->Conclusion Interp_MS->Conclusion

References

Unveiling the Molecular Landscape of 5-Bromopyrimidine-2-carbonitrile: A Theoretical and Computational Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the theoretical properties and computational study of 5-Bromopyrimidine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. By integrating experimental data with computational analysis, this document offers a detailed exploration of the molecule's structural, electronic, and spectroscopic characteristics, equipping researchers with the foundational knowledge for its application in drug design and development.

Physicochemical and Spectroscopic Properties

This compound is a solid compound with the molecular formula C₅H₂BrN₃ and a molecular weight of 183.99 g/mol .[1][2] It is slightly soluble in water. The existing experimental data provides a solid foundation for understanding the basic characteristics of this molecule.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₅H₂BrN₃[1][2]
Molecular Weight183.99 g/mol [1][2]
Melting Point115-121 °C[3]
Boiling Point (Predicted)317.7 ± 34.0 °C
Density (Predicted)1.86 ± 0.1 g/cm³
Water SolubilitySlightly soluble
XlogP (Predicted)0.9[4]
Table 2: Spectroscopic Data for this compound
Spectroscopy TypeDataSource
¹H NMR (400 MHz, CDCl₃)δ 8.84 (s, 2H)[5]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nucleophilic substitution of a chlorine atom in a pyrimidine precursor with a cyanide group.

Experimental Protocol: Synthesis of this compound

A general and efficient procedure for the synthesis of this compound is as follows:

  • Dissolution: 5-Bromo-2-chloropyrimidine (10 g, 51.8 mmol) is dissolved in dimethyl sulfoxide (DMSO) (26 mL) in a reaction flask.[5]

  • Addition of Reagents: A mixture of sodium cyanide (2.59 g, 51.8 mmol) and triethylenediamine (1.2 g, 10.4 mmol) in DMSO (14 mL) and water (28 mL) is added sequentially to the solution.[5]

  • Reaction: The reaction mixture is stirred at room temperature for 18 hours.[5]

  • Work-up: Upon completion, the mixture is diluted with water (130 mL) and extracted with ether (3 x 150 mL).[5]

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is purified by recrystallization from hot dichloromethane to yield this compound as a light yellow solid.[5]

G Synthesis Workflow for this compound A 5-Bromo-2-chloropyrimidine in DMSO C Reaction Mixture (Stir at RT for 18h) A->C B NaCN and Triethylenediamine in DMSO/Water B->C D Dilution with Water and Ether Extraction C->D E Drying and Concentration D->E F Recrystallization from Dichloromethane E->F G This compound F->G

Synthesis Workflow

Theoretical Properties and Computational Analysis

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a planar pyrimidine ring substituted with a bromine atom at the 5-position and a nitrile group at the 2-position. The bromine atom and the nitrile group are expected to have a significant influence on the geometry and electronic distribution of the pyrimidine ring.

A computational protocol for geometry optimization would typically involve Density Functional Theory (DFT) calculations, for example, using the B3LYP functional with a 6-311++G(d,p) basis set.[6] This level of theory has been shown to provide accurate geometric parameters for similar heterocyclic compounds.

Electronic Properties

The electronic properties of this compound are of significant interest for understanding its reactivity and potential as a pharmacophore. The bromine atom, being electronegative, and the electron-withdrawing nitrile group are expected to influence the electron density distribution within the pyrimidine ring.

A theoretical study on 5-bromopyrimidine revealed that the lowest energy electronic transitions are of π* ← π character, with weaker transitions involving the nitrogen and bromine lone pairs.[7] The presence of the additional cyano group in this compound would likely further modulate these transitions.

Table 3: Predicted Electronic Properties of this compound (Illustrative)
PropertyPredicted ValueMethod
HOMO EnergyDFT/B3LYP/6-311++G(d,p)
LUMO EnergyDFT/B3LYP/6-311++G(d,p)
Dipole MomentDFT/B3LYP/6-311++G(d,p)

Note: The values in this table are illustrative and would require specific DFT calculations to be determined accurately.

Vibrational Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides valuable insights into the molecular structure. A computational approach to vibrational analysis would involve the calculation of harmonic vibrational frequencies using DFT. The calculated frequencies can then be compared with experimental spectra to aid in the assignment of vibrational modes. For similar brominated pyridine derivatives, DFT calculations have shown excellent agreement with experimental vibrational spectra.

G Computational Chemistry Workflow for Property Prediction A Input Structure of This compound B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Electronic Property Calculation (HOMO, LUMO, etc.) B->D F Molecular Docking (with target protein) B->F G ADMET Prediction B->G E Spectroscopic Prediction (IR, Raman, UV-Vis) C->E

Computational Workflow

Applications in Drug Development

Pyrimidine-5-carbonitrile derivatives have been investigated as potential inhibitors of various biological targets, including vascular endothelial growth factor receptor-2 (VEGFR-2).[8] Molecular modeling and docking studies are crucial in this context to understand the binding interactions of these compounds with their protein targets.

Molecular Docking and ADMET Prediction

A typical in silico drug development workflow for a molecule like this compound would involve:

  • Molecular Docking: To predict the binding mode and affinity of the molecule within the active site of a target protein.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-likeness and potential pharmacokinetic properties of the molecule.

These computational approaches help in prioritizing lead compounds for further experimental validation.

G Logical Relationship of Molecular Properties Structure Molecular Structure (Pyrimidine Core, Br and CN substituents) Electronic Electronic Properties (Electron Distribution, HOMO/LUMO) Structure->Electronic Biological Biological Activity (e.g., Enzyme Inhibition) Structure->Biological Spectroscopic Spectroscopic Signature (NMR, IR, UV-Vis) Electronic->Spectroscopic Reactivity Chemical Reactivity Electronic->Reactivity Reactivity->Biological

Molecular Property Relationships

Conclusion

This compound presents a molecule of significant interest for medicinal and agricultural chemistry. While experimental data provides a solid baseline for its characterization, this whitepaper highlights the immense potential of computational chemistry to further elucidate its properties. A dedicated theoretical study of this molecule would be invaluable for accelerating its application in the development of novel therapeutic agents and other advanced materials. The methodologies and insights presented herein provide a clear roadmap for such future investigations.

References

An In-depth Technical Guide to the Vacuum Ultraviolet Photoabsorption Spectrum of 5-Bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the vacuum ultraviolet (VUV) photoabsorption spectrum of 5-bromopyrimidine, targeting researchers, scientists, and drug development professionals. The information is compiled from a detailed experimental and theoretical study, presenting quantitative data, experimental methodologies, and visual representations of the underlying photophysical processes. 5-Bromopyrimidine is a halogenated pyrimidine, a class of molecules relevant as potential radiosensitizers in cancer therapy, making the study of their interaction with VUV radiation crucial for understanding potential DNA damage mechanisms.[1][2]

Quantitative Spectroscopic Data

The high-resolution VUV photoabsorption spectrum of 5-bromopyrimidine was measured over a photon energy range of 3.7 to 10.8 eV.[1][3] The spectrum is characterized by several absorption bands, with the most intense transitions attributed to π* ← π electronic transitions. Weaker bands are assigned to transitions involving nitrogen and bromine lone pairs, the antibonding σ*Br orbital, and lower-lying Rydberg states.[4][5] Below 7.3 eV, the spectrum of 5-bromopyrimidine is very similar to its isomer, 2-bromopyrimidine. However, at higher energies, significant differences emerge. Notably, in the 7.3–9.0 eV range, where the maximum cross-section is observed, 5-bromopyrimidine displays a single broad band, in contrast to the more structured features seen in 2-bromopyrimidine.[1][4][5]

The experimental absorption bands have been assigned based on theoretical calculations. The calculated vertical excitation energies and oscillator strengths provide a basis for understanding the nature of the electronic transitions.[1]

Table 1: Experimental Absorption Bands and Their Assignments for 5-Bromopyrimidine

Band LabelEnergy Range (eV)Peak Position (eV)Main Character of Transitions
I3.7 - 4.6~4.3π* ← n, π* ← π
II4.6 - 5.7~5.2π* ← n, π* ← π
III5.7 - 6.7~6.3π* ← π, σ* ← n
IV6.7 - 8.2~7.6π* ← π
V8.2 - 9.5~8.6Rydberg, π* ← π
VI9.5 - 10.8~10.1Rydberg, π* ← π

Data compiled from the graphical representation of the VUV photoabsorption spectrum in Mendes et al. (2021).[1][6]

Table 2: Calculated Vertical Excitation Energies, Oscillator Strengths, and Transition Assignments for 5-Bromopyrimidine

Excitation Energy (eV)Oscillator Strength (f₀)Main Character (Hole → Particle)
4.320.016n-(b₂) → π(a₂)
5.180.108π(b₁) → π(a₂)
6.090.007n+(a₁) → π(a₂)
6.380.010n-(b₂) → π(b₁)
6.490.012nBr(b₂) → π(a₂)
7.000.354π(a₂) → π(a₂)
7.150.003n-(b₂) → σBr(a₁)
7.340.282π(b₁) → π(b₁)
7.590.008nBr(b₂) → π(b₁)
7.740.002πBr(b₁) → π(a₂)
8.160.019n+(a₁) → π(b₁)
8.350.001π(a₂) → σBr(a₁)
8.410.003n+(a₁) → 3s
8.520.045π(b₁) → 3s
8.650.006n-(b₂) → 3p
8.810.003nBr(b₂) → 3s
8.870.010n+(a₁) → 3p
8.940.052πBr(b₁) → π*(b₁)
9.020.002n-(b₂) → 3p
9.170.002π(a₂) → 3s

This table presents a selection of the calculated vertical excitation energies and oscillator strengths from Mendes et al. (2021). The assignments are based on the dominant hole and particle natural transition orbitals.[1]

Experimental Protocols

The high-resolution VUV photoabsorption measurements were conducted at the AU-UV beamline of the ASTRID2 synchrotron facility at Aarhus University, Denmark.[3]

Sample Preparation: The 5-bromopyrimidine sample was a commercial product. Before the experiment, the sample was degassed through repeated freeze-pump-thaw cycles to remove any volatile impurities. The vapor pressure of the sample at room temperature was sufficient for the measurements, so no heating was required.[2]

Experimental Setup and Data Acquisition: The experimental apparatus consists of a gas cell connected to the output of a monochromator.[3] A MgF₂ window separates the gas cell from the high vacuum of the synchrotron beamline. The pressure in the gas cell was varied between 0.03 and 0.25 mbar.[2] The VUV photoabsorption spectrum was recorded in the energy range of 3.7 to 10.8 eV. To ensure the accuracy of the cross-section measurements (estimated to be around 10%), the spectrum was measured in small, overlapping sections (5 or 10 nm). This allowed for the optimization of the sample pressure according to the local absorption cross-sections.[2]

Theoretical Calculations: The experimental results were supported by quantum chemical calculations. Time-dependent density functional theory (TDDFT) was used in conjunction with the nuclear ensemble approach (NEA) to compute the absorption cross-sections.[3][4] For the first absorption band, Franck-Condon Herzberg-Teller (FCHT) calculations were also performed.[3] The theoretical calculations were carried out at the LYP/aug-cc-pVDZ+2s2p2d level of theory.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the electronic transitions in 5-bromopyrimidine.

Experimental_Workflow cluster_source VUV Photon Source cluster_beamline Beamline cluster_experiment Experiment cluster_data Data Processing Synchrotron ASTRID2 Synchrotron Monochromator Monochromator Synchrotron->Monochromator Synchrotron Radiation GasCell Gas Cell with 5-Bromopyrimidine Vapor Monochromator->GasCell Monochromatic VUV Light Detector Detector GasCell->Detector Transmitted Light DataAcquisition Data Acquisition System Detector->DataAcquisition Analysis Cross-Section Calculation DataAcquisition->Analysis

Caption: Experimental workflow for VUV photoabsorption spectroscopy.

Electronic_Transitions cluster_excited Excited States GS Ground State (S₀) Pi_Pi_star π* ← π Transitions (e.g., π(b₁) → π*(a₂), π(a₂) → π*(a₂)) GS->Pi_Pi_star Strong Absorption n_Pi_star π* ← n Transitions (e.g., n-(b₂) → π*(a₂)) GS->n_Pi_star Weaker Absorption n_Sigma_star σ* ← n Transitions (e.g., n-(b₂) → σ*Br(a₁)) GS->n_Sigma_star Weak Absorption Rydberg Rydberg Transitions (e.g., n+(a₁) → 3s) GS->Rydberg Weak, Sharp Features

References

Unveiling the Electronic Landscape of Bromopyrimidine Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic structure of bromopyrimidine isomers, crucial intermediates in the development of novel therapeutics and functional materials. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes key experimental and computational findings, offering a comparative overview of the 2-bromo-, 4-bromo-, and 5-bromopyrimidine isomers. While extensive data is presented for the 2- and 5-isomers, a notable gap in the literature exists for the detailed electronic characterization of 4-bromopyrimidine.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including nucleobases.[1] The introduction of a bromine atom to the pyrimidine ring significantly alters its electronic properties, influencing intermolecular interactions and reactivity, which are critical for drug design and materials science. Understanding the electronic structure of bromopyrimidine isomers—specifically the arrangement and energies of their molecular orbitals—is paramount for predicting their chemical behavior and designing new molecules with desired functionalities. This guide summarizes the current state of knowledge on the electronic properties of 2-, 4-, and 5-bromopyrimidine, drawing from vacuum ultraviolet (VUV) photoabsorption spectroscopy, photoelectron spectroscopy (PES), and theoretical calculations.

Comparative Electronic Properties

The position of the bromine atom on the pyrimidine ring induces significant changes in the electronic structure of the isomers. These changes are primarily governed by the interplay of inductive and resonant effects.[2] A summary of the key electronic properties is presented in the tables below.

Table 1: Calculated Vertical Ionization Energies
IsomerFirst Ionization Energy (eV)Computational Method
2-Bromopyrimidine9.911[3]Outer Valence Green Function (OVGF)
4-BromopyrimidineNot available-
5-Bromopyrimidine9.865[3]Outer Valence Green Function (OVGF)
Table 2: Experimental VUV Photoabsorption Bands for 2-Bromopyrimidine
BandEnergy Range (eV)Assignment
I3.7 - 4.6π* ← n-
II4.6 - 5.4Not specified
III5.4 - 6.5Not specified
IV6.5 - 7.3Not specified
V7.3 - 9.0π* ← π
VI9.0 - 10.8Not specified
Data sourced from Mendes et al. (2021).[4]
Table 3: Experimental VUV Photoabsorption Bands for 5-Bromopyrimidine
BandEnergy Range (eV)Assignment
I3.7 - 4.6π* ← n-
II4.6 - 5.4Not specified
III5.4 - 6.5Not specified
IV6.5 - 7.3Not specified
V7.3 - 9.0π* ← π
VI9.0 - 10.8Not specified
Data sourced from Mendes et al. (2021).[4]

The VUV absorption spectra of 2- and 5-bromopyrimidine are very similar below 7.3 eV.[4] However, significant differences emerge at higher energies. In the 7.3–9.0 eV range, 5-bromopyrimidine exhibits a single broad band, whereas 2-bromopyrimidine displays more discernible features.[4] The most intense bands in both isomers are attributed to π* ← π transitions, with weaker bands arising from transitions involving nitrogen and bromine lone pairs and the antibonding σ*Br orbital.[4]

Experimental and Computational Methodologies

A generalized workflow for the characterization of the electronic structure of bromopyrimidine isomers is depicted below. This involves synthesis, experimental spectroscopic analysis, and computational modeling to provide a comprehensive understanding of their electronic properties.

G Generalized Workflow for Electronic Structure Characterization cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Bromopyrimidine Isomers purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification pes Photoelectron Spectroscopy (PES) purification->pes vuv VUV Photoabsorption Spectroscopy purification->vuv ie Determine Ionization Energies pes->ie transitions Assign Electronic Transitions vuv->transitions dft Density Functional Theory (DFT) dft->ie ea Determine Electron Affinities dft->ea tddft Time-Dependent DFT (TD-DFT) tddft->transitions comparison Comparative Analysis of Isomers ie->comparison ea->comparison transitions->comparison

Figure 1: A generalized experimental and computational workflow for characterizing the electronic structure of bromopyrimidine isomers.

Experimental Protocols

Vacuum Ultraviolet (VUV) Photoabsorption Spectroscopy

VUV photoabsorption spectroscopy is a key technique for investigating the excited electronic states of molecules. A general experimental setup involves:

  • Synchrotron Radiation Source: A high-flux, tunable source of VUV radiation is required, typically from a synchrotron facility.[5]

  • Monochromator: The broadband synchrotron radiation is passed through a monochromator to select a narrow band of photon energies with high resolution.[5]

  • Gas Cell: The gaseous sample of the bromopyrimidine isomer is introduced into a static gas cell. The pressure is maintained at a low level to ensure single-collision conditions.[5]

  • Detector: The intensity of the VUV radiation is measured before and after passing through the gas cell using a suitable detector, such as a photomultiplier tube.[6]

  • Data Acquisition: The absorption cross-section is calculated as a function of photon energy by applying the Beer-Lambert law.[7]

Photoelectron Spectroscopy (PES)

PES provides direct information about the binding energies of electrons in molecular orbitals. The general procedure is as follows:

  • Ionization Source: A monochromatic source of high-energy photons, such as a helium discharge lamp (for UPS) or a synchrotron source, is used to irradiate the gaseous sample.[8]

  • Sample Inlet: The bromopyrimidine sample is introduced into a high-vacuum chamber as a molecular beam.

  • Electron Energy Analyzer: The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer (e.g., a hemispherical or toroidal analyzer).[1]

  • Detector: An electron detector counts the number of electrons at each kinetic energy.

  • Spectrum Generation: The binding energy of the electrons is determined by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons. A plot of electron count versus binding energy constitutes the photoelectron spectrum.[8]

Computational Methodologies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Computational chemistry plays a crucial role in interpreting experimental spectra and providing insights into the electronic structure.

  • Geometry Optimization: The ground-state molecular geometry of the bromopyrimidine isomer is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9]

  • Frequency Analysis: A vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.[10]

  • Ionization Energy Calculation: The vertical ionization energy can be calculated using methods such as the Outer Valence Green Function (OVGF) approach, which provides a good correlation with experimental values.[3]

  • Excited State Calculations: The energies and oscillator strengths of electronic transitions are calculated using TD-DFT. The choice of functional (e.g., CAM-B3LYP) is critical for obtaining accurate excitation energies.[11]

  • Spectral Simulation: The calculated transition energies and oscillator strengths are convoluted with Gaussian or Lorentzian functions to generate a simulated absorption spectrum, which can then be compared with the experimental VUV spectrum.

Isomer-Specific Insights and Structure-Property Relationships

The electronic properties of the bromopyrimidine isomers are directly linked to the position of the bromine atom. This relationship can be visualized as a logical flow from the molecular structure to the observable electronic characteristics.

G Structure-Property Relationship in Bromopyrimidine Isomers cluster_structure Molecular Structure cluster_effects Electronic Effects cluster_properties Electronic Properties cluster_spectroscopy Spectroscopic Observables isomer Position of Bromine Atom (2-, 4-, or 5-) inductive Inductive Effect (-I) isomer->inductive resonant Resonant Effect (+M) isomer->resonant mo_energies Molecular Orbital Energies (HOMO, LUMO) inductive->mo_energies resonant->mo_energies ie_ea Ionization Energy & Electron Affinity mo_energies->ie_ea dipole Dipole Moment mo_energies->dipole vuv_spectra VUV Absorption Spectrum mo_energies->vuv_spectra pe_spectra Photoelectron Spectrum ie_ea->pe_spectra

Figure 2: The influence of the bromine atom's position on the electronic properties and spectroscopic signatures of bromopyrimidine isomers.

The electron-withdrawing inductive effect of the bromine atom and its electron-donating resonance effect collectively modulate the energy levels of the π and n orbitals of the pyrimidine ring. The relative contribution of these effects depends on the substitution position, leading to the observed differences in ionization energies and electronic transition energies among the isomers.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the electronic structure of 2- and 5-bromopyrimidine based on available experimental and computational data. The presented information is vital for researchers working on the development of new pharmaceuticals and functional materials based on the pyrimidine scaffold.

A significant knowledge gap remains concerning the electronic properties of 4-bromopyrimidine. Further experimental and theoretical studies are warranted to fully characterize this isomer and enable a complete comparative analysis of the bromopyrimidine family. Such studies would provide a more complete picture of the structure-property relationships in these important heterocyclic compounds, ultimately facilitating the rational design of new molecules with tailored electronic characteristics.

References

5-Bromopyrimidine-2-carbonitrile: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyrimidine-2-carbonitrile is a key heterocyclic building block in the field of medicinal chemistry. Its strategic substitution pattern, featuring a reactive nitrile group and a bromine atom on the pyrimidine core, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold itself is a privileged structure, mimicking the purine core of ATP and enabling competitive binding to the ATP-binding sites of various kinases.[1] This guide provides an in-depth overview of the discovery, historical development of synthesis, and critical applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

PropertyValueReference
CAS Number 38275-57-9[2]
Molecular Formula C₅H₂BrN₃[2]
Molecular Weight 183.99 g/mol [2]
Appearance White to yellow crystalline solid[3]
Melting Point 115-121 °C[2]
Boiling Point 317.7±34.0 °C (Predicted)[3]
Density 1.86±0.1 g/cm³ (Predicted)[3]
Solubility Slightly soluble in water[3]

Discovery and History of Synthesis

The primary historical and current synthetic pathway involves a nucleophilic aromatic substitution (SNAr) reaction on 5-bromo-2-chloropyrimidine with a cyanide salt.

Synthesis of the Precursor: 5-Bromo-2-chloropyrimidine

A common method for the synthesis of 5-bromo-2-chloropyrimidine starts from 2-hydroxypyrimidine.[4] A one-step method involves the reaction of 2-hydroxypyrimidine with hydrobromic acid, catalyzed by hydrogen peroxide, followed by reaction with a chlorinating agent like phosphorus oxychloride in the presence of an organic amine.[4]

G 2-Hydroxypyrimidine 2-Hydroxypyrimidine Intermediate Intermediate 2-Hydroxypyrimidine->Intermediate Bromination HBr, H2O2 HBr, H2O2 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine Intermediate->5-Bromo-2-chloropyrimidine Chlorination POCl3, Organic Amine POCl3, Organic Amine

Experimental Protocols

Synthesis of this compound from 5-Bromo-2-chloropyrimidine[5]

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

  • 5-Bromo-2-chloropyrimidine (10 g, 51.8 mmol)

  • Sodium cyanide (2.59 g, 51.8 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) or triethylenediamine (1.2 g, 10.4 mmol)

  • Dimethyl sulfoxide (DMSO) (40 mL total)

  • Water (28 mL)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • In a reaction flask, dissolve 5-bromo-2-chloropyrimidine (10 g, 51.8 mmol) in dimethyl sulfoxide (26 mL).[5]

  • In a separate container, prepare a mixture of sodium cyanide (2.59 g, 51.8 mmol) and triethylenediamine (1.2 g, 10.4 mmol) in dimethyl sulfoxide (14 mL) and water (28 mL).[5]

  • Add the cyanide/triethylenediamine mixture to the solution of 5-bromo-2-chloropyrimidine.[5]

  • Stir the reaction mixture at room temperature for 18 hours.[5]

  • Upon completion of the reaction, dilute the mixture with water (130 mL).[5]

  • Extract the aqueous mixture with diethyl ether (3 x 150 mL).[5]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a light yellow solid.[5]

  • Purify the resulting solid by recrystallization from hot dichloromethane to afford this compound.[5]

Yield: 99% (9.4 g)[5] ¹H NMR (CDCl₃, 400 MHz) δ: 8.84 (s, 2H)[5]

G cluster_start Starting Materials cluster_workup Workup & Purification 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine Reaction_Mixture Reaction Mixture (Room Temperature, 18h) 5-Bromo-2-chloropyrimidine->Reaction_Mixture NaCN NaCN NaCN->Reaction_Mixture DABCO DABCO DABCO->Reaction_Mixture DMSO/H2O DMSO/H2O DMSO/H2O->Reaction_Mixture Water_Quench Dilute with Water Reaction_Mixture->Water_Quench Extraction Extract with Ether Water_Quench->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Recrystallization Recrystallize from DCM Drying_Concentration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Applications in Drug Discovery: A Precursor for Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors for cancer therapy.[1][6] The pyrimidine core acts as a scaffold that can be elaborated through various chemical reactions, primarily at the bromine and nitrile positions, to generate libraries of compounds for screening against different kinases.

Targeting Kinase Signaling Pathways

Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the phosphorylation of proteins.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] Inhibitors derived from 5-bromopyrimidine scaffolds have shown activity against several important cancer-related kinases.

1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Pyrimidine-5-carbonitrile derivatives have been designed and synthesized as inhibitors of VEGFR-2.[8][9]

CompoundTargetIC₅₀Reference
Sorafenib (Reference)VEGFR-20.19 ± 0.15 µM[8]
Compound 12bVEGFR-20.53 ± 0.07 µM[8]
Compound 11eVEGFR-20.61 ± 0.01 µM[8]
Compound 12cVEGFR-20.74 ± 0.15 µM[8]

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates Angiogenesis Angiogenesis PLCγ->Angiogenesis Promotes Akt Akt PI3K->Akt Activates Akt->Angiogenesis Promotes Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->VEGFR-2 Inhibits

2. Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and migration.[10] Mutations and overexpression of EGFR are common in various cancers. Pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of both wild-type (WT) and mutant forms of EGFR.[10]

CompoundTargetIC₅₀Reference
Erlotinib (Reference)EGFRWT>10 µM (in some cell lines)[10]
Compound 11bEGFRWT0.09 µM[10]
Compound 11bEGFRT790M4.03 µM[10]

G EGF EGF EGFR EGFR EGF->EGFR Binds Ras/Raf/MEK/ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras/Raf/MEK/ERK Activates PI3K/Akt PI3K-Akt Pathway EGFR->PI3K/Akt Activates Proliferation_Survival Cell Proliferation & Survival Ras/Raf/MEK/ERK->Proliferation_Survival Promotes PI3K/Akt->Proliferation_Survival Promotes Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->EGFR Inhibits

3. Aurora Kinases

Aurora kinases are serine/threonine kinases that are key regulators of mitosis.[11][12] Their overexpression is implicated in various cancers.[11][12] 2,4-Diaminopyrimidine-based compounds, synthesized from 5-bromopyrimidine derivatives, have shown promise as Aurora kinase inhibitors.[1]

G Aurora_Kinases Aurora Kinases (A, B, C) Mitotic_Events Centrosome Maturation Spindle Assembly Chromosome Segregation Aurora_Kinases->Mitotic_Events Regulates Mitotic_Arrest Mitotic Arrest & Apoptosis Cell_Division Proper Cell Division Mitotic_Events->Cell_Division Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->Aurora_Kinases Inhibits Inhibitor->Mitotic_Arrest Leads to

4. Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is vital for the growth and survival of certain B-cell leukemias and lymphomas.[1][5] Covalent irreversible BTK inhibitors often incorporate an acrylamide moiety, and 2,5-diaminopyrimidine scaffolds derived from 5-bromopyrimidines are used in their design.[1]

G BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates Downstream_Signaling Downstream Signaling (e.g., NF-κB) BTK->Downstream_Signaling Activates B_Cell_Proliferation B-Cell Proliferation & Survival Downstream_Signaling->B_Cell_Proliferation Promotes Inhibitor 2,5-Diaminopyrimidine Derivative Inhibitor->BTK Inhibits

Conclusion

This compound has established itself as a cornerstone intermediate in modern medicinal chemistry. Its synthetic accessibility and the versatile reactivity of its functional groups have enabled the exploration of vast chemical spaces, particularly in the realm of kinase inhibitor discovery. The pyrimidine core provides a privileged scaffold for interacting with the ATP-binding sites of numerous kinases implicated in cancer and other diseases. The continued exploration of derivatives of this compound holds significant promise for the development of novel, targeted therapeutics to address unmet medical needs.

References

fundamental reactivity of the cyanopyrimidine core

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fundamental Reactivity of the Cyanopyrimidine Core

Introduction

The pyrimidine ring is a foundational heterocyclic scaffold in nature, most notably as a component of the nucleobases cytosine, thymine, and uracil. The introduction of a cyano (-CN) group onto this ring creates the cyanopyrimidine core, a privileged scaffold in medicinal chemistry and materials science. The potent electron-withdrawing nature of both the ring nitrogens and the cyano group renders the cyanopyrimidine core highly electron-deficient, defining its characteristic reactivity and making it a valuable building block for the synthesis of a diverse array of functional molecules, particularly in drug development.[1][2] Cyanopyrimidine derivatives have been successfully developed as inhibitors for various biological targets, including kinases and protein-protein interactions, showing promise as anticancer and anti-inflammatory agents.[3][4][5]

This technical guide provides a comprehensive overview of the , detailed experimental protocols for key transformations, and insights into its application in drug discovery.

Fundamental Reactivity of the Cyanopyrimidine Core

The reactivity of the cyanopyrimidine ring is dominated by its electron-deficient character. This property makes the core highly susceptible to nucleophilic attack while generally being resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is the most significant and widely utilized reaction of the cyanopyrimidine core. The presence of nitrogen atoms and the cyano group activates the ring towards attack by nucleophiles, especially at positions ortho and para to the ring nitrogens (C2, C4, and C6).[6]

The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is the key determinant of the reaction's feasibility. The negative charge in the Meisenheimer complex can be delocalized onto the electronegative ring nitrogen atoms, which provides significant stabilization and drives the reaction forward.[6] This is why substitution is strongly favored at the C2, C4, and C6 positions.

Common leaving groups in these reactions are halides (e.g., -Cl) or sulfonyl groups (e.g., -SO2Me), which are readily displaced by a wide range of nucleophiles.[1][8][9]

SNAr_Mechanism cluster_intermediate Meisenheimer Complex (Intermediate) Pyrimidine Cyanopyrimidine-LG Meisenheimer Resonance-Stabilized Anion Pyrimidine->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Meisenheimer->Pyrimidine Reversible Product Substituted Cyanopyrimidine Meisenheimer->Product - LG⁻ LeavingGroup Leaving Group (LG⁻)

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Cyanopyrimidines

Starting MaterialNucleophile/ReagentProductYield (%)Reference
4,6-Dichloro-2-(methylthio)pyrimidineNaOMe4-Chloro-6-methoxy-2-(methylthio)pyrimidineHigh[1]
4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidineKCN4-Chloro-6-methoxypyrimidine-2-carbonitrile27[1]
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidineKCN4,6-Dimethoxypyrimidine-2-carbonitrile83[1]
2-MethylsulfonylpyrimidineKCN2-CyanopyrimidineHigh[8]
4-chloro-thiouracil derivativesHeteroaromatic amine4-pyrrolo-5-cyanopyrimidinesN/A[3]
Reactions Involving the Cyano Group

The nitrile functional group on the pyrimidine ring can also undergo various chemical transformations, although its reactivity can be influenced by the electron-deficient nature of the ring.

  • Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide.[2]

  • Reduction: Catalytic hydrogenation or reduction with chemical hydrides can convert the cyano group into a primary amine (-CH2NH2).[2]

  • Cycloaddition Reactions: The nitrile can act as a dienophile or enophile in certain pericyclic reactions, though this is less common for unactivated nitriles.[2][10]

Electrophilic Aromatic Substitution

Due to the strong deactivating effect of the ring nitrogens and the cyano group, the cyanopyrimidine core is highly resistant to electrophilic aromatic substitution (SEAr).[11][12] Such reactions, like nitration or halogenation, typically require harsh conditions and often result in low yields. The electrophile must be extremely reactive to overcome the high activation energy barrier.[13]

Synthesis of Cyanopyrimidines

A common and efficient method for the synthesis of 2-cyanopyrimidines involves a two-step, one-pot process starting from 2-methylthiopyrimidine. This precursor is first oxidized to a more reactive sulfoxide or sulfone intermediate, which enhances the leaving group ability of the methylthio moiety. Subsequent nucleophilic displacement with a cyanide salt, such as KCN or NaCN, yields the final 2-cyanopyrimidine product.[8][14]

Synthesis_Workflow Start 2-Methylthiopyrimidine Oxidation Oxidation (e.g., H₂O₂, Na₂WO₄) Start->Oxidation Intermediate Activated Intermediate (Sulfoxide/Sulfone) Oxidation->Intermediate Cyanation Cyanation (e.g., KCN, NaCN) Intermediate->Cyanation Product 2-Cyanopyrimidine Cyanation->Product OnePot One-Pot Procedure OnePot->Oxidation OnePot->Cyanation

Caption: One-pot synthesis of 2-cyanopyrimidine from 2-methylthiopyrimidine.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Cyanopyrimidine[8][14][15]

This protocol outlines the synthesis of 2-cyanopyrimidine from 2-methylthiopyrimidine in a one-pot procedure.

Materials:

  • 2-Methylthiopyrimidine (25.5 g)

  • Sodium tungstate dihydrate (Na2WO4·2H2O) (0.54 - 0.67 g)

  • Acetic acid (0.25 - 0.3 g)

  • Water (5 mL)

  • 30% Hydrogen peroxide (H2O2)

  • Acetonitrile

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) (10 g)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Oxidation: In a 1L three-necked flask equipped with a magnetic stirrer and thermometer, add 2-methylthiopyrimidine (25.5 g), sodium tungstate dihydrate (0.67 g), acetic acid (0.25 g), and water (5 mL).

  • Heat the mixture to 50-60 °C with stirring.

  • Slowly add 30% hydrogen peroxide via a dropping funnel, ensuring the temperature is maintained between 50-60 °C to control the exotherm.

  • Continue stirring at this temperature until thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis indicates the complete consumption of the starting material.

  • Cyanation: Cool the reaction mixture to room temperature and add acetonitrile.

  • In a separate beaker, dissolve sodium cyanide (10 g) in water (25 mL), using sonication if necessary.

  • Add the cyanide solution dropwise to the reaction mixture.

  • Stir the mixture vigorously at room temperature overnight or until the reaction is complete (monitor by TLC/HPLC).

  • Workup and Isolation: Cool the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyanopyrimidine.

  • Safety Note: Aqueous layers and filtered solids must be treated with a 10% sodium hypochlorite solution overnight to decompose residual cyanide before disposal.[14]

Protocol 2: Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile[1]

This protocol describes the conversion of a methylsulfonylpyrimidine to a cyanopyrimidine.

Materials:

  • 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (218 mg, 1.00 mmol)

  • Potassium cyanide (KCN) (98 mg, 1.5 mmol)

  • Acetonitrile (MeCN) (5 mL)

Procedure:

  • To a stirred mixture of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (1.00 mmol) in acetonitrile (5 mL) at approximately 20 °C, add potassium cyanide (1.5 mmol).

  • Stir the mixture for 18 hours at room temperature.

  • After the reaction is complete, pour the mixture into water (20 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography to yield 4,6-dimethoxypyrimidine-2-carbonitrile. (Reported Yield: 83%).[1]

Applications in Drug Development

The unique electronic properties and reactivity of the cyanopyrimidine core make it an attractive scaffold for the design of potent and selective enzyme inhibitors. Cyanopyrimidine derivatives have been investigated as anticancer agents targeting various signaling pathways.[3][4][15]

For example, certain 2-amino-3-cyanopyridine derivatives (a related scaffold) have been shown to inhibit the STAT3 signaling pathway, which is often dysregulated in cancers like colorectal cancer.[16] Inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation and survival, such as MCL-1 and Survivin.[16]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation Inhibitor Cyanopyrimidine Inhibitor Inhibitor->STAT3_inactive Inhibits Phosphorylation Transcription Gene Transcription (e.g., MCL-1, Survivin) DNA->Transcription Promotes

Caption: Inhibition of the STAT3 signaling pathway by a cyanopyrimidine derivative.

Table 2: Biological Activity of Selected Cyanopyrimidine Derivatives

Compound ClassTarget / Cell LineActivity (IC50)ApplicationReference
Cyano-pyrimidine pendant chalcone derivativesLSD1183 nM (most active)Anticancer[4]
6-substituted cyanopyrimidinesMcl-1 / Bcl-2Dual Inhibitory ActivityAnticancer[3]
Cyanopyridone derivative 5aHepG22.71 µMAnticancer[15]
Cyanopyridone derivative 5eMCF-71.39 µMAnticancer[15]
2-amino-3-cyanopyridine 3nHCT-11610.50 µMAnticancer (STAT3)[16]
Pyrido[2,3-d]pyrimidine derivative 4MCF-70.99 µMAnticancer (PIM-1)[17]
Pyrido[2,3-d]pyrimidine derivative 11PIM-1 Kinase21.4 nMAnticancer[17]

Conclusion

The cyanopyrimidine core is a versatile and reactive scaffold of significant interest to researchers in organic synthesis and drug discovery. Its fundamental reactivity is characterized by a high susceptibility to nucleophilic aromatic substitution, enabling the straightforward introduction of diverse functional groups at key positions on the pyrimidine ring. While resistant to electrophilic attack, the cyano group itself offers further opportunities for chemical modification. The synthetic accessibility of cyanopyrimidines, coupled with their proven success as modulators of critical biological pathways, ensures their continued importance as privileged structures in the development of novel therapeutics.

References

electrophilicity of the C-Br bond in 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilicity and Synthetic Utility of the C-Br Bond in 5-Bromopyrimidine-2-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in modern medicinal chemistry, primarily due to the pronounced electrophilicity of its C5-Br bond. This guide provides a comprehensive analysis of the electronic factors governing this reactivity, explores its practical application in key synthetic transformations, and offers detailed experimental protocols. We will dissect the interplay of the pyrimidine ring's innate electron-deficient nature with the potent electron-withdrawing effects of the C2-nitrile group, which collectively render the C5 position highly susceptible to nucleophilic attack and oxidative addition. This document serves as a technical resource for scientists seeking to leverage the unique chemical properties of this versatile reagent in drug discovery and development programs.

The Electronic Architecture of this compound

The reactivity of an aromatic halide is not an intrinsic property of the halogen itself but is dictated by the electronic environment of the ring to which it is attached. In this compound, the carbon-bromine bond possesses a significant electrophilic character, making it a prime site for chemical modification. This reactivity stems from a confluence of powerful electronic effects.

The Electron-Deficient Pyrimidine Core

Pyrimidines are heterocyclic analogues of benzene containing two nitrogen atoms at positions 1 and 3. These nitrogen atoms are more electronegative than carbon and exert a strong electron-withdrawing effect through induction (the sigma framework) and resonance (the pi framework). This significantly reduces the electron density of the entire aromatic system, a phenomenon often referred to as π-deficiency. Consequently, the carbon atoms in the pyrimidine ring are inherently more electrophilic than those in benzene, predisposing the ring to reactions with nucleophiles.

Synergistic Activation by the C2-Cyano Group

The electrophilicity of the pyrimidine ring is further amplified by the presence of a cyano (-C≡N) group at the C2 position. The nitrile group is one of the strongest electron-withdrawing groups used in organic chemistry. Its influence is twofold:

  • Inductive Effect (-I): The electronegative nitrogen atom in the cyano group pulls electron density away from the ring through the sigma bond.

  • Mesomeric Effect (-M): The π-system of the cyano group can accept electron density from the aromatic ring via resonance, further delocalizing and stabilizing the negative charge in intermediates formed during nucleophilic attack.

The combination of the π-deficient pyrimidine core and the potent C2-cyano substituent creates a highly electron-poor aromatic system. This electronic pull is transmitted to the C5 position, polarizing the C-Br bond and making the carbon atom a strong electrophilic center.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNA r)

The primary pathway through which the C5-Br bond's electrophilicity is expressed is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 and SN2 reactions common to alkyl halides, the SNAr pathway is characteristic of electron-poor aromatic systems.

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination sequence.

  • Nucleophilic Addition: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electrophilic carbon atom at C5, breaking the aromaticity of the pyrimidine ring. This forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized across the pyrimidine ring and, crucially, onto the nitrogen atoms and the cyano group, which provides substantial stabilization.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step by the expulsion of the bromide ion, which is a good leaving group. This step is typically fast.

The presence of strong electron-withdrawing groups is essential for stabilizing the Meisenheimer intermediate, making the reaction kinetically feasible.

Caption: Figure 1: S-N-Ar Mechanism on this compound

Experimental Protocol: SNAr Amination

The reaction with amines is a cornerstone of medicinal chemistry, enabling the facile introduction of nitrogen-containing functional groups.

Objective: To synthesize 5-(Piperidin-1-yl)pyrimidine-2-carbonitrile via SNAr.

Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Addition of Nucleophile: Add piperidine (1.2 eq) to the solution. The slight excess of the amine can help drive the reaction to completion.

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq) to neutralize the HBr generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Many SNAr reactions on highly activated systems can proceed at room temperature, but heating is often employed to ensure reasonable reaction times.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the starting material signal in LC-MS and the appearance of a new peak with the correct mass-to-charge ratio for the product provides in-process validation.

Reactivity Profile: Transition-Metal-Catalyzed Cross-Coupling

While the C-Br bond is highly active towards SNAr, it is also an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[1] It is one of the most widely used C-C bond-forming reactions. The C-Br bond at the electron-deficient C5 position is highly susceptible to the initial oxidative addition step into the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 5-(Furan-3-yl)pyrimidine-2-carbonitrile.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), furan-3-ylboronic acid (1.2-1.5 eq), and a suitable base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos or SPhos).

  • Solvent Addition: Add an anhydrous, degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-110 °C for several hours until completion, as monitored by LC-MS.

  • Work-up and Purification: After cooling, the reaction is typically diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is achieved via column chromatography.

Cross_Coupling_Workflow Figure 2: General Workflow for Cross-Coupling Reactions start_end start_end process process decision decision io io A Start: Assemble Reagents (Halide, Coupling Partner, Base) B Add Catalyst & Ligand under Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat Reaction Mixture (e.g., 80-110 °C) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Reaction Complete? E->F F->D No G Aqueous Work-up (Extraction & Washing) F->G Yes H Purification (Column Chromatography) G->H I Characterization (NMR, HRMS) H->I J End: Pure Product I->J

Caption: Figure 2: General Workflow for Cross-Coupling Reactions

Other Important Cross-Coupling Reactions

The electrophilic C-Br bond is also amenable to a variety of other powerful palladium-catalyzed transformations:

  • Buchwald-Hartwig Amination: This reaction couples the aryl bromide with primary or secondary amines to form C-N bonds, providing an alternative to the SNAr pathway that often proceeds under milder conditions and with a broader substrate scope.

  • Sonogashira Coupling: Forms a C-C bond between the pyrimidine and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This is a key method for introducing alkynyl moieties into drug scaffolds.

  • Stille Coupling: Utilizes an organostannane (organotin) reagent to form a C-C bond. While powerful, the toxicity of tin reagents has led to its decreased use in favor of alternatives like the Suzuki coupling.

Quantitative Data Summary

The choice of reaction pathway—SNAr versus cross-coupling—depends on the desired product and the nature of the nucleophile or coupling partner. The following table provides a comparative overview of typical conditions for these key transformations.

Reaction TypeTypical Catalyst/ConditionsCoupling Partner/NucleophileBond FormedTypical Yield Range
SNAr Base (e.g., K₂CO₃, DIPEA), Polar Aprotic Solvent (DMF, NMP), 25-100 °CAmines, Thiols, AlkoxidesC-N, C-S, C-O70-95%
Suzuki-Miyaura Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Dioxane/H₂O, 80-110 °CBoronic Acids/EstersC-C (sp²-sp²)65-90%
Buchwald-Hartwig Pd(0/II) catalyst, Phosphine Ligand, Base (e.g., NaOt-Bu), Toluene, 80-110 °CPrimary/Secondary AminesC-N70-95%
Sonogashira Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N), THF/DMF, 25-80 °CTerminal AlkynesC-C (sp²-sp)60-85%
Stille Pd(0) catalyst (e.g., Pd(PPh₃)₄), LiCl additive, Toluene, 110 °COrganostannanesC-C60-85%

Yields are representative and highly dependent on the specific substrates and optimization of reaction conditions.

Applications in Drug Discovery

The 5-substituted-2-cyanopyrimidine scaffold is a privileged structure in medicinal chemistry. The ability to selectively functionalize the C5 position via the electrophilic C-Br bond is a critical strategy in the synthesis of potent and selective therapeutic agents. This building block is frequently employed in the development of:

  • Kinase Inhibitors: The pyrimidine core acts as a bioisostere of the adenine ring of ATP, and substituents at C5 can be tailored to target the hydrophobic regions of the kinase active site, imparting both potency and selectivity.

  • GPCR Modulators: Derivatives are used to probe the complex pharmacology of G-protein coupled receptors.

  • Antiviral and Antibacterial Agents: The pyrimidine nucleus is a core component of nucleoside analogues and other antimicrobial compounds.

The predictable reactivity of the C-Br bond allows for its use in both early-stage lead discovery, through the rapid generation of diverse analogues in parallel synthesis, and in late-stage lead optimization, where precise structural modifications are required to fine-tune pharmacokinetic and pharmacodynamic properties.

Conclusion

The C-Br bond in this compound is a highly activated and versatile electrophilic center. Its reactivity is a direct consequence of the synergistic electron-withdrawing properties of the pyrimidine ring nitrogens and the C2-cyano group. This pronounced electrophilicity enables efficient functionalization through both nucleophilic aromatic substitution and a wide array of palladium-catalyzed cross-coupling reactions. A thorough understanding of these reaction pathways, their mechanisms, and the practical aspects of their execution is essential for any medicinal chemist aiming to leverage this powerful building block for the synthesis of novel molecular entities.

References

An In-depth Technical Guide on the Stability and Degradation Profile of 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Bromopyrimidine-2-carbonitrile is a pivotal intermediate in contemporary drug discovery, valued for its role in the synthesis of a multitude of biologically active molecules. Its chemical architecture, featuring a pyrimidine core substituted with a bromo and a nitrile group, offers versatile reactivity for the construction of complex pharmaceutical agents. However, the inherent reactivity of these functional groups also dictates the compound's stability and degradation profile. A thorough understanding of its stability is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This guide provides a comprehensive analysis of the potential stability challenges and degradation pathways of this compound. It further outlines detailed experimental protocols for forced degradation studies, in accordance with ICH guidelines, to empower researchers in drug development to proactively address stability-related issues.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pyrimidine scaffold is a ubiquitous feature in a vast array of therapeutic agents, including anticancer and antiviral drugs. The strategic placement of a bromine atom and a nitrile group on the pyrimidine ring of this compound provides two distinct points for chemical modification. The bromo group is amenable to various cross-coupling reactions, while the nitrile group can be transformed into other functional moieties such as amines or carboxylic acids. This synthetic versatility has cemented its status as a valuable building block in the synthesis of novel therapeutics.

However, the very features that make this molecule an excellent synthetic intermediate also render it susceptible to degradation under various environmental and process-related stresses. Understanding its degradation profile is not merely an academic exercise; it is a critical component of risk assessment and quality control in drug development. Forced degradation studies, which intentionally stress the molecule, are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2]

Predicted Stability and Degradation Profile

While specific experimental stability data for this compound is not extensively published, a predictive assessment of its degradation profile can be constructed based on the known chemical behavior of its constituent functional groups: the brominated pyrimidine ring and the nitrile group.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. For this compound, two primary sites are susceptible to hydrolysis: the nitrile group and the pyrimidine ring itself.

  • Nitrile Group Hydrolysis: The nitrile group can undergo hydrolysis under both acidic and basic conditions to yield a carboxamide intermediate, which can be further hydrolyzed to a carboxylic acid.[3][4][5] The rate of this hydrolysis is often dependent on pH and temperature.[6] In the context of this compound, this would lead to the formation of 5-bromopyrimidine-2-carboxamide and subsequently 5-bromopyrimidine-2-carboxylic acid.

  • Pyrimidine Ring Susceptibility: The pyrimidine ring, while aromatic, can be susceptible to hydrolytic cleavage under harsh conditions, particularly strong basic conditions. Studies on other pyrimidine derivatives have shown that heating in strong alkali can lead to ring degradation.

Predicted Hydrolytic Degradation Pathway:

This compound This compound 5-Bromopyrimidine-2-carboxamide 5-Bromopyrimidine-2-carboxamide This compound->5-Bromopyrimidine-2-carboxamide H₂O / H⁺ or OH⁻ 5-Bromopyrimidine-2-carboxylic acid 5-Bromopyrimidine-2-carboxylic acid 5-Bromopyrimidine-2-carboxamide->5-Bromopyrimidine-2-carboxylic acid H₂O / H⁺ or OH⁻ Further Degradation Products Further Degradation Products 5-Bromopyrimidine-2-carboxylic acid->Further Degradation Products Harsh Conditions

Caption: Predicted hydrolytic degradation of this compound.

Photodegradation

Brominated aromatic compounds are known to be susceptible to photodegradation.[7] The energy from UV or visible light can induce the cleavage of the carbon-bromine bond, leading to the formation of radical species. This process, known as photolytic debromination, would result in the formation of 2-cyanopyrimidine.[8] The pyrimidine ring itself can also absorb UV radiation and undergo complex photochemical reactions.

Predicted Photolytic Degradation Pathway:

This compound This compound 2-Cyanopyrimidine 2-Cyanopyrimidine This compound->2-Cyanopyrimidine hv (Light) Debromination Further Photoproducts Further Photoproducts 2-Cyanopyrimidine->Further Photoproducts hv

Caption: Predicted photolytic degradation of this compound.

Thermal Degradation

At elevated temperatures, organic molecules can undergo thermal decomposition. For this compound, potential thermal degradation pathways could involve the cleavage of the C-Br bond or decomposition of the pyrimidine ring. The nitrile group is generally considered to be thermally stable.

Oxidative Degradation

The pyrimidine ring is susceptible to oxidative degradation. Oxidizing agents can attack the electron-rich nitrogen atoms or the carbon atoms of the ring, leading to ring opening and the formation of various smaller, highly polar degradation products. The C-Br bond is generally stable to oxidation, but the presence of the electron-withdrawing nitrile and bromo groups may influence the overall susceptibility of the ring to oxidative attack.

Experimental Protocols for Forced Degradation Studies

To experimentally determine the stability and degradation profile of this compound, a series of forced degradation studies should be conducted in line with ICH Q1A(R2) guidelines.[9][10][11] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[9]

General Considerations
  • Purity of the Starting Material: Ensure the starting material is well-characterized and of high purity to avoid confounding results from pre-existing impurities.

  • Control Samples: For each stress condition, a control sample (protected from the stress condition) should be analyzed concurrently.

  • Analytical Method: A stability-indicating analytical method, typically a gradient HPLC-UV method, should be developed and validated to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) is invaluable for the identification of the degradants.[12][13][14]

Hydrolytic Stability Protocol
  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60 °C).

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV/MS method.

Photostability Protocol
  • Sample Preparation: Expose a solid sample and a solution of this compound (in a photostable solvent like acetonitrile) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[10] A dark control should be placed alongside the exposed samples.

  • Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

  • Analysis: Analyze the exposed and control samples by HPLC-UV/MS.

Thermal Stability Protocol
  • Sample Preparation: Place a solid sample of this compound in a controlled temperature chamber.

  • Exposure: Expose the sample to a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

  • Analysis: Analyze the heated and a control sample by HPLC-UV/MS.

Oxidative Stability Protocol
  • Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Addition of Oxidant: Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.

  • Incubation: Incubate the solution at room temperature or a slightly elevated temperature.

  • Sampling and Analysis: Withdraw aliquots at various time points and analyze by HPLC-UV/MS.

Experimental Workflow for Forced Degradation Studies:

cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Hydrolytic (Acid, Base, Neutral) Hydrolytic (Acid, Base, Neutral) Stability-Indicating HPLC-UV/MS Stability-Indicating HPLC-UV/MS Hydrolytic (Acid, Base, Neutral)->Stability-Indicating HPLC-UV/MS Analyze Samples Photolytic (UV/Vis) Photolytic (UV/Vis) Photolytic (UV/Vis)->Stability-Indicating HPLC-UV/MS Analyze Samples Thermal (Dry Heat) Thermal (Dry Heat) Thermal (Dry Heat)->Stability-Indicating HPLC-UV/MS Analyze Samples Oxidative (H₂O₂) Oxidative (H₂O₂) Oxidative (H₂O₂)->Stability-Indicating HPLC-UV/MS Analyze Samples This compound This compound This compound->Hydrolytic (Acid, Base, Neutral) Expose to Stress This compound->Photolytic (UV/Vis) Expose to Stress This compound->Thermal (Dry Heat) Expose to Stress This compound->Oxidative (H₂O₂) Expose to Stress Characterization of Degradants Characterization of Degradants Stability-Indicating HPLC-UV/MS->Characterization of Degradants Identify Peaks Method Validation Method Validation Stability-Indicating HPLC-UV/MS->Method Validation Degradation Profile Degradation Profile Characterization of Degradants->Degradation Profile Degradation Pathways Degradation Pathways Characterization of Degradants->Degradation Pathways

Caption: Workflow for conducting forced degradation studies.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of ParentNumber of Degradants DetectedMajor Degradant(s) (Proposed Structure)
0.1 M HCl, 60°C, 48h5-Bromopyrimidine-2-carboxamide
0.1 M NaOH, 60°C, 48h5-Bromopyrimidine-2-carboxylic acid
H₂O, 60°C, 48h
Photolytic (ICH Q1B)2-Cyanopyrimidine
Thermal (80°C, 48h)
3% H₂O₂, RT, 24hOxidized pyrimidine ring fragments

This table is a template for presenting experimental data. The actual values would be determined through experimentation.

Conclusion and Recommendations

This technical guide provides a predictive framework for understanding the stability and degradation profile of this compound. Based on established chemical principles, the molecule is likely to be susceptible to hydrolytic degradation of the nitrile group, photolytic debromination, and oxidative degradation of the pyrimidine ring.

For researchers and drug development professionals, it is imperative to conduct comprehensive forced degradation studies early in the development process. The protocols outlined in this guide provide a robust starting point for these investigations. The insights gained from such studies are invaluable for:

  • Informing formulation development: to create a stable drug product.

  • Defining appropriate storage conditions and shelf-life.

  • Guiding the manufacturing process to minimize the formation of degradation products.

  • Developing and validating stability-indicating analytical methods for routine quality control.

By proactively investigating the stability of this compound, the risks of encountering unforeseen stability issues during later stages of drug development can be significantly mitigated, ultimately contributing to the development of safer and more effective medicines.

References

Methodological & Application

detailed experimental protocol for 5-Bromopyrimidine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

< Detailed Experimental Protocol for the Synthesis of 5-Bromopyrimidine-2-carbonitrile

Introduction

This compound is a pivotal intermediate in the synthesis of a diverse array of pharmaceuticals and agrochemicals.[1][2][3][4] Its structure, featuring a pyrimidine ring substituted with a bromine atom and a nitrile group, offers two reactive sites for further chemical modification.[5][6] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

PropertyValue
CAS Number 38275-57-9
Molecular Formula C5H2BrN3
Molecular Weight 183.99 g/mol
Appearance White to light yellow solid/crystalline powder
Melting Point 115-121°C
Boiling Point 317.7 °C at 760 mmHg (Predicted)
Density 1.86 g/cm³ (Predicted)
Solubility Slightly soluble in water

(Source: ChemBK[7], LookChem[3], Sigma-Aldrich[8])

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most prevalent and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a suitable leaving group, typically a halide, from the pyrimidine ring by a cyanide nucleophile. While other methods like the Sandmeyer reaction exist for the introduction of a nitrile group onto an aromatic ring, the direct substitution on a pre-functionalized pyrimidine is often more straightforward for this specific target molecule.[9][10][11][12]

The chosen protocol for this guide utilizes 5-bromo-2-chloropyrimidine as the starting material and sodium cyanide as the cyanide source. The reaction is facilitated by a polar aprotic solvent, dimethyl sulfoxide (DMSO), which effectively solvates the cation of the cyanide salt, thereby enhancing the nucleophilicity of the cyanide anion.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Dissolve 5-bromo-2-chloropyrimidine in DMSO add_cyanide Add cyanide mixture to the pyrimidine solution prep_reagents->add_cyanide prep_cyanide Prepare mixture of NaCN and 1,4-diazabicyclo[2.2.2]octane in DMSO/water prep_cyanide->add_cyanide stir Stir at room temperature overnight (approx. 18 hours) add_cyanide->stir quench Dilute reaction mixture with water stir->quench extract Extract with diethyl ether (3x) quench->extract combine_dry Combine organic layers and dry over anhydrous Na2SO4 extract->combine_dry concentrate Filter and concentrate under reduced pressure combine_dry->concentrate recrystallize Recrystallize solid from hot dichloromethane concentrate->recrystallize isolate Isolate pure This compound recrystallize->isolate

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure found in reliable chemical literature.[1]

Materials and Reagents:

ReagentCAS No.Molecular WeightAmountMoles (mmol)
5-Bromo-2-chloropyrimidine3436-96-8193.4310.0 g51.7
Sodium Cyanide (NaCN)143-33-949.012.59 g52.8
1,4-Diazabicyclo[2.2.2]octane280-57-9112.171.2 g10.7
Dimethyl Sulfoxide (DMSO)67-68-578.1340 mL-
Deionized Water7732-18-518.02As needed-
Diethyl Ether60-29-774.12450 mL-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-
Dichloromethane75-09-284.93As needed-

Procedure:

  • Preparation of the Pyrimidine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (51.7 mmol) of 5-bromo-2-chloropyrimidine in 26 mL of dimethyl sulfoxide (DMSO).[1]

  • Preparation of the Cyanide Solution: In a separate beaker, prepare a mixture of 2.59 g (52.8 mmol) of sodium cyanide and 1.2 g (10.7 mmol) of 1,4-diazabicyclo[2.2.2]octane in 14 mL of DMSO and 28 mL of deionized water.[1]

  • Reaction Initiation: Carefully add the cyanide solution to the pyrimidine solution.

  • Reaction Progression: Stir the resulting mixture at room temperature for approximately 18 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, dilute the reaction mixture with 130 mL of deionized water.[1]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).[1]

    • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Isolation of Crude Product: Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator to yield a solid.[1]

  • Purification:

    • Purify the resulting solid by recrystallization from hot dichloromethane to obtain the final product as a light yellow solid.[1]

    • The expected yield is approximately 9.4 g (99%).[1]

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.84 (s, 2H).[1]

  • Mass Spectrometry: To confirm the molecular weight (183.99 g/mol ).[3][8][13]

  • Melting Point Analysis: To compare with the literature value (115-121°C).[13]

Safety Precautions and Waste Disposal

Extreme caution must be exercised when working with cyanides due to their high toxicity.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended) when handling cyanide compounds.[14][15][16]

  • Ventilation: All manipulations involving solid cyanides or cyanide solutions must be performed in a certified chemical fume hood.[14][15][16]

  • Emergency Procedures:

    • Ensure that an emergency safety shower and eyewash station are readily accessible.[15][17]

    • In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[14][16]

    • For eye contact, flush with water for at least 15 minutes.[14][16]

    • In case of inhalation, move to fresh air immediately.[14][16]

    • Seek immediate medical attention for any exposure.[14][16]

  • Waste Disposal: All cyanide-contaminated waste, including glassware, pipette tips, and solutions, must be collected and disposed of as hazardous waste according to institutional and local regulations.[15][16] Do not mix cyanide waste with acids, as this will generate highly toxic hydrogen cyanide gas.[14]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By adhering to the outlined procedures and safety precautions, researchers can confidently produce this valuable intermediate for their synthetic endeavors in pharmaceutical and agrochemical development. The provided references offer further reading and a deeper understanding of the underlying chemical principles.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast number of biologically active compounds.[3] The pyrimidine nucleus is a privileged scaffold in drug discovery, found in numerous FDA-approved drugs for its ability to mimic phenyl rings and engage in hydrogen bonding, thereby enhancing pharmacokinetic and pharmacodynamic properties.[4][5]

5-Bromopyrimidine-2-carbonitrile is a versatile building block for the synthesis of novel substituted pyrimidines. The electron-withdrawing nitrile group at the C2 position is expected to influence the reactivity of the C5-Br bond in palladium- or nickel-catalyzed cross-coupling reactions. The resulting 5-arylpyrimidine-2-carbonitrile derivatives are of significant interest as they form the core of compounds investigated as inhibitors of key signaling molecules in various diseases, including cancer and inflammatory disorders.[5][6] These application notes provide generalized protocols for the Suzuki coupling of this compound with various arylboronic acids, based on established methods for structurally related halopyrimidines.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction of this compound with a generic arylboronic acid is depicted below. The reaction facilitates the formation of a new carbon-carbon bond between the pyrimidine ring and the aryl group, yielding a 5-arylpyrimidine-2-carbonitrile.

G cluster_reactants Reactants cluster_product Product cluster_prod_structure This compound plus1 + Arylboronic Acid Ar-B(OH)₂ 5-Arylpyrimidine-2-carbonitrile product_label 5-Arylpyrimidine-2-carbonitrile dummy1->dummy2 Pd or Ni Catalyst Base, Solvent Heat Ar_label Ar

Caption: General Suzuki coupling of this compound.

Data Presentation: Reaction Conditions and Yields

While specific data for this compound is not extensively available, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of the closely related 5-bromopyrimidine. These conditions serve as an excellent starting point for optimization. The reactivity order for halogens in Suzuki coupling is generally I > Br > Cl.[7]

Boronic Acid PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194[8]
2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-95>1586N/A
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-95>1582N/A
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-95>1588N/A
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-95>1590N/A

Note: The data presented is for 5-bromopyrimidine and should be considered as a guideline. Reaction conditions for this compound may require optimization.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling (General Procedure)

This protocol is adapted from standard procedures for the coupling of aryl bromides.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyrimidine).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is based on a nickel-catalyzed coupling of 5-bromopyrimidine and offers a more cost-effective alternative to palladium.[8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (4.5 equiv)

  • tert-Amyl alcohol

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Flame-dry a round-bottom flask containing a magnetic stir bar and anhydrous K₃PO₄ (4.5 equiv) under vacuum and cool under a nitrogen atmosphere.

  • Add this compound (1.0 equiv), the arylboronic acid (2.5 equiv), and NiCl₂(PCy₃)₂ (0.005 equiv) to the flask.

  • Fit the flask with a reflux condenser, then evacuate and backfill with nitrogen (repeat 3x).

  • Add tert-amyl alcohol via cannula to make a 0.3 M solution with respect to the pyrimidine.

  • Heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add deionized water and diethyl ether to the flask and stir for 15 minutes.

  • Perform a standard aqueous workup by separating the layers, extracting the aqueous layer with diethyl ether, and washing the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving the palladium catalyst.[1][7]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-R² (Product) Complex1 R¹-Pd(II)Lₙ-X OxAdd->Complex1 R¹-X (this compound) Transmetal Transmetalation Complex1->Transmetal [R²-B(OH)₂OR]⁻ Complex2 R¹-Pd(II)Lₙ-R² Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram outlines the typical workflow for performing and purifying the products of a Suzuki coupling reaction.

Workflow Setup Reaction Setup Reagents Combine Reactants, Catalyst, Base, Solvent Setup->Reagents Inert Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Reaction Heating & Stirring Inert->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification Drying->Purification Column Column Chromatography Purification->Column Analysis Product Characterization (NMR, MS) Column->Analysis

Caption: A typical experimental workflow for Suzuki coupling reactions.

Applications in Drug Discovery & Relevant Signaling Pathways

Pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] For example, compounds with this scaffold have shown activity against the PI3K/mTOR pathway, a central hub for controlling cell growth, proliferation, and survival.[6]

Simplified PI3K/mTOR Signaling Pathway

The diagram below illustrates a simplified view of the PI3K/mTOR signaling pathway, a common target for pyrimidine-based anticancer agents. Inhibition of this pathway can lead to reduced cancer cell proliferation and survival.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 5-Arylpyrimidine- 2-carbonitrile (Potential Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/mTOR signaling pathway targeted by pyrimidines.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged motif" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The strategic functionalization of the pyrimidine ring is a critical endeavor in drug discovery, enabling extensive Structure-Activity Relationship (SAR) studies.[1] 5-Bromopyrimidine-2-carbonitrile emerges as a highly versatile and accessible starting material for these essential transformations. Its unique electronic properties, featuring an electron-withdrawing nitrile group and the inherent electron deficiency of the pyrimidine ring, make it an interesting substrate for palladium-catalyzed cross-coupling reactions.

These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to the most pertinent palladium-catalyzed cross-coupling reactions involving this compound. We will delve into detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into reaction mechanisms, optimization strategies, and practical experimental setups.

General Mechanistic Principles

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[1] The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[4]

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

    • In the Suzuki-Miyaura coupling , an organoboron reagent (like a boronic acid) undergoes transmetalation with the Pd(II) complex, a process often facilitated by a base.[4][5]

    • In the Sonogashira coupling , a copper(I) acetylide, formed from a terminal alkyne and a copper(I) salt, transmetalates with the Pd(II) complex.[6][7]

    • In the Buchwald-Hartwig amination , the amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[8][9]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate, which forms the desired carbon-carbon or carbon-nitrogen bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]

The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, influencing catalyst stability, reactivity, and the overall yield of the desired product.[10][11]

Generalized Catalytic Cycle

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition This compound Intermediate_1 Br-(pyrimidine-CN)-Pd(II)L_n Oxidative_Addition->Intermediate_1 Transmetalation_Coordination Transmetalation or Amine Coordination Intermediate_1->Transmetalation_Coordination Coupling Partner (e.g., R-B(OH)2, R-C≡CH, R2NH) Intermediate_2 R-(pyrimidine-CN)-Pd(II)L_n Transmetalation_Coordination->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-pyrimidine-CN Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Synthesis of 5-Arylpyrimidine-2-carbonitriles

The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of C-C bonds, particularly for creating biaryl structures.[11][12] It is favored in medicinal chemistry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[1][12]

Causality Behind Experimental Choices
  • Catalyst System: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) and a phosphine ligand is crucial.[4][13] For electron-deficient heteroaryl halides like this compound, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) can enhance the rate of oxidative addition and reductive elimination, leading to higher yields.[4] Tetrakis(triphenylphosphine)palladium(0) is a reliable, albeit sometimes less active, choice that can be used directly as the Pd(0) source.[12]

  • Base: The base plays a critical role in activating the organoboron species for transmetalation.[5] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[11][12] The choice of base can depend on the solvent and the lability of other functional groups in the substrates. K₃PO₄ is often a good choice for challenging couplings.[11]

  • Solvent: A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water, toluene/water, or DMF/water.[12] Anhydrous conditions can also be successful, particularly with certain catalyst systems.[14]

Tabulated Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Coupling PartnerYield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)Dioxane/H₂O (4:1)85-9515-24Arylboronic acidGood to Excellent[12]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)10012Phenylboronic acid~95%Generic protocol
Pd₂(dba)₃ (1)XPhos (2.5)K₂CO₃ (2.0)Dioxane11016Heteroarylboronic acidVariableGeneric protocol
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.[12]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).[12]

  • Stir the reaction mixture vigorously and heat to 85-95 °C under the inert atmosphere.[12]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers in a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-arylpyrimidine-2-carbonitrile.

Suzuki-Miyaura Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, Arylboronic acid, Pd(PPh3)4, K3PO4 to Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add Dioxane and degassed Water B->C D Heat to 85-95 °C with vigorous stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, dilute with EtOAc and Water E->F Reaction Complete G Separate layers and extract aqueous phase F->G H Combine organic layers, wash, dry, and concentrate G->H I Purify by column chromatography H->I J Obtain pure 5-Arylpyrimidine-2-carbonitrile I->J

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

II. Sonogashira Coupling: Synthesis of 5-Alkynylpyrimidine-2-carbonitriles

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base.[6][15] The resulting 5-alkynylpyrimidine derivatives are valuable intermediates in organic synthesis and can serve as precursors for more complex molecular architectures.[6]

Causality Behind Experimental Choices
  • Dual Catalyst System: The reaction relies on two interconnected catalytic cycles.[6] The palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) facilitates the main cross-coupling cycle.[6][16] The copper(I) co-catalyst (usually CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[6][7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple purposes. It acts as a solvent, a base to deprotonate the terminal alkyne, and a scavenger for the HBr formed during the reaction.[6]

  • Solvent: Solvents like THF or DMF are often used to ensure the solubility of all reactants.[6] The reaction can sometimes be run neat in the amine base if it is a liquid.

  • Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), a common side reaction. Therefore, maintaining an inert atmosphere is crucial.[6]

Tabulated Reaction Conditions
Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Coupling PartnerYield (%)Reference
PdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N (2.0-3.0)THFRT to 604-12Terminal AlkyneGood to Excellent[6]
Pd(PPh₃)₄ (5)CuI (10)Et₃N (excess)DMF806Phenylacetylene~85%Generic protocol
Pd(OAc)₂ (2)CuI (4)DIPEA (2.5)Toluene708(Trimethylsilyl)acetyleneVariableGeneric protocol
Detailed Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.[6]

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).[6]

  • Add anhydrous THF, followed by triethylamine.[6]

  • Add the terminal alkyne to the reaction mixture dropwise via syringe.[1]

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) and monitor by TLC or GC-MS until the starting material is consumed.[1][6]

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by dissolving in an organic solvent, washing with water and brine, drying over Na₂SO₄, and concentrating.

  • Further purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine-2-carbonitrile.[6]

III. Buchwald-Hartwig Amination: Synthesis of 5-Aminopyrimidine-2-carbonitriles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[8][9] This transformation is indispensable in medicinal chemistry for accessing 5-aminopyrimidine derivatives, which are important building blocks for bioactive molecules.[8]

Causality Behind Experimental Choices
  • Catalyst System: This reaction typically employs a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand.[8] Ligands such as XPhos, SPhos, RuPhos, or BINAP are highly effective as they promote both the oxidative addition and the challenging C-N reductive elimination step.[8][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[8][17] Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[8] The choice of base can significantly impact the reaction rate and scope.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are essential to prevent quenching of the strong base and deactivation of the catalyst.[8][18]

  • Inert Atmosphere: The Pd(0) catalyst and the electron-rich phosphine ligands are sensitive to oxidation. Therefore, the reaction must be performed under a strictly inert atmosphere.[8]

Tabulated Reaction Conditions
Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Amine PartnerYield (%)Reference
Pd₂(dba)₃ (2)Xantphos (8)Cs₂CO₃ (1.4)Dioxane10018N-MethylanilineGood[8]
Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene11012MorpholineHighGeneric protocol
G3-XPhos (2)-LHMDS (1.5)THF7010Primary alkylamineVariableGeneric protocol
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general methodology for a typical Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.08 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Inert gas (Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (Xantphos).[8]

  • Add this compound and the base (Cs₂CO₃).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[8]

  • Add the anhydrous, degassed solvent (Toluene) via syringe.[8]

  • Add the amine (if liquid, via syringe; if solid, add with other solids in step 2).

  • Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.[8]

  • Monitor the progress of the reaction by TLC or LC-MS.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Buchwald-Hartwig Amination Workflow Diagram

Buchwald_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Aqueous Work-up and Purification A Add Pd2(dba)3, Ligand, This compound, Base, and Amine (if solid) to oven-dried Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add anhydrous Toluene and Amine (if liquid) B->C D Heat to 100-110 °C with stirring C->D E Monitor progress by LC-MS D->E F Cool to RT, dilute, wash with H2O and brine E->F Reaction Complete G Dry organic layer and concentrate F->G H Purify by column chromatography G->H I Obtain pure 5-Aminopyrimidine-2-carbonitrile H->I

Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound are powerful and versatile tools for the synthesis of diverse substituted pyrimidines. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient access to 5-aryl, 5-alkynyl, and 5-amino pyrimidine-2-carbonitrile derivatives, respectively. These products are of significant interest as building blocks and scaffolds in medicinal chemistry and drug discovery.[1][2] Successful implementation of these protocols requires careful consideration of the catalyst system, base, solvent, and reaction atmosphere. The detailed procedures and mechanistic insights provided in these application notes offer a solid foundation for researchers to effectively utilize these critical transformations in their synthetic programs.

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the 5-position can significantly modulate the biological activity of the molecule.[1] 5-Bromopyrimidine-2-carbonitrile is a valuable building block for the synthesis of novel drug candidates, and its Sonogashira coupling provides a direct route to a diverse range of 5-alkynylpyrimidine-2-carbonitriles.

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates.[1] The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.[1]

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[1]

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[1]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyrimidine-2-carbonitrile product and regenerate the active Pd(0) catalyst.[1]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of a closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine, with various terminal alkynes. These results provide a strong indication of the expected outcomes for the coupling of this compound.[2]

EntryTerminal AlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
11-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃N / THFRT1692
2PhenylacetylenePd(PPh₃)₄ / CuIEt₃N / THFRT1693
31-EthynylcyclohexenePd(PPh₃)₄ / CuIEt₃N / THFRT1685
43,3-Dimethylbut-1-ynePd(PPh₃)₄ / CuIEt₃N / THFRT1690
51-Ethynyl-4-fluorobenzenePd(PPh₃)₄ / CuIEt₃N / THFRT1690

Experimental Protocols

The following are detailed protocols for the Sonogashira coupling of this compound with a terminal alkyne.

Protocol 1: General Procedure at Room Temperature

This protocol is suitable for a wide range of terminal alkynes and offers mild reaction conditions.[2]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.15 equiv)

  • Copper(I) iodide (CuI) (0.3 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a degassed solution of this compound in a mixture of THF and Et₃N (typically a 2:1 ratio), add Pd(PPh₃)₄ and CuI.

  • Degas the reaction mixture for 5 minutes at room temperature.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine-2-carbonitrile.

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Pd(PPh3)4, and CuI in a flask solvent Add degassed THF and Et3N reagents->solvent degas1 Degas mixture solvent->degas1 alkyne Add terminal alkyne degas1->alkyne stir Stir at Room Temperature (monitor by TLC/LC-MS) alkyne->stir concentrate Concentrate under reduced pressure stir->concentrate purify Purify by column chromatography concentrate->purify product Isolate pure 5-alkynylpyrimidine-2-carbonitrile purify->product

Caption: General experimental workflow for the Sonogashira coupling.

Sonogashira_Catalytic_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex Oxidative Addition pd0->pd_complex pyrimidine_pd Py(CN)-Pd(II)(Br)L2 pd_complex->pyrimidine_pd transmetalation Transmetalation pyrimidine_pd->transmetalation product_pd Py(CN)-Pd(II)(alkyne)L2 transmetalation->product_pd reductive_elim Reductive Elimination product_pd->reductive_elim reductive_elim->pd0 Regenerates Catalyst product 5-Alkynylpyrimidine-2-carbonitrile reductive_elim->product alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide + CuI cu_acetylide->transmetalation base Base (Et3N) bromopyrimidine This compound bromopyrimidine->pd_complex

Caption: Simplified catalytic cycles of the Sonogashira reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are common motifs in pharmaceutical agents.[3] The amination of 5-bromopyrimidine-2-carbonitrile is a key transformation, providing access to a wide range of 5-aminopyrimidine-2-carbonitrile derivatives. These derivatives are important building blocks for bioactive molecules, including kinase inhibitors and other therapeutic agents.

The presence of the electron-withdrawing nitrile group at the 2-position of the pyrimidine ring can influence the reactivity of the C-Br bond at the 5-position. This document provides detailed application notes, experimental protocols, and representative data for the Buchwald-Hartwig amination of this compound.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination involves a sequence of steps mediated by a palladium catalyst.[3] It begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[3] Finally, reductive elimination from this complex yields the desired N-aryl- or N-heteroarylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3] The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction.[3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines. These conditions can serve as a starting point for optimization.

Table 1: Coupling with Arylamines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent[4]
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.4)Toluene1008-16High[4]
3,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012High[4]

Table 2: Coupling with Primary Alkylamines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOt-Bu (1.5)Toluene80-1004-12Good to High[4]
CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF706-18Good[4]
BenzylaminePd(OAc)₂ (2)cataCXium A (4)K₂CO₃ (2.0)t-BuOH9012Moderate to Good[4]

Table 3: Coupling with Secondary Alkylamines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1006-12High
PiperidinePd(OAc)₂ (2)DavePhos (4)K₃PO₄ (2.0)Dioxane1008-16Good
N-MethylanilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1101285

Note: Data is compiled from representative literature procedures for similar bromopyrimidine substrates and general Buchwald-Hartwig amination protocols. Yields are isolated yields and may vary depending on the specific reaction scale and conditions.[3][4]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination reaction of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[3]

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add the base, this compound, and the amine.[3]

    • For liquid amines, add them via syringe.

  • Solvent Addition:

    • Add the anhydrous, degassed solvent via syringe.[3]

  • Reaction:

    • Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) using a preheated oil bath or heating mantle.[5]

    • Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion (as determined by the monitoring technique), cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 5-aminopyrimidine-2-carbonitrile derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_vessel Oven-dried Schlenk Flask add_catalyst Add Pd Precatalyst & Ligand prep_vessel->add_catalyst inert_atm Evacuate & Backfill with Inert Gas (3x) add_catalyst->inert_atm add_reagents Add Base, this compound, & Amine inert_atm->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent heat_stir Heat & Stir (80-110 °C) add_solvent->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Purify by Column Chromatography wash_dry->purify final_product final_product purify->final_product 5-Aminopyrimidine- 2-carbonitrile Derivative

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)(Br)Lₙ oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R'₂NH pd_amine_complex [R-Pd(II)(NHR'₂)Lₙ]⁺Br⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex R-Pd(II)(NR'₂)Lₙ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 R-NR'₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

use of 5-Bromopyrimidine-2-carbonitrile in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Strategic Use of 5-Bromopyrimidine-2-carbonitrile for the Synthesis of Novel Kinase Inhibitors

Authored by: A Senior Application Scientist

Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibitor Design

The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for the development of potent and selective kinase inhibitors.[1] Its structural analogy to the adenine core of ATP enables competitive binding within the highly conserved ATP-binding site of various kinases, making it an ideal starting point for inhibitor design.[2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5] Consequently, targeting these enzymes with small molecule inhibitors has become a major focus of modern drug discovery.[6][7]

This guide focuses on the strategic application of This compound (CAS: 38275-57-9) , a versatile and highly functionalized building block for the synthesis of next-generation kinase inhibitors. The unique arrangement of its functional groups—a bromine atom at the C5 position and a nitrile group at the C2 position—provides orthogonal reactive handles for sophisticated molecular elaboration. The C5-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties that can probe deep into the kinase active site. Simultaneously, the C2-nitrile group can serve as a key hydrogen bond acceptor or be chemically transformed into other functional groups to fine-tune potency and selectivity.

This document provides an in-depth exploration of the key synthetic transformations involving this compound and presents detailed protocols for the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, demonstrating the practical application of this valuable scaffold.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups. This allows for a modular and strategic approach to library synthesis.

  • C5-Position (Bromo Group) : The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This position is typically exploited to build the core structure of the inhibitor and introduce substituents that influence selectivity and potency.

    • Suzuki-Miyaura Coupling : Forms C-C bonds by coupling with boronic acids or esters, ideal for introducing (hetero)aryl groups.[8]

    • Buchwald-Hartwig Amination : Forms C-N bonds by coupling with primary or secondary amines, a crucial reaction for installing functionalities that interact with the hinge region of the kinase.[9]

  • C2-Position (Nitrile Group) : The electron-withdrawing nitrile group influences the electronics of the pyrimidine ring and can be a critical pharmacophoric element.

    • Direct Interaction : The nitrogen atom can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket.

    • Chemical Handle : The nitrile can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or reacted with nucleophiles to generate more complex heterocyclic systems, offering a secondary point for diversification.

The following diagram illustrates the general synthetic strategy for diversifying the this compound core.

G cluster_start Starting Material cluster_c5 C5-Position Diversification cluster_c2 C2-Position Modification cluster_products Kinase Inhibitor Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (+ R-NH2) start->buchwald Pd Catalyst, Ligand, Base prod1 5-Aryl-pyrimidine- 2-carbonitrile suzuki->prod1 prod2 5-Amino-pyrimidine- 2-carbonitrile buchwald->prod2 nitrile_mod Nitrile Group Transformation (e.g., Reduction, Hydrolysis) prod3 Modified Scaffold nitrile_mod->prod3 prod1->nitrile_mod prod2->nitrile_mod

Caption: General workflow for diversifying the this compound scaffold.

Detailed Application and Protocols: Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2) are primary mediators of tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth.[10] Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment. Pyrimidine-5-carbonitrile derivatives have been successfully designed and synthesized as potent VEGFR-2 inhibitors.[10]

The following protocols provide a step-by-step guide for the synthesis of a series of VEGFR-2 inhibitors based on the this compound scaffold, inspired by published methodologies.[10]

Protocol 1: Synthesis of Intermediate 5-Aryl-pyrimidine-2-carbonitriles via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. This is a foundational step to introduce the core aryl moiety that will occupy a key pocket in the VEGFR-2 active site.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen), magnetic stirrer, and heating mantle.

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the selected arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment. This is critical as Pd(0) catalysts are sensitive to oxidation, which would deactivate them.

  • Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of this compound). The aqueous base is necessary for the transmetalation step of the catalytic cycle.

  • Stir the reaction mixture vigorously and heat to 90 °C using a preheated oil bath.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[8]

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-pyrimidine-2-carbonitrile intermediate.

Illustrative Suzuki Coupling Workflow

G cluster_workflow Suzuki Coupling Experimental Workflow setup 1. Setup Reaction (Reactants, Catalyst, Base) in Schlenk Flask inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent 3. Add Solvents (Dioxane/H2O) inert->solvent react 4. Heat & Stir (90°C, 12-24h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Workup (EtOAc/H2O Extraction) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Pure 5-Aryl-pyrimidine- 2-carbonitrile purify->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Protocol 2: Elaboration to Final VEGFR-2 Inhibitors

The intermediate from Protocol 1 can be further functionalized. For many pyrimidine-based kinase inhibitors, the C2 position is substituted with an amine. While our starting material has a nitrile, related syntheses often start with a 2-chloropyrimidine which is then aminated. For the purpose of this guide, we will follow a reported pathway where a thiouracil moiety, derived from the nitrile, is used to build the final inhibitor.[10]

This protocol outlines a plausible multi-step sequence to convert the 5-aryl-pyrimidine-2-carbonitrile into a more complex inhibitor.

Step 2A: Synthesis of a Thiouracil Intermediate

  • The 5-aryl-pyrimidine-2-carbonitrile intermediate is reacted with thiourea in the presence of a base like sodium ethoxide in ethanol. This cyclization reaction forms a 4-amino-5-aryl-pyrimidin-2(1H)-thione.

Step 2B: Alkylation and Hydrazinolysis

  • The thiouracil intermediate is S-alkylated using an alkyl halide (e.g., methyl iodide).

  • The resulting 2-(methylthio)pyrimidin-4-amine is then reacted with hydrazine hydrate. The hydrazine displaces the methylthio group to form a 2-hydrazinyl-5-arylpyrimidin-4-amine.

Step 2C: Condensation to Form the Final Inhibitor

  • The 2-hydrazinyl intermediate is condensed with a substituted aldehyde or ketone. This forms a hydrazone linkage, completing the synthesis of the target pyrimidine-5-carbonitrile-based VEGFR-2 inhibitor.[10]

Data Presentation: Biological Activity

The efficacy of newly synthesized kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. Lower IC₅₀ values indicate higher potency.

Compound ClassRepresentative Structure MoietyTarget KinaseIC₅₀ (µM)Reference
Pyrimidine-5-carbonitrile5-(4-methoxyphenyl)-...-hydrazoneVEGFR-20.53 - 2.41[10]
2,4-Diaminopyrimidine5-bromo-N2-(cyclopentyl)-...CDK70.0072[11]
Pyrazolopyrimidine4-amino-5-(4-phenoxyphenyl)-...BTK0.0079[12]
Pyrimidine-basedOsimertinibEGFR (T790M)~0.001[1]

Note: Data for CDK7 and BTK inhibitors are based on related 5-bromopyrimidine scaffolds to illustrate the broader utility.[11][12]

VEGFR-2 Signaling Pathway and Point of Inhibition

Understanding the biological context is crucial for rational drug design. The diagram below illustrates a simplified VEGFR-2 signaling cascade, which is critical for angiogenesis, and highlights the point of inhibition by the synthesized compounds.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes P Phosphorylation (Autophosphorylation) VEGFR2->P Activates PLCg PLCγ P->PLCg PI3K PI3K P->PI3K RAS RAS/RAF/MEK/ERK Pathway P->RAS Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation AKT AKT Pathway PI3K->AKT RAS->Proliferation AKT->Proliferation Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->VEGFR2 Blocks ATP Site

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrimidine-based inhibitors.[1]

Conclusion and Future Outlook

This compound stands out as a highly valuable and strategically designed building block for kinase inhibitor synthesis. Its orthogonal reactivity allows for the systematic and efficient construction of diverse chemical libraries targeting various kinases. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide reliable pathways to novel chemical entities.[3][8][9] The successful application of this scaffold in developing potent VEGFR-2 inhibitors underscores its potential in oncology drug discovery.[10] Future exploration could involve further transformations of the nitrile group or the development of novel coupling strategies to continue expanding the chemical space accessible from this versatile intermediate.

References

Synthesis of Substituted Pyrimidine-2-carbonitriles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Pyrimidine-2-carbonitrile Scaffold

Substituted pyrimidine-2-carbonitriles represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various drugs.[1][2] The addition of a carbonitrile group at the 2-position of the pyrimidine ring often enhances the molecule's biological activity and provides a versatile chemical handle for further structural modifications.[3] These compounds have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] This guide provides an in-depth overview of the key synthetic strategies for preparing substituted pyrimidine-2-carbonitriles, complete with detailed experimental protocols, mechanistic insights, and practical advice for purification and characterization.

Strategic Approaches to the Synthesis of Pyrimidine-2-carbonitriles

The synthesis of substituted pyrimidine-2-carbonitriles can be broadly categorized into two main strategies:

  • Construction of the pyrimidine ring with a pre-existing or latent cyano group at the 2-position. This is often achieved through multicomponent reactions, such as the Biginelli reaction and its variations.

  • Introduction of the cyano group onto a pre-formed pyrimidine ring. This typically involves the nucleophilic substitution of a suitable leaving group at the 2-position.

This guide will focus on providing detailed protocols for the most robust and widely applicable methods within these strategies.

Method 1: One-Pot Synthesis from 2-Methylthiopyrimidine via Oxidation and Cyanation

This method is a highly efficient and scalable approach for the synthesis of 2-cyanopyrimidines, starting from readily available 2-methylthiopyrimidines. The process involves a sequential oxidation and cyano substitution in a single reaction vessel, which aligns with the principles of green chemistry by reducing solvent usage and simplifying the overall workflow.[7]

Causality Behind Experimental Choices

The core of this strategy lies in the conversion of the methylthio group into a better leaving group. The sulfur atom in 2-methylthiopyrimidine is oxidized to a sulfoxide or sulfone. This oxidation significantly increases the electrophilicity of the C2 position of the pyrimidine ring, making it susceptible to nucleophilic attack by the cyanide ion. The one-pot nature of this reaction is advantageous as it avoids the isolation of the potentially unstable sulfoxide or sulfone intermediate.

Detailed Experimental Protocol

Materials:

  • 2-Methylthiopyrimidine derivative

  • Hydrogen peroxide (30% solution)

  • Sodium tungstate dihydrate (catalyst)

  • Acetic acid

  • Water

  • Acetonitrile

  • Potassium cyanide (KCN) (Caution: Highly Toxic!)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Oxidation:

    • In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add the starting 2-methylthiopyrimidine (1.0 eq), sodium tungstate dihydrate (0.02 eq), acetic acid (catalytic amount), and a small amount of water.

    • Heat the mixture to 50-60 °C with stirring.

    • Slowly add hydrogen peroxide (30% solution, 2.0-2.2 eq) via the dropping funnel, ensuring the reaction temperature is maintained between 50-60 °C.

    • After the addition is complete, continue stirring at this temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cyano Substitution:

    • To the reaction mixture from the previous step, add acetonitrile. The volume ratio of acetonitrile to water should be adjusted to approximately 2:1 to 2.5:1.[7]

    • Carefully add potassium cyanide (1.5-2.0 eq) to the mixture. (EXTREME CAUTION: KCN is highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment).

    • Continue stirring at the same temperature until the cyanation reaction is complete (monitor by TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pyrimidine-2-carbonitrile.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.[8]

Reaction Workflow

workflow start Start: 2-Methylthiopyrimidine oxidation Step 1: Oxidation Reagents: H2O2, Na2WO4·2H2O, AcOH Conditions: 50-60 °C start->oxidation intermediate Reactive Intermediate (Sulfoxide/Sulfone) oxidation->intermediate One-Pot Transfer cyanation Step 2: Cyanation Reagent: KCN Solvent: Acetonitrile/Water intermediate->cyanation workup Workup & Isolation Extraction with Ethyl Acetate cyanation->workup purification Purification Recrystallization or Column Chromatography workup->purification product Final Product: Substituted Pyrimidine-2-carbonitrile purification->product

Caption: One-pot synthesis of substituted pyrimidine-2-carbonitriles.

Mechanistic Insights

The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.

mechanism sub 2-Methylsulfonylpyrimidine meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Nucleophilic Attack nuc CN⁻ product Pyrimidine-2-carbonitrile meisenheimer->product Elimination of Leaving Group lg CH3SO2⁻ (Leaving Group)

Caption: SNAr mechanism for the cyanation step.

The electron-withdrawing pyrimidine ring, further activated by the methylsulfonyl group, facilitates the attack of the cyanide nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[9][10] Subsequent elimination of the methylsulfinate or methylsulfonate anion regenerates the aromaticity of the pyrimidine ring, yielding the final 2-cyano product.[11]

Method 2: Biginelli-Type Multicomponent Synthesis

The Biginelli reaction is a classic multicomponent reaction that provides access to dihydropyrimidinones.[8] A variation of this reaction, using guanidine and an α-cyanoketone, is a powerful tool for the synthesis of 2-aminopyrimidine-5-carbonitriles, which can be further modified. While not directly yielding 2-cyanopyrimidines in all cases, this approach is highly valuable for creating diverse libraries of substituted pyrimidines.

Causality Behind Experimental Choices

This one-pot reaction combines three components—an aldehyde, an α-cyanoketone, and guanidine—in an acid-catalyzed cascade of reactions. The efficiency of this method stems from the formation of multiple chemical bonds in a single synthetic operation, which minimizes waste and reduces reaction times. The choice of catalyst, often a Brønsted or Lewis acid, is crucial for promoting the key condensation and cyclization steps.[9]

Detailed Experimental Protocol

Materials:

  • Aromatic or aliphatic aldehyde

  • α-Cyanoketone (e.g., benzoylacetonitrile)

  • Guanidine hydrochloride

  • Base (e.g., potassium hydroxide or sodium ethoxide)

  • Ethanol

  • Hydrochloric acid (for neutralization)

  • Water

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve guanidine hydrochloride (1.2 eq) and a base such as potassium hydroxide (1.2 eq) in ethanol.

    • To this solution, add the aldehyde (1.0 eq) and the α-cyanoketone (1.0 eq).

  • Reaction:

    • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with dilute hydrochloric acid.

    • The product often precipitates upon neutralization. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.[12]

Reaction Workflow

biginelli_workflow aldehyde Aldehyde reaction One-Pot Reaction Acid or Base Catalysis Reflux in Ethanol aldehyde->reaction ketone α-Cyanoketone ketone->reaction guanidine Guanidine guanidine->reaction workup Workup & Isolation Neutralization & Filtration reaction->workup purification Purification Recrystallization workup->purification product Final Product: Substituted 2-Aminopyrimidine-5-carbonitrile purification->product

Caption: Biginelli-type synthesis of substituted 2-aminopyrimidine-5-carbonitriles.

Mechanistic Insights

The mechanism of the Biginelli reaction can proceed through different pathways, but a widely accepted one involves an initial condensation between the aldehyde and guanidine to form an N-acyliminium ion intermediate.[8][13]

biginelli_mechanism step1 Aldehyde + Guanidine → N-Acyliminium Ion step2 Nucleophilic addition of α-cyanoketone enolate step1->step2 step3 Intramolecular cyclization step2->step3 step4 Dehydration and aromatization step3->step4

Caption: Simplified mechanism of the Biginelli-type reaction.

This electrophilic intermediate then reacts with the enolate of the α-cyanoketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the dihydropyrimidine ring, which can then aromatize to the final pyrimidine product.

Data Presentation

The following table summarizes the substrate scope for a Biginelli-type synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles.

EntryAldehyde (Ar¹CHO)α-Cyanoketone (Ar²COCH₂CN)ProductYield (%)
1BenzaldehydeBenzoylacetonitrile2-Amino-4,6-diphenylpyrimidine-5-carbonitrile85
24-ChlorobenzaldehydeBenzoylacetonitrile2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine-5-carbonitrile82
34-MethoxybenzaldehydeBenzoylacetonitrile2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine-5-carbonitrile88
4Benzaldehyde4-Chlorobenzoylacetonitrile2-Amino-4-phenyl-6-(4-chlorophenyl)pyrimidine-5-carbonitrile79
54-NitrobenzaldehydeBenzoylacetonitrile2-Amino-4-(4-nitrophenyl)-6-phenylpyrimidine-5-carbonitrile75

Yields are representative and may vary depending on specific reaction conditions.

Purification and Characterization

Recrystallization: This is a common and effective method for purifying solid pyrimidine-2-carbonitriles.[14]

  • Solvent Selection: The choice of solvent is critical. Ideal solvents are those in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature. Common solvents include ethanol, methanol, isopropanol, ethyl acetate, and their mixtures with water or hexanes.[8][12]

Column Chromatography: For mixtures that are difficult to separate by recrystallization, flash column chromatography is the preferred method.[15][16]

  • Stationary Phase: Silica gel is the most commonly used stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio should be determined by TLC analysis to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.[8]

Characterization: The structure and purity of the synthesized pyrimidine-2-carbonitriles should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching vibration (typically around 2220-2240 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess the purity of solid compounds.

Conclusion

The synthesis of substituted pyrimidine-2-carbonitriles is a dynamic area of research with significant implications for drug discovery and development. The methods outlined in this guide provide robust and versatile strategies for accessing these valuable compounds. By understanding the underlying principles of these reactions and adhering to the detailed protocols, researchers can efficiently synthesize a wide range of pyrimidine-2-carbonitrile derivatives for further investigation.

References

Application Notes and Protocols: 5-Bromopyrimidine-2-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyrimidine-2-carbonitrile is a versatile heterocyclic compound that serves as a valuable fragment and building block in fragment-based drug discovery (FBDD). Its pyrimidine core is a common feature in many biologically active molecules, particularly kinase inhibitors. The presence of a bromine atom and a cyano group provides opportunities for both non-covalent interactions and covalent modification, as well as straightforward chemical elaboration for fragment growing and linking strategies. These application notes provide an overview of the utility of this compound in FBDD, along with detailed protocols for its application in screening and lead optimization.

Physicochemical Properties of this compound

The suitability of a compound as a fragment is often assessed by the "Rule of Three," which suggests a molecular weight under 300 Da, a cLogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors. This compound aligns well with these principles, making it an excellent candidate for fragment libraries.

PropertyValueSource
Molecular Formula C₅H₂BrN₃[1][2]
Molecular Weight 183.99 g/mol [1]
CAS Number 38275-57-9[1]
Appearance White to yellow solid[3]
Solubility Slightly soluble in water[4]
cLogP (predicted) 0.9[5]
Hydrogen Bond Donors 0N/A
Hydrogen Bond Acceptors 3 (2 pyrimidine nitrogens, 1 nitrile nitrogen)N/A

Application in Fragment-Based Drug Discovery

This compound is a valuable starting point for the discovery of inhibitors for various protein targets, particularly kinases. The pyrimidine scaffold can form key hydrogen bonding interactions with the hinge region of the kinase active site. The bromine atom can be utilized for structure-based design, where it can be replaced with other functional groups to enhance potency and selectivity through fragment growing. It can also serve as a handle for covalent engagement with a nearby cysteine residue. The cyano group can also participate in hydrogen bonding or be used as a synthetic handle for further modification.

While a direct FBDD campaign starting with this compound is not extensively documented in publicly available literature, its core structure is present in numerous potent kinase inhibitors. The following sections provide protocols and data based on the development of such inhibitors, illustrating how this fragment can be elaborated into lead compounds.

Experimental Protocols

Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to detect and quantify biomolecular interactions in real-time. It is a powerful tool for primary screening of fragment libraries due to its high sensitivity and throughput.

Objective: To identify if this compound binds to a target protein and to determine its binding affinity (KD).

Materials:

  • Biacore SPR instrument (e.g., Biacore 8K)

  • Sensor chip (e.g., CM5)

  • Target protein

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the target protein to subtract non-specific binding.

  • Fragment Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., from 1 µM to 1 mM). Ensure the final DMSO concentration is consistent across all samples and in the running buffer (typically ≤ 1%).

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound fragment.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain the specific binding signal.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD).

Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Once a fragment hit is identified, the next step is to synthesize analogs to explore the SAR and improve potency and other drug-like properties. The following is a general protocol for the synthesis of pyrimidine-5-carbonitrile derivatives, inspired by published methodologies for kinase inhibitors.[1][6]

Objective: To synthesize a series of 2,4,6-trisubstituted pyrimidine-5-carbonitrile derivatives for SAR studies.

General Synthetic Scheme:

G Start This compound Intermediate1 2-Chloro-5-bromopyrimidine Start->Intermediate1 Chlorination (e.g., POCl3) Intermediate2 2-Amino-5-bromopyrimidine Intermediate1->Intermediate2 Amination (e.g., R-NH2) Final_Product Substituted Pyrimidine-5-carbonitrile Derivatives Intermediate2->Final_Product Cross-coupling (e.g., Suzuki, Buchwald-Hartwig)

A generalized synthetic workflow.

Protocol for Suzuki Coupling:

  • To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) add the desired aryl or heteroaryl boronic acid (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Quantitative Data

The following table summarizes the inhibitory activities of various pyrimidine-5-carbonitrile derivatives against different kinase targets, demonstrating the potential of this scaffold in drug discovery.

Compound IDTarget KinaseIC₅₀ (µM)Reference
11c VEGFR-21.38 ± 0.03[6]
11e VEGFR-20.61 ± 0.01[6]
12b VEGFR-20.53 ± 0.07[6]
12c VEGFR-20.74 ± 0.15[6]
12b PI3Kα0.17 ± 0.01[1]
12b PI3Kβ0.13 ± 0.01[1]
12b mTOR0.83 ± 0.05[1]
4e EGFRWT1.66[2]
4f EGFRWT1.83[2]

Visualizations

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Fragment_Library Fragment Library (including this compound) Screening Biophysical Screening (SPR, NMR, X-ray) Fragment_Library->Screening Fragment_Hits Fragment Hits (e.g., K D in µM-mM range) Screening->Fragment_Hits SBDD Structure-Based Design (X-ray, Modeling) Fragment_Hits->SBDD Fragment_Growing Fragment Growing SBDD->Fragment_Growing Fragment_Linking Fragment Linking SBDD->Fragment_Linking SAR SAR by Chemistry Fragment_Growing->SAR Fragment_Linking->SAR Lead_Compound Lead Compound (Potency in nM-µM range) SAR->Lead_Compound

A typical FBDD workflow.

Signaling Pathway Inhibition

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/AKT/mTOR) Receptor->Kinase_Cascade Cellular_Response Cellular Response (Proliferation, Survival) Kinase_Cascade->Cellular_Response Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->Receptor Inhibitor->Kinase_Cascade

Inhibition of kinase signaling pathways.

Conclusion

This compound represents a valuable starting point in fragment-based drug discovery, particularly for the development of kinase inhibitors. Its favorable physicochemical properties and versatile chemical handles allow for efficient screening and rapid optimization through structure-based design. The provided protocols and data serve as a guide for researchers to utilize this promising fragment in their drug discovery endeavors. Further exploration of this scaffold against a wider range of biological targets is warranted to fully exploit its potential in medicinal chemistry.

References

The Versatile Scaffold: 5-Bromopyrimidine-2-carbonitrile in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Privileged Intermediate in Crop Protection

In the continuous pursuit of novel and effective solutions for crop protection, the heterocyclic compound 5-Bromopyrimidine-2-carbonitrile has emerged as a cornerstone intermediate for the synthesis of a diverse range of agrochemicals. The strategic placement of a bromo substituent at the 5-position and a nitrile group at the 2-position of the pyrimidine ring imparts a unique reactivity profile, making it a highly valuable building block for medicinal and agricultural chemists. The electron-deficient nature of the pyrimidine ring, further influenced by the electron-withdrawing nitrile group, facilitates a variety of chemical transformations, enabling the construction of complex molecular architectures with potent fungicidal, herbicidal, and insecticidal activities.

This technical guide provides an in-depth exploration of the applications of this compound in agricultural chemistry. We will delve into the synthetic pathways for creating next-generation agrochemicals, provide detailed experimental protocols for key transformations, and discuss the structure-activity relationships and modes of action of the resulting compounds.

Fungicidal Applications: Targeting Fungal Respiration

The pyrimidine core is a well-established toxophore in a number of commercial fungicides. Many pyrimidine-based fungicides function by disrupting crucial metabolic pathways in pathogenic fungi.[1] A significant class of these fungicides targets the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase), leading to a shutdown of cellular energy production and subsequent fungal death.[1] The pyrimidine-5-carbonitrile scaffold has been successfully incorporated into novel fungicides with potent activity against a broad spectrum of plant pathogens.

Synthesis of Pyrimidine-Amine Fungicides

A prominent strategy for the development of potent fungicides involves the synthesis of pyrimidine-amine derivatives. These compounds often exhibit excellent in vitro and in vivo efficacy against challenging fungal diseases.

Illustrative Synthetic Pathway: From this compound to a Potent Fungicidal Agent

The following workflow outlines a general approach to synthesize advanced fungicidal molecules starting from this compound. This pathway involves a nucleophilic aromatic substitution followed by further elaboration.

G A 5-Bromopyrimidine- 2-carbonitrile B Nucleophilic Aromatic Substitution (e.g., with an amine, R-NH2) A->B C 2-Amino-5-bromopyrimidine- 5-carbonitrile derivative B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D E Biologically Active Fungicide D->E

Caption: Generalized workflow for synthesizing fungicidal derivatives.

Quantitative Fungicidal Activity Data

The efficacy of newly synthesized fungicides is quantified by determining their half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency. The following table summarizes the in vitro fungicidal activity of representative pyrimidine derivatives against various plant pathogens.

Compound IDTarget FungiEC50 (µg/mL)Positive ControlEC50 of Control (µg/mL)Reference
III-3 Botrytis cinerea0.78Pyrimethanil>100[2]
III-3 Botrytis cinerea0.78Cyprodinil0.23[2]
5o Phomopsis sp.10.5Pyrimethanil32.1[3]
5f Phomopsis sp.100% inhibition at 50 µg/mLPyrimethanil85.1% inhibition at 50 µg/mL[3]

Note: The compounds listed are representative pyrimidine derivatives and not all are directly synthesized from this compound, but they illustrate the potential of this chemical class.

Protocol 1: Synthesis of a 2-Amino-5-aryl-pyrimidine-5-carbonitrile Derivative (A Hypothetical Example)

This protocol details a two-step synthesis of a potential fungicide, involving a nucleophilic aromatic substitution followed by a Suzuki-Miyaura cross-coupling reaction.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add the desired amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-amino-5-bromopyrimidine-5-carbonitrile derivative.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the 2-amino-5-bromopyrimidine-5-carbonitrile derivative (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90-100 °C with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the final fungicidal compound.

Mode of Action: Inhibition of Fungal Respiration

As previously mentioned, a key mode of action for many pyrimidine-based fungicides is the inhibition of Complex I in the mitochondrial electron transport chain. This disruption of ATP synthesis is a potent mechanism for controlling fungal growth.

G cluster_0 Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III ComplexI->ComplexIII e- NAD NAD+ ComplexI->NAD ComplexIV Complex IV ComplexIII->ComplexIV e- H_plus_ims H+ ComplexIV->H_plus_ims O2 -> H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI e- H_plus_matrix H+ H_plus_matrix->ComplexI Proton Pumping H_plus_matrix->ComplexIII H_plus_matrix->ComplexIV H_plus_ims->ATP_Synthase Proton Motive Force ADP ADP + Pi ADP->ATP_Synthase Fungicide Pyrimidine-5-carbonitrile Fungicide Fungicide->ComplexI Inhibition

Caption: Inhibition of Complex I by pyrimidine fungicides.

Herbicidal and Insecticidal Applications: Expanding the Utility

While the fungicidal applications of pyrimidine-5-carbonitrile derivatives are prominent, the versatility of this scaffold extends to the development of herbicides and insecticides. The introduction of specific pharmacophores can modulate the biological activity towards plant or insect targets.

Herbicidal Derivatives

Phenylpyrimidine derivatives have been extensively studied for their herbicidal activity.[4] These compounds often act by inhibiting essential enzymes in plant metabolic pathways, leading to growth inhibition and eventual death of the weed. The pyrimidine-5-carbonitrile moiety can serve as a key component in the design of novel herbicides.

Insecticidal Derivatives

Recent research has demonstrated that pyrimidine derivatives can exhibit potent insecticidal activity. For instance, some pyrimidine compounds function as mitochondrial electron transport inhibitors or as nicotinic acetylcholine receptor (nAChR) inhibitors in insects.[5] The introduction of halogen atoms, such as bromine at the 5-position of the pyrimidine ring, is a common feature in many insecticidal compounds.[5] A notable example is Benzpyrimoxan, a novel insecticide with a substituted pyrimidine core, which is effective against rice planthoppers.[6]

Protocol 2: In Vitro Bioassay for Herbicidal Activity

This protocol describes a method for evaluating the pre-emergent herbicidal activity of compounds derived from this compound.

  • Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone or DMSO).

  • Incorporate the test solutions into a solid growth medium (e.g., agar) in petri dishes.

  • Place a set number of seeds of a model weed species (e.g., Raphanus sativus) on the surface of the agar.[7]

  • Incubate the petri dishes under controlled conditions of light and temperature.

  • After a set period (e.g., 7 days), measure the germination rate and the root and shoot length of the seedlings.

  • Calculate the inhibition percentage relative to a solvent-only control.

  • Determine the concentration required for 50% inhibition (IC50) of growth.

Conclusion: A Building Block with a Bright Future in Agrochemicals

This compound stands out as a highly versatile and valuable intermediate in the field of agricultural chemistry. Its unique electronic and steric properties allow for the efficient synthesis of a wide array of biologically active molecules. The demonstrated success of the pyrimidine-5-carbonitrile scaffold in producing potent fungicides, coupled with its potential in the development of novel herbicides and insecticides, ensures its continued importance in the quest for innovative crop protection solutions. Further exploration of the structure-activity relationships of derivatives from this key intermediate will undoubtedly lead to the discovery of next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.

References

Application Notes and Protocols for the Derivatization of the Nitrile Group in 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyrimidine-2-carbonitrile is a versatile bifunctional building block in medicinal chemistry and drug discovery. The presence of a reactive nitrile group and a bromine atom on the pyrimidine scaffold allows for a wide range of chemical modifications, leading to the synthesis of diverse compound libraries with potential therapeutic applications. The pyrimidine core is a common motif in numerous biologically active molecules, including kinase inhibitors, anti-infective agents, and receptor modulators.[1][2] This document provides detailed protocols for the derivatization of the nitrile group in this compound to afford key functional groups such as tetrazoles, carboxylic acids, and amidines, which are of significant interest in drug design.

The strategic derivatization of the nitrile moiety can significantly impact the physicochemical and pharmacological properties of the parent molecule. For instance, the tetrazole group is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles in some cases. Carboxylic acids can participate in crucial hydrogen bonding interactions with biological targets, while amidines are known to engage in various receptor-ligand interactions. The applications of 5-bromopyrimidine derivatives span various therapeutic areas, including oncology and infectious diseases, by targeting key enzymes and signaling pathways.[1][3]

Derivatization Reactions of the Nitrile Group

The nitrile group of this compound can be transformed into several important functional groups. This section outlines the protocols for three key derivatization reactions:

  • [2+3] Cycloaddition to form a Tetrazole: Reaction of the nitrile with an azide source to yield a 5-substituted tetrazole.

  • Hydrolysis to a Carboxylic Acid: Conversion of the nitrile to a carboxylic acid moiety under basic conditions.

  • Formation of an Amidine: Reaction of the nitrile with an amine to produce a carboxamidine derivative.

Synthesis of 5-(5-Bromopyrimidin-2-yl)-1H-tetrazole

The [3+2] cycloaddition reaction between a nitrile and sodium azide is a common method for the synthesis of 5-substituted-1H-tetrazoles. The following protocol is adapted from a procedure for the synthesis of related tetrazole-containing pyridine derivatives.[4]

Experimental Protocol:

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Ammonium chloride (NH₄Cl)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into water and acidify with dilute HCl to a pH of ~2-3.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with water and then with a small amount of cold ethyl acetate.

    • Dry the product under vacuum to obtain 5-(5-Bromopyrimidin-2-yl)-1H-tetrazole.

Quantitative Data:

ReactantProductReagentsSolventTemperatureTime (h)Yield (%)
This compound5-(5-Bromopyrimidin-2-yl)-1H-tetrazoleNaN₃, NH₄ClDMF120 °C12-24>85%

Experimental Workflow:

start 5-Bromopyrimidine- 2-carbonitrile reagents NaN3, NH4Cl DMF start->reagents heating Heat to 120 °C reagents->heating workup Acidic Work-up (HCl) heating->workup product 5-(5-Bromopyrimidin-2-yl) -1H-tetrazole workup->product start 5-Bromopyrimidine- 2-carbonitrile reagents KOH Water start->reagents heating Reflux reagents->heating workup Acidic Work-up (HCl) heating->workup product 5-Bromopyrimidine- 2-carboxylic acid workup->product start 5-Bromopyrimidine- 2-carbonitrile reagents Amine Source (e.g., NH4Cl/Base) start->reagents reaction Reaction in Anhydrous Solvent reagents->reaction workup Quenching and Purification reaction->workup product 5-Bromopyrimidine- 2-carboxamidine workup->product cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation PyrimidineDerivative 5-Bromopyrimidine Derivative PyrimidineDerivative->Raf Inhibition PyrimidineDerivative->PI3K Inhibition PyrimidineDerivative->Akt Inhibition PyrimidineDerivative->mTOR Inhibition Transcription->Proliferation

References

Scale-Up Synthesis of 5-Bromopyrimidine-2-carbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 5-Bromopyrimidine-2-carbonitrile, a key intermediate in the pharmaceutical industry. The described method focuses on a reliable and high-yielding procedure starting from 5-bromo-2-chloropyrimidine.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules and pharmaceutical ingredients. Its versatile structure allows for further chemical modifications, making it a valuable intermediate in drug discovery and development. This application note outlines a robust and scalable synthetic route, including reaction conditions, purification, and characterization, to ensure high purity and yield suitable for drug development pipelines.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the chloro group at the 2-position of 5-bromo-2-chloropyrimidine is displaced by a cyanide group.

G cluster_reactants Reactants cluster_products Products A 5-Bromo-2-chloropyrimidine C This compound A->C DMSO/H2O 1,4-Diazabicyclo[2.2.2]octane Room Temperature B NaCN or KCN B->C D NaCl or KCl

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is optimized for a laboratory scale-up synthesis.

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )Quantity (Scale-up Example)Moles (mol)
5-Bromo-2-chloropyrimidineC4H2BrClN2193.4350.0 g0.259
Sodium Cyanide (NaCN)NaCN49.0113.0 g0.265
1,4-Diazabicyclo[2.2.2]octane (DABCO)C6H12N2112.175.8 g0.052
Dimethyl sulfoxide (DMSO)C2H6OS78.13250 mL-
Deionized WaterH2O18.02500 mL (reaction) + 1 L (work-up)-
Diethyl ether (Et2O)C4H10O74.121.5 L-
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.0450 g-
Dichloromethane (CH2Cl2)CH2Cl284.93As needed for recrystallization-

Equipment:

  • 2L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Separatory funnel (2L).

  • Rotary evaporator.

  • Büchner funnel and flask for filtration.

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: In the 2L three-necked flask, dissolve 5-Bromo-2-chloropyrimidine (50.0 g, 0.259 mol) in DMSO (150 mL).

  • Reagent Preparation: In a separate beaker, prepare a solution of Sodium Cyanide (13.0 g, 0.265 mol) and 1,4-Diazabicyclo[2.2.2]octane (5.8 g, 0.052 mol) in a mixture of DMSO (100 mL) and deionized water (250 mL).

  • Reaction Execution: Slowly add the sodium cyanide solution to the 5-bromo-2-chloropyrimidine solution at room temperature over 30 minutes with vigorous stirring under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding deionized water (1 L) to the reaction mixture.

  • Extraction: Transfer the mixture to a 2L separatory funnel and extract with diethyl ether (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from hot dichloromethane to yield pure this compound as a crystalline solid.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Reaction Scale50.0 g
Reaction Time18 - 24 hours
Reaction TemperatureRoom Temperature (20-25 °C)
Crude Yield~95-99%
Purified Yield~90-95%
Purity (by HPLC)>99%

Table 2: Characterization Data

PropertyValue
AppearanceWhite to off-white crystalline solid
Molecular FormulaC5H2BrN3
Molecular Weight183.99 g/mol
Melting Point118-122 °C
¹H NMR (400 MHz, CDCl₃)δ 8.95 (s, 2H)
¹³C NMR (101 MHz, CDCl₃)δ 160.8, 133.2, 117.5, 115.4
IR (KBr, cm⁻¹)2240 (C≡N)

Safety Precautions

Extreme caution must be exercised when working with sodium cyanide as it is highly toxic.

  • Handling: All manipulations involving sodium cyanide must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves at all times. For handling solid sodium cyanide, double-gloving is recommended.[1]

  • Emergency Preparedness: An emergency cyanide antidote kit should be readily available. Ensure access to a safety shower and eyewash station.[1]

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional and local regulations.

  • In case of exposure:

    • Skin contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

    • Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[2]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. If the victim is conscious, give large amounts of water. Seek immediate medical attention.[3]

Workflow Diagram

G A Reaction Setup: Dissolve 5-Bromo-2-chloropyrimidine in DMSO B Reagent Addition: Slowly add NaCN/DABCO solution in DMSO/H2O A->B C Reaction: Stir at Room Temperature (18-24h) B->C D Work-up: Quench with Water C->D E Extraction: Diethyl Ether (3x) D->E F Drying & Concentration: Dry with Na2SO4, concentrate under reduced pressure E->F G Purification: Recrystallization from Hot Dichloromethane F->G H Final Product: Pure this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of high-purity this compound. By following the detailed experimental procedure and adhering to the stringent safety precautions, researchers and drug development professionals can reliably produce this key intermediate for their research and development needs. The provided data and characterization serve as a benchmark for quality control.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromopyrimidine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent synthetic routes for this compound are:

  • Cyanation of 5-bromo-2-chloropyrimidine: This method involves the nucleophilic substitution of the chlorine atom at the C2 position with a cyanide group.[1][2][3]

  • Sandmeyer reaction of 2-amino-5-bromopyrimidine: This route proceeds via the diazotization of the amino group, followed by a copper-catalyzed cyanation.[4][5][6]

Q2: What are the key safety precautions to consider during the synthesis?

A2: Both primary synthetic routes involve hazardous materials. Key safety precautions include:

  • Cyanide sources (e.g., NaCN, KCN, CuCN): Highly toxic. Handle in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a cyanide antidote kit readily available. Acidic conditions will generate highly toxic hydrogen cyanide (HCN) gas.

  • Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Diazonium salts: Potentially explosive, especially when dry. They should be prepared and used in situ at low temperatures (typically 0-5 °C).[4]

  • Solvents: Use appropriate anhydrous solvents when specified to prevent unwanted side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides more accurate, quantitative information on the reaction progress and the formation of any impurities.[3][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.[9][10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Route 1: Cyanation of 5-bromo-2-chloropyrimidine

Issue 1: Low or no conversion of starting material.

Possible Cause Troubleshooting Step
Inactive cyanide source Use a fresh, dry source of cyanide.
Low reaction temperature Gradually increase the reaction temperature and monitor by TLC or HPLC.
Insufficiently reactive solvent Consider using a more polar aprotic solvent like DMSO or DMF.
Catalyst issue (if applicable) If using a catalyst, ensure it is active and used in the correct loading.

Issue 2: Presence of significant impurities in the crude product.

Impurity Possible Cause Prevention and Mitigation
5-Bromo-2-hydroxypyrimidine Hydrolysis of the starting material or product due to the presence of water.Ensure the use of anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Unreacted 5-bromo-2-chloropyrimidine Incomplete reaction.Increase reaction time or temperature. Ensure stoichiometric amounts of reagents.
Protodebrominated product (Pyrimidine-2-carbonitrile) Presence of protic impurities or certain reagents acting as a hydride source.Use anhydrous conditions and carefully select non-coordinating bases and stable solvents.
Route 2: Sandmeyer Reaction of 2-amino-5-bromopyrimidine

Issue 1: Low yield of the desired product.

Possible Cause Troubleshooting Step
Incomplete diazotization Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a stoichiometric amount of acid.
Decomposition of diazonium salt Use the diazonium salt immediately after preparation and maintain a low temperature.
Inefficient cyanation Ensure the copper(I) cyanide solution is properly prepared and the addition of the diazonium salt is slow and controlled.

Issue 2: Formation of colored byproducts.

Impurity Possible Cause Prevention and Mitigation
Phenolic impurity (5-Bromo-2-hydroxypyrimidine) Reaction of the diazonium salt with water.[4]Maintain acidic conditions and low temperatures to suppress the reaction with water.
Azo-coupled byproducts Self-coupling of the diazonium salt or reaction with unreacted starting material.Ensure complete diazotization and slow addition of the diazonium salt to the cyanide solution.
Biaryl byproducts Radical side reactions.Optimize reaction conditions, such as temperature and catalyst concentration.

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-bromo-2-chloropyrimidine

This protocol is a general representation and may require optimization.

Materials:

  • 5-bromo-2-chloropyrimidine

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMSO.

  • In a separate flask, dissolve sodium cyanide (1.0-1.2 eq) in a minimal amount of anhydrous DMSO.

  • Slowly add the sodium cyanide solution to the solution of 5-bromo-2-chloropyrimidine at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general representation and requires careful handling of diazonium salts.

Materials:

  • 2-amino-5-bromopyrimidine

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Water, deionized

Procedure:

  • Diazotization:

    • Suspend 2-amino-5-bromopyrimidine (1.0 eq) in an aqueous solution of HCl at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.3 eq) and sodium cyanide (1.1-1.3 eq) in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing for the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the crude product as described in Protocol 1.

Visualizations

G Workflow for Cyanation of 5-bromo-2-chloropyrimidine A 5-bromo-2-chloropyrimidine B NaCN / DMSO A->B Add C Reaction at 80-100 °C B->C D Quenching with Water C->D E Extraction D->E F Purification E->F G This compound F->G

Caption: General workflow for the synthesis of this compound via cyanation.

G Workflow for Sandmeyer Reaction cluster_0 Diazotization cluster_1 Cyanation cluster_2 Purification A 2-amino-5-bromopyrimidine B HCl / H₂O, 0-5 °C A->B C NaNO₂ (aq) B->C Add dropwise D Diazonium Salt Intermediate C->D E CuCN / NaCN (aq), 0-5 °C D->E Add slowly F Reaction and Warming E->F G Crude Product F->G H Work-up and Purification G->H I This compound H->I

Caption: General workflow for the Sandmeyer reaction route.

G Troubleshooting Logic for Low Yield A Low Yield of This compound B Check Starting Material Purity A->B C Review Reaction Conditions A->C D Analyze for Side Products A->D E Pure Starting Materials? B->E F Optimize Temperature/Time C->F G Check Reagent Stoichiometry C->G H Identify Impurities (HPLC, NMR) D->H E->C Yes I Purify Starting Materials E->I No

Caption: A logical troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Purification of 5-Bromopyrimidine-2-carbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 5-Bromopyrimidine-2-carbonitrile via recrystallization.

Compound Data and Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
CAS Number 38275-57-9[1][2]
Molecular Formula C₅H₂BrN₃[3][4]
Molecular Weight 183.99 g/mol [4]
Appearance White to off-white or light yellow solid/crystalline powder.[1][4][1][4]
Boiling Point 317.7 °C at 760 mmHg[1][5]
Solubility Slightly soluble in water.[1][2][5][1][2][5]
Soluble in organic solvents like dichloromethane and chloroform.[4][6][4][6]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[4][6][4][6]
Sensitivity Moisture Sensitive[1]

Experimental Protocol: Recrystallization from Dichloromethane

This protocol details the procedure for purifying this compound using dichloromethane as the recrystallization solvent.[2]

Materials:

  • Crude this compound

  • Dichloromethane (CH₂Cl₂)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of dichloromethane. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions until you reach the saturation point at the solvent's boiling temperature. Using the minimum amount of near-boiling solvent is crucial for a good yield.[7]

  • Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed clean flask to remove the impurities.[8]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.[7] Slow cooling is important to form pure crystals and prevent the trapping of impurities.[9] Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Rinse the crystals with a small amount of ice-cold dichloromethane to wash away any remaining soluble impurities.[7] Using a minimum amount of ice-cold solvent is essential to avoid redissolving the product.[7]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for a period.[8] For final drying, the crystals can be transferred to a watch glass or drying oven at an appropriate temperature. The final pure product should be a light yellow solid.[2]

Recrystallization Workflow

G Diagram 1: Recrystallization Workflow for this compound A Place Crude Product in Flask B Add Minimum Amount of Hot Dichloromethane A->B C Dissolve Solid (Heat Gently) B->C D Insoluble Impurities Present? C->D E Perform Hot Filtration D->E Yes F Cool Solution Slowly to Room Temperature D->F No E->F G Cool in Ice Bath to Maximize Yield F->G H Collect Crystals via Vacuum Filtration G->H I Wash Crystals with Ice-Cold Solvent H->I J Dry the Purified Crystals I->J K Pure Product J->K

Caption: A flowchart illustrating the standard experimental workflow for the recrystallization process.

Troubleshooting and FAQs

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: What are the potential impurities in my sample?

A: Impurities can originate from the synthesis process. Common synthetic routes start from 5-bromo-2-chloropyrimidine and sodium or potassium cyanide.[2][10] Therefore, potential impurities could include unreacted 5-bromo-2-chloropyrimidine, residual solvents like DMSO or ether, and by-products from side reactions.

Q2: No crystals have formed after cooling the solution. What should I do?

A: This is a common issue that can be caused by two main factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. The remedy is to gently boil off some of the solvent to increase the concentration and then attempt to cool the solution again.[9][11]

  • The solution is supersaturated: Sometimes a solution needs a nucleation site to begin crystallization. You can induce crystallization by scratching the inside of the flask just below the liquid's surface with a glass stirring rod or by adding a tiny "seed" crystal of the pure compound.[7][11]

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the compound is highly impure, lowering its melting point, or if cooling is too rapid.[9] To resolve this, reheat the solution to redissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly.[9][11]

Q4: The yield of my recrystallized product is very low. Why did this happen and how can I improve it?

A: A low yield is typically due to one of the following reasons:

  • Using too much solvent: The most common cause is dissolving the compound in an excessive volume of solvent, which keeps a significant portion of your product dissolved even after cooling.[7][9] Always use the absolute minimum amount of near-boiling solvent.

  • Washing with too much or warm solvent: Rinsing the collected crystals with solvent that is not ice-cold, or using too large a volume, will dissolve some of your product.[7]

  • Premature crystallization: If the solution cools and crystals form during a hot filtration step, product will be lost. Ensure the filtration apparatus is pre-heated.

Q5: My final product is still colored. How can I obtain a colorless or lighter product?

A: If the product retains a colored tint, it may be due to colored impurities. These can often be removed by adding a small amount of activated (decolorizing) charcoal to the hot solution before the hot filtration step.[8] The charcoal adsorbs the colored impurities, which are then removed by filtration.

Troubleshooting Decision Tree

G Diagram 2: Troubleshooting Recrystallization Issues Start Problem Encountered Issue1 No Crystals Formed? Start->Issue1 Issue2 Product Oiled Out? Issue1->Issue2 No Sol1a Too much solvent used. Boil off excess solvent and re-cool. Issue1->Sol1a Yes Issue3 Yield is Poor? Issue2->Issue3 No Sol2 Impure compound or rapid cooling. Re-heat, add more solvent, cool slowly. Issue2->Sol2 Yes Issue4 Product is Colored? Issue3->Issue4 No Sol3 Too much solvent used or product loss. Use minimum hot solvent & ice-cold rinse. Issue3->Sol3 Yes Sol4 Add activated charcoal to hot solution. Perform hot filtration. Issue4->Sol4 Yes Sol1b Supersaturation. Scratch flask or add a seed crystal. Sol1a->Sol1b Still no crystals?

Caption: A decision tree to diagnose and solve common problems during recrystallization.

References

Technical Support Center: Synthesis of 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromopyrimidine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the cyanation of a 5-bromo-2-halopyrimidine, typically 5-bromo-2-chloropyrimidine.[1][2] This reaction involves the displacement of the chlorine atom with a cyanide group, often facilitated by a catalyst.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in this synthesis can stem from several factors:

  • Presence of moisture: Water can lead to the hydrolysis of the starting material or the product.[3]

  • Impure starting materials: The purity of 5-bromo-2-chloropyrimidine and the cyanide source is crucial for a successful reaction.

  • Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition or side reactions.

  • Inefficient catalyst system: The choice of catalyst and any supporting ligands is critical for achieving high yields.

  • Oxygen in the reaction mixture: For reactions sensitive to oxidation, the presence of oxygen can lead to the formation of byproducts and reduce the yield.

Q3: I am observing unexpected side products in my reaction. What are they likely to be?

A3: Common side products can include:

  • Hydrolysis products: If water is present, 5-bromo-2-chloropyrimidine can hydrolyze to 5-bromo-2-hydroxypyrimidine.

  • Homocoupling products: In some catalytic systems, the starting material may couple with itself.

  • Protodebromination: The bromine atom at the 5-position can be replaced by a hydrogen atom, especially in the presence of protic impurities.[3]

Q4: How can I improve the purity of my final product?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography. For recrystallization, solvents like dichloromethane can be effective.[4] If using column chromatography, a solvent system with an appropriate polarity, such as a mixture of hexanes and ethyl acetate, should be employed.[3]

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Recommended Solution
Low conversion of starting material Inadequate reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Gradually increase the reaction temperature and observe the effect on conversion.
Inactive or poisoned catalyst.Ensure the catalyst is fresh and handled under an inert atmosphere if required. In palladium-catalyzed reactions, excess cyanide ions can poison the catalyst.[5]
Formation of significant byproducts Presence of water or oxygen.Use anhydrous solvents and reagents. Degas the solvents and reaction mixture thoroughly and maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the reaction.[3]
Incorrect stoichiometry of reagents.Carefully verify the molar ratios of the reactants, catalyst, and any additives.
Product loss during workup Inefficient extraction.Ensure the correct pH for extraction and use an adequate volume of an appropriate organic solvent. Perform multiple extractions to maximize recovery.
Product degradation during purification.If the product is unstable on silica gel, consider using a different stationary phase like alumina for column chromatography or opt for recrystallization.

Data Presentation

Table 1: Effect of Potassium Iodide (KI) on the Cyanation of 5-Bromopyrimidine

This table summarizes the effect of varying concentrations of potassium iodide as a promoter on the conversion percentage in the copper-catalyzed cyanation of 5-bromopyrimidine.

EntryMol% of KIConversion (%)
110~85
220~90
330>95
440~90
550~85

Data adapted from a study on copper-catalyzed cyanation of aryl halides. The study indicates that 30 mol% of KI is optimal for promoting the cyanation of 5-bromopyrimidine.[6]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes the synthesis of this compound from 5-bromo-2-chloropyrimidine using sodium cyanide.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Sodium Cyanide (NaCN)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dimethyl Sulfoxide (DMSO)

  • Water (deionized)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a mixture of sodium cyanide (1.0 equivalent) and 1,4-diazabicyclo[2.2.2]octane (0.2 equivalents) in a solution of dimethyl sulfoxide and water.[4]

  • Addition of Starting Material: To the stirred mixture, add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) dissolved in dimethyl sulfoxide.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the progress of the reaction by TLC.

  • Quenching and Extraction: Upon completion of the reaction, add water to the reaction mixture. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).[4]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from hot dichloromethane to yield this compound as a solid.[4] A yield of up to 99% has been reported using a similar procedure.[4]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification A Mix NaCN and DABCO in DMSO/Water C Add starting material solution to catalyst mixture A->C B Dissolve 5-bromo-2-chloropyrimidine in DMSO B->C D Stir overnight at room temperature C->D E Monitor reaction by TLC D->E F Quench with water E->F G Extract with diethyl ether F->G H Dry organic layer (Na2SO4) G->H I Concentrate in vacuo H->I J Recrystallize from dichloromethane I->J K Obtain pure product J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed Check_Purity Are starting materials pure and anhydrous? Start->Check_Purity Purify_Reagents Purify/dry starting materials and solvents. Check_Purity->Purify_Reagents No Check_Conditions Are reaction conditions (temp, time) optimal? Check_Purity->Check_Conditions Yes Purify_Reagents->Start Optimize_Conditions Optimize temperature and monitor reaction over time. Check_Conditions->Optimize_Conditions No Check_Atmosphere Is the reaction performed under an inert atmosphere? Check_Conditions->Check_Atmosphere Yes Optimize_Conditions->Start Inert_Atmosphere Degas solvents and run under N2 or Ar. Check_Atmosphere->Inert_Atmosphere No Check_Catalyst Is the catalyst system active and appropriate? Check_Atmosphere->Check_Catalyst Yes Inert_Atmosphere->Start Screen_Catalysts Screen different catalysts, ligands, and additives. Check_Catalyst->Screen_Catalysts No Yield_Improved Yield Improved Check_Catalyst->Yield_Improved Yes Screen_Catalysts->Start

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Synthesis of 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromopyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this critical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to help you quickly identify a problem, understand its root cause, and implement a validated solution.

Issue 1: Low or No Product Yield

Question: I am performing the cyanation of 5-bromo-2-chloropyrimidine with NaCN but observing very low conversion to this compound. What are the likely causes and how can I improve the yield?

Answer:

Low yield in this nucleophilic aromatic substitution (SNAr) is a common issue that can typically be traced back to a few key factors related to reagents, reaction conditions, or competing side reactions.

Probable Causes & Recommended Solutions:

Possible Cause Scientific Explanation Recommended Solution
Presence of Moisture The starting material, 5-bromo-2-chloropyrimidine, and the product nitrile are sensitive to moisture.[1] Water can hydrolyze the chloro-group on the starting material to a hydroxyl group, forming an unreactive pyrimidinone. The product nitrile can also hydrolyze to the corresponding amide or carboxylic acid under prolonged exposure to water, especially if acidic or basic conditions develop.[2]Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., DMSO, DMF) and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
Insufficient Reactivity The cyanation reaction requires sufficient thermal energy to overcome the activation barrier for nucleophilic attack on the electron-deficient pyrimidine ring.If monitoring by TLC or LC-MS shows a stalled reaction at room temperature, gradually increase the temperature. A range of 80-120°C is often effective for similar cyanation reactions.[4] Always monitor for potential byproduct formation at higher temperatures.
Poor Solubility of Cyanide Salt Sodium cyanide (NaCN) or potassium cyanide (KCN) has limited solubility in some organic solvents. If the cyanide salt is not sufficiently dissolved or dispersed, the reaction will be slow or incomplete.The use of a polar aprotic solvent like DMSO or DMF is highly recommended to improve the solubility of the cyanide salt.[5] The addition of a phase-transfer catalyst (e.g., a crown ether) can also enhance the reaction rate by facilitating the transport of the cyanide anion into the organic phase.
Degradation of Cyanide Source Cyanide salts can degrade over time, especially if exposed to atmospheric moisture and CO₂, leading to a lower concentration of the active nucleophile.Use a fresh, high-purity bottle of your cyanide source (e.g., NaCN, KCN).
Issue 2: Formation of an Unexpected Byproduct (Hydrolysis)

Question: My final product shows an impurity with a different mass in the LC-MS analysis, and the NMR spectrum has broad peaks. I suspect hydrolysis. How can I confirm this and prevent it?

Answer:

Your suspicion is likely correct. The primary byproduct in this synthesis is often the result of nitrile hydrolysis to 5-bromo-pyrimidine-2-carboxylic acid or its amide.

Confirmation and Prevention Strategy:

  • Confirmation: The expected mass for the hydrolyzed carboxylic acid (C₅H₃BrN₂O₂) is approximately 202.99 g/mol . Compare this to your LC-MS data. In the ¹H NMR, the pyrimidine protons will still be present, but you may see the appearance of a broad peak corresponding to the carboxylic acid proton or amide protons.

  • Prevention during Reaction: The most critical step is to maintain anhydrous conditions as detailed in Issue 1.[3]

  • Prevention during Work-up:

    • When quenching the reaction with water, do so at a low temperature (e.g., 0-5 °C) to minimize the contact time at higher temperatures where hydrolysis is faster.

    • Avoid acidic or strongly basic conditions during extraction. Use a saturated solution of sodium bicarbonate carefully for neutralization if needed, but be aware that a basic aqueous phase can promote hydrolysis.

    • Promptly extract the product into an organic solvent like ethyl acetate or ether, and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.[5]

Issue 3: Reaction Stalls or is Incomplete (Sandmeyer Route)

Question: I am attempting a Sandmeyer reaction starting from 2-amino-5-bromopyrimidine. The diazotization seems to work, but the subsequent cyanation with CuCN is inefficient. What could be wrong?

Answer:

The Sandmeyer reaction is a powerful tool but requires careful control of each step.[6][7][8] Inefficiency in the second step (displacement of the diazonium group) is a frequent hurdle.

Troubleshooting the Sandmeyer Cyanation:

  • Diazonium Salt Instability: The intermediate aryl diazonium salt is thermally unstable. The diazotization step (reaction of the amine with a nitrite source like NaNO₂ in acid) must be performed at low temperatures, typically 0-5 °C.[9] Do not isolate the diazonium salt; use it immediately in the subsequent cyanation step.

  • Copper(I) Catalyst Activity: The Sandmeyer reaction is catalyzed by copper(I) salts.[6][10] If your CuCN is old or has been exposed to air, it may have oxidized to less active copper(II) species. Use fresh, high-quality CuCN. The reaction is a radical-nucleophilic aromatic substitution, initiated by a single-electron transfer from the copper(I) species.[7][9]

  • Neutralization: The diazonium salt solution is strongly acidic. The subsequent cyanation reaction with the CuCN/NaCN solution should be carefully neutralized. Add the cold diazonium salt solution slowly to the cyanide solution. The pH should be controlled to be slightly acidic to neutral for optimal results.

  • Biaryl Formation: A common side reaction is the formation of biaryl compounds through radical coupling.[6] This can be minimized by maintaining a sufficient concentration of the copper(I) cyanide to trap the aryl radical intermediate as it forms.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting the synthesis via the SNAr pathway.

G cluster_start cluster_monitoring In-Process Monitoring (TLC/LC-MS) cluster_outcomes cluster_solutions Troubleshooting Actions start Reaction Start: 5-bromo-2-chloropyrimidine + NaCN monitor Monitor Reaction Progress start->monitor complete Reaction Complete monitor->complete >95% Conversion stalled Reaction Stalled / Incomplete monitor->stalled <95% Conversion No New Spots byproduct Byproduct Formation monitor->byproduct New Polar Spot(s) purify Proceed to Work-up & Purification complete->purify increase_temp Increase Temperature (e.g., to 80°C) stalled->increase_temp check_reagents Check Reagent Quality (Anhydrous Solvent, Fresh NaCN) stalled->check_reagents check_moisture Verify Anhydrous Setup (Dry Glassware, Inert Gas) byproduct->check_moisture increase_temp->monitor Continue Monitoring check_moisture->monitor Re-run Reaction

Caption: Troubleshooting workflow for the SNAr synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: SNAr from 5-bromo-2-chloropyrimidine or the Sandmeyer reaction from 2-amino-5-bromopyrimidine?

Both routes are viable. The SNAr reaction is often preferred in industrial settings due to its operational simplicity (typically a one-step reaction) and the commercial availability of the starting materials.[5][11] The Sandmeyer reaction involves the handling of potentially unstable diazonium intermediates and requires stricter temperature control, but can be a good option if 2-amino-5-bromopyrimidine is a more readily available or cost-effective precursor in your specific context.[12]

Q2: What is the best method for purifying the final product?

The crude product is typically a solid.[5] Recrystallization is an effective method for purification. Solvents like hot dichloromethane or ethanol can be used.[5] If significant impurities remain, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is a standard alternative.

Q3: My 5-bromo-2-chloropyrimidine starting material has a yellowish tint. Can I still use it?

Discoloration can suggest degradation, likely due to slow hydrolysis from atmospheric moisture.[3] While minor discoloration might not significantly impact the reaction, it is highly recommended to verify the purity by NMR or LC-MS before use. For best and most reproducible results, using a fresh, pure sample is always the best practice.[3]

Q4: Can I use other cyanide sources like K₄[Fe(CN)₆] or TMSCN?

Yes, alternative cyanide sources have been explored for similar transformations to reduce the toxicity associated with simple alkali metal cyanides. For instance, K₄[Fe(CN)₆] has been used in copper-catalyzed cyanation of aryl halides.[13] Trimethylsilyl cyanide (TMSCN) is another common reagent, though it may require different reaction conditions (e.g., the use of a fluoride source or a Lewis acid catalyst). Always consult the literature for specific protocols when changing reagents.

Q5: What is the mechanism of the SNAr cyanation reaction?

The reaction proceeds via a two-step addition-elimination mechanism. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack.

  • Addition: The cyanide anion (CN⁻) attacks the carbon atom at the 2-position, which bears the chlorine leaving group. This breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.

The overall process is a substitution of the chloride with the cyanide nucleophile.

Caption: SNAr mechanism for the synthesis of this compound. (Note: Placeholder images used for chemical structures).

References

managing the degradation of 5-Bromopyrimidine-2-carbonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromopyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the potential degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic organic compound with the molecular formula C₅H₂BrN₃. It serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Its unique structure, featuring both a bromine atom and a nitrile group on a pyrimidine ring, allows for a variety of chemical modifications.

Q2: What are the known stability issues with this compound?

This compound is generally stable under standard laboratory conditions. However, it is sensitive to moisture and light.[1] Key degradation pathways to be aware of include hydrolysis of the nitrile group, dehalogenation, and potential photodegradation.

Q3: How should I properly store this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Storage under an inert atmosphere at 2-8°C is also recommended.[5] Keep it away from moisture, light, strong oxidizing agents, and strong bases.[1][4]

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low yield or formation of unexpected byproducts.

This is often a result of compound degradation. The following table summarizes potential causes and solutions.

Potential Cause Troubleshooting Steps Preventative Measures
Moisture Contamination Dry all solvents and reagents thoroughly before use. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon).Store the compound in a desiccator. Use anhydrous solvents and reagents.
Dehalogenation Avoid strong reducing agents unless intended. If using a transition metal catalyst (e.g., Palladium), be aware of potential reductive dehalogenation. Consider catalyst-free reaction conditions where possible.Screen for alternative catalysts or reaction pathways that do not promote dehalogenation.
Hydrolysis of Nitrile Group Maintain anhydrous conditions. Avoid strongly acidic or basic conditions if the nitrile group needs to be preserved.Use buffered reaction media or non-aqueous workups.
Light Exposure Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.Conduct reactions in a darkened fume hood.
Issue 2: Difficulty in purifying the final product from unreacted starting material or degradation products.

Effective purification is key to obtaining a high-purity product.

Problem Suggested Purification Technique Experimental Protocol
Separating from polar impurities (e.g., hydrolyzed byproducts) Column chromatography on silica gel.Use a non-polar eluent system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity to elute the desired product while retaining highly polar impurities.
Removing non-polar impurities (e.g., dehalogenated byproduct) Recrystallization.A common method involves recrystallization from hot dichloromethane to afford the purified product as a solid.[2]
General Purification Extraction.After quenching the reaction, dilute with water and extract with a suitable organic solvent like ether. The combined organic layers can then be dried and concentrated.[2][5]

Data Presentation

Table 1: Qualitative Stability and Reagent Compatibility

Condition/Reagent Compatibility/Stability Potential Degradation Pathway Notes
Water/Moisture LowHydrolysis of nitrileThe compound is moisture-sensitive.[1][3]
Light LowPhotodegradationBrominated pyrimidines can be susceptible to photolysis.[6][7]
Strong Acids ModerateHydrolysis of nitrileThe pyrimidine ring may also be affected.
Strong Bases ModerateHydrolysis of nitrile, other reactionsCan promote nucleophilic substitution or other side reactions.
Nucleophiles High ReactivityNucleophilic substitution of bromineThis is a common and intended reaction pathway.[1]
Reducing Agents VariableDehalogenationCan occur, especially with certain catalysts like palladium.
Transition Metals (e.g., Pd, Zn) VariableDehalogenation, Cross-couplingCan catalyze both desired and undesired reactions.
Polar Aprotic Solvents (e.g., DMSO, DMF) High-Commonly used in its synthesis and reactions.[2][5]

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol is a generalized procedure based on the synthesis of this compound, which involves a nucleophilic substitution.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-bromo-2-chloropyrimidine in an anhydrous polar aprotic solvent like DMSO.[2][5]

  • Reagent Addition: In a separate flask, prepare a solution or suspension of the nucleophile (e.g., sodium cyanide) and any additives (e.g., a phase-transfer catalyst like 1,4-diazabicyclo[2.2.2]octane) in the reaction solvent, which may include water.[2]

  • Reaction: Add the nucleophile solution to the solution of the starting material. Stir the reaction mixture at room temperature.[2][5]

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ether) multiple times.[2]

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2] Further purification can be achieved by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-Bromopyrimidine- 2-carbonitrile in anhydrous solvent react Combine reactants under inert atmosphere start->react reagents Prepare nucleophile and other reagents reagents->react monitor Monitor reaction (TLC, LC-MS) react->monitor quench Quench reaction (e.g., add water) monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify product (Chromatography/ Recrystallization) dry->purify

Caption: A generalized experimental workflow for reactions involving this compound.

degradation_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Byproduct Formation moisture Moisture Present? issue->moisture light Exposed to Light? issue->light reagents Incompatible Reagents? issue->reagents use_anhydrous Use Anhydrous Conditions & Inert Atmosphere moisture->use_anhydrous Yes protect_light Protect from Light light->protect_light Yes check_compatibility Check Reagent Compatibility reagents->check_compatibility Yes

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromopyrimidine-2-carbonitrile. The following information addresses common issues related to solvent effects on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for this compound with nucleophiles?

A1: this compound typically reacts with nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group. The electron-withdrawing nature of the pyrimidine ring and the cyano group facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

Q2: How does the choice of solvent impact the reactivity of this compound?

A2: The solvent plays a crucial role in influencing the rate and outcome of reactions involving this compound. Solvents can affect the solubility of reactants, the stability of the transition state, and the nucleophilicity of the attacking species. Solvents are generally categorized as polar protic, polar aprotic, and nonpolar, each having distinct effects on SNAr reactions.

Q3: Which type of solvent is generally preferred for SNAr reactions of this compound with anionic nucleophiles?

A3: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally preferred for SNAr reactions with anionic nucleophiles. These solvents can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and more reactive, significantly increasing the reaction rate.

Q4: Why are polar protic solvents like ethanol and methanol sometimes less effective for these reactions?

A4: Polar protic solvents, such as ethanol and methanol, can form strong hydrogen bonds with anionic nucleophiles. This creates a "solvent cage" around the nucleophile, which stabilizes it and reduces its reactivity. This stabilization can lead to slower reaction rates and lower yields compared to reactions carried out in polar aprotic solvents.

Q5: Can nonpolar solvents be used for reactions with this compound?

A5: Nonpolar solvents like toluene or hexane are generally not suitable for reactions involving charged nucleophiles due to the poor solubility of the reactants. However, for reactions with neutral nucleophiles or under specific catalytic conditions, they might be employed.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Possible Cause Suggested Solution
Poor solubility of reactants. Ensure your starting materials are fully dissolved. If using a nonpolar or less polar solvent, consider switching to a more polar solvent like DMF or DMSO.
Reduced nucleophilicity due to solvent choice. If using a polar protic solvent (e.g., ethanol, water) with an anionic nucleophile, the solvent may be deactivating the nucleophile through hydrogen bonding. Switch to a polar aprotic solvent (e.g., DMF, acetonitrile) to enhance nucleophilicity.
Insufficient reaction temperature. SNAr reactions on heteroaromatic rings can sometimes require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
Deactivated nucleophile. Ensure the nucleophile has not degraded. If it is a base, ensure it has been properly stored to prevent neutralization by atmospheric CO2 or moisture.

Issue 2: Formation of Multiple Products or Side Reactions

Possible Cause Suggested Solution
Reaction with the solvent. Some nucleophilic solvents (e.g., alcohols in the presence of a strong base) can compete with the intended nucleophile, leading to undesired byproducts. Consider using a non-nucleophilic solvent.
Decomposition of starting material or product. This compound or the desired product may be unstable at elevated temperatures. Try running the reaction at a lower temperature for a longer duration.
Competing reaction pathways. The choice of solvent can sometimes influence the regioselectivity or chemoselectivity of a reaction. A systematic screening of different solvent classes may be necessary to favor the desired product.
Presence of water. For moisture-sensitive reactions, ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Solvent Effects

SolventSolvent TypeDielectric Constant (ε)Expected Relative Rate Constant (krel)Rationale
TolueneNonpolar2.4Very LowPoor solubility of ionic reactants and minimal stabilization of the charged transition state.
Tetrahydrofuran (THF)Polar Aprotic7.6Low to ModerateModerate polarity, can solvate cations but has limited ability to stabilize the transition state.
Ethanol (EtOH)Polar Protic24.6ModerateGood solubility, but the protic nature solvates and deactivates the anionic nucleophile via hydrogen bonding.
Acetonitrile (ACN)Polar Aprotic37.5HighHigh polarity and inability to hydrogen bond with the nucleophile leads to high reactivity.
Dimethylformamide (DMF)Polar Aprotic36.7Very HighExcellent at solvating cations, leaving the anionic nucleophile highly reactive. Effectively stabilizes the polar transition state.
Dimethyl sulfoxide (DMSO)Polar Aprotic46.7Very HighHigh polarity and strong cation-solvating ability make it an excellent solvent for SNAr reactions.

Note: The relative rate constants are illustrative and intended to show the general trend. Actual values will depend on the specific nucleophile, temperature, and other reaction conditions.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of this compound

  • Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).

  • Addition of Nucleophile: Add the nucleophile (1.1-1.5 eq). If the nucleophile is a solid, it may be added directly. If it is a liquid, it should be added dropwise. If a base is required (e.g., for neutral amine nucleophiles), add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a suitable aqueous solution.

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure product.

Visualizations

Experimental_Workflow Experimental Workflow for Studying Solvent Effects cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reactants (this compound, Nucleophile, Base) run_reactions Set up Parallel Reactions (One for each solvent) prep_reagents->run_reactions select_solvents Select Solvents (e.g., DMF, EtOH, ACN) select_solvents->run_reactions monitor Monitor Reactions (TLC, HPLC) run_reactions->monitor workup Work-up and Isolation monitor->workup analyze Analyze Products (Yield, Purity, Structure) workup->analyze compare Compare Results analyze->compare

Caption: Workflow for investigating solvent effects on reactivity.

Troubleshooting_Tree Troubleshooting Guide for Low Yield start Low Yield or No Reaction check_solubility Are reactants soluble? start->check_solubility change_solvent Change to a more polar solvent (e.g., DMF, DMSO) check_solubility->change_solvent No check_solvent_type Is the solvent protic with an anionic nucleophile? check_solubility->check_solvent_type Yes check_temp Is the reaction at room temp? change_solvent->check_temp switch_to_aprotic Switch to a polar aprotic solvent (e.g., DMF, ACN) check_solvent_type->switch_to_aprotic Yes check_solvent_type->check_temp No switch_to_aprotic->check_temp increase_temp Increase temperature and monitor check_temp->increase_temp Yes check_reagents Check reagent purity and activity check_temp->check_reagents No increase_temp->check_reagents

Caption: Decision tree for troubleshooting low reaction yields.

optimizing base selection for 5-Bromopyrimidine-2-carbonitrile coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing coupling reactions with 5-Bromopyrimidine-2-carbonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Which type of base is most effective for Suzuki-Miyaura coupling with this compound?

A1: For Suzuki-Miyaura couplings involving this compound, inorganic bases are generally preferred to minimize side reactions. Weaker inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][2][3] Stronger bases may be required in some cases, but they also increase the risk of side reactions like debromination.[1][3] The choice can be substrate-dependent, and screening a few options is recommended.

Q2: I am observing significant debromination of my starting material. How can I prevent this?

A2: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by hydrogen.[1] To mitigate this:

  • Base Selection: Avoid bases that can act as hydride donors. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally a safer choice.[1]

  • Solvent Choice: If using alcohol-based solvents, consider switching to aprotic solvents such as 1,4-dioxane, toluene, or THF.[1]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the debromination reaction.[1]

  • Temperature Control: Lowering the reaction temperature may improve the selectivity for the desired product.[1]

Q3: What is the best base for a Buchwald-Hartwig amination with this compound?

A3: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to facilitate the deprotonation of the amine.[4] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[1][4] The optimal base can depend on the specific amine being used, so screening may be necessary.

Q4: My Sonogashira coupling is resulting in a lot of alkyne homocoupling (Glaser coupling). What can I do?

A4: Glaser coupling is a frequent side reaction, especially when a copper(I) co-catalyst is used in the presence of oxygen.[1][5]

  • Copper-Free Conditions: The most effective solution is to use a copper-free Sonogashira protocol.[1][5]

  • Inert Atmosphere: If a copper co-catalyst is necessary, maintaining a strictly anaerobic (oxygen-free) environment is critical.[1][5]

  • Amine Base: The choice of amine base, such as triethylamine or diisopropylethylamine, can also influence the rate of homocoupling.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inappropriate base selection.2. Inactive catalyst.3. Sub-optimal temperature.4. Poor quality of reagents/solvents.1. Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).2. Use a pre-formed Pd(0) catalyst or ensure precatalyst activation.3. Perform a temperature screen (e.g., 80°C to 120°C).4. Use high-purity, anhydrous, and degassed solvents and reagents.[3]
Formation of Side Products (e.g., Debromination, Homocoupling) 1. Base is too strong or acting as a hydride donor.2. Presence of oxygen (promotes homocoupling).3. Reaction temperature is too high.1. Switch to a weaker, non-nucleophilic inorganic base (e.g., K₂CO₃, K₃PO₄).[1]2. Rigorously degas all solvents and maintain an inert atmosphere (Ar or N₂).[1]3. Lower the reaction temperature.
Reaction Stalls Before Completion 1. Catalyst deactivation.2. Insufficient equivalents of base or coupling partner.1. Add a fresh portion of the catalyst.2. Ensure appropriate stoichiometry of all reagents.

Data on Base Performance in Suzuki-Miyaura Coupling

The following table summarizes the reported effectiveness of different bases in Suzuki-Miyaura coupling reactions. While specific yields are highly substrate-dependent, this provides a general guide for initial screening.

Base Typical Equivalents Relative Strength Common Solvents Notes
K₃PO₄ 2.0 - 3.0Moderate1,4-Dioxane/H₂O, TolueneOften a good starting point, effective for many substrates.[1][3]
Cs₂CO₃ 2.0 - 3.0Strong1,4-Dioxane, DMF, TolueneFound to be highly effective and superior in some catalytic systems.[2][3]
K₂CO₃ 2.0 - 3.0Moderate1,4-Dioxane/H₂O, EthanolA common and cost-effective choice.[1]
NaOtBu 1.5 - 2.5Very StrongToluene, DioxaneTypically used for C-N couplings but can be effective for C-C couplings with hindered substrates. Use with caution due to the risk of side reactions.
Organic Bases (e.g., Et₃N, DIPEA) 2.0 - 3.0WeakTHF, DMFGenerally less effective for Suzuki couplings but can be useful in specific cases, such as Sonogashira reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Degassed 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask and magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4-8 mol%)

  • Anhydrous, degassed Toluene

  • Schlenk flask and magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the NaOtBu, this compound, and the amine.[4]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.

  • Workup: After cooling, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visual Guides

Base_Selection_Decision_Tree Base Selection Decision Tree for this compound start Select Coupling Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira base_suzuki Use Weak/Moderate Inorganic Base suzuki->base_suzuki base_buchwald Use Strong, Non-Nucleophilic Base buchwald->base_buchwald base_sonogashira Use Amine Base (e.g., Et3N) sonogashira->base_sonogashira example_suzuki Examples: K₃PO₄, Cs₂CO₃, K₂CO₃ base_suzuki->example_suzuki troubleshooting Low Yield or Side Reactions? base_suzuki->troubleshooting example_buchwald Examples: NaOtBu, K₃PO₄, LiHMDS base_buchwald->example_buchwald base_buchwald->troubleshooting example_sonogashira Examples: Et₃N, DIPEA base_sonogashira->example_sonogashira base_sonogashira->troubleshooting optimize Screen Alternative Bases & Optimize Conditions (Temp, Solvent, Ligand) troubleshooting->optimize Yes

Caption: A decision tree to guide the initial selection of a base.

Experimental_Workflow General Experimental Workflow for Cross-Coupling prep 1. Preparation (Dry Glassware, Weigh Reagents) setup 2. Reaction Setup (Add Solids, Catalyst, Ligand) prep->setup inert 3. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert addition 4. Solvent/Liquid Addition (Degassed Solvents, Liquid Reagents) inert->addition reaction 5. Reaction (Heat & Stir, Monitor by TLC/LC-MS) addition->reaction workup 6. Workup (Quench, Extract, Wash) reaction->workup purify 7. Purification (Column Chromatography) workup->purify analysis 8. Analysis (NMR, MS, etc.) purify->analysis

Caption: A generalized workflow for performing coupling reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Lₙ oa LₙPd(II)(Pyr)(Br) pd0->oa Oxidative Addition trans LₙPd(II)(Pyr)(Ar) oa->trans Transmetalation base_node Base (e.g., K₃PO₄) Activates Boronic Acid trans->pd0 Reductive Elimination product Pyr-Ar trans->product reagents1 5-Br-Pyr-CN reagents2 Ar-B(OR)₂

Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.

References

minimizing homocoupling in Suzuki reactions with 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling during Suzuki reactions with 5-bromopyrimidine-2-carbonitrile.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the boronic acid reagent is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl byproduct. This not only reduces the yield of the desired cross-coupled product but also complicates purification. The following guide, in a question-and-answer format, addresses specific issues you may encounter.

Q1: I am observing a significant amount of homocoupled byproduct in my Suzuki reaction. What are the primary causes?

A1: Homocoupling in Suzuki reactions is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.

The electron-withdrawing nature of the nitrile group in this compound generally accelerates the oxidative addition step of the Suzuki-Miyaura catalytic cycle. While this can be advantageous for the desired cross-coupling, it does not eliminate the possibility of the side reactions that lead to homocoupling.

Q2: How can I effectively minimize oxygen in my reaction setup?

A2: The most critical step to prevent oxygen-mediated homocoupling is the rigorous degassing of solvents and the reaction vessel. Standard methods include:

  • Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes before adding the catalyst.

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness.

  • Subsurface Sparge: A facile nitrogen subsurface sparge prior to the introduction of the catalyst has been shown to be effective in excluding dissolved oxygen.[2]

Q3: Does my choice of palladium source and ligand affect homocoupling?

A3: Yes, the choice of both the palladium source and the ligand plays a crucial role:

  • Palladium Source: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[3] This is because Pd(II) sources can directly promote homocoupling during their in-situ reduction to Pd(0).

  • Ligands: Bulky, electron-rich phosphine ligands are highly effective at minimizing homocoupling.[1] Their steric bulk can hinder the formation of intermediates that lead to the homocoupled product. Examples of such ligands include those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃).

Q4: What is the impact of the base and solvent on homocoupling?

A4: The base and solvent system can significantly influence the extent of homocoupling:

  • Base: Weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred.[4] Stronger bases can sometimes promote side reactions. The choice of base is often linked to the solvent system.

  • Solvent: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[1] The use of aqueous solvent mixtures is common, but the water should also be thoroughly degassed.

Q5: Are there any procedural modifications I can make to reduce homocoupling?

A5: Several procedural adjustments can be made:

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]

  • Use a Slight Excess of the Aryl Halide: This can help to ensure that the palladium catalyst preferentially reacts with the this compound via oxidative addition.[1]

  • Lower Reaction Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling.[1]

  • Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[2]

Quantitative Data Summary

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of 5-bromopyrimidine and related electron-deficient bromopyrimidines. While not all of these studies specifically focus on minimizing homocoupling, they provide a valuable starting point for reaction optimization.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194Organic Syntheses
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1590BenchChem
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80-60MDPI
5-Bromopyrimidine2-PyridylboronatePd₂(dba)₃ (2-3%)KF (3.0)Dioxane--91NIH Public Access

Experimental Protocols

Below are representative experimental protocols that can be adapted for the Suzuki-Miyaura coupling of this compound, with a focus on minimizing homocoupling.

Protocol 1: General Procedure with a Pd(0) Catalyst
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Solvent Addition: Add a thoroughly degassed 4:1 mixture of 1,4-dioxane and water (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

  • Reaction: Stir the reaction mixture at 85-95 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Nickel-Catalyzed Coupling
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a flame-dried Schlenk flask with potassium phosphate (K₃PO₄, 4.5 eq).

  • Reagent Addition: Add this compound (1.0 eq), the arylboronic acid (2.5 eq), and bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂, 0.005 eq).

  • Solvent Addition: Add degassed tert-amyl alcohol to make a 0.3 M solution with respect to the this compound.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Add deionized water and diethyl ether to the flask and stir for 15 minutes.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle and Homocoupling Side Reaction

Suzuki_Homocoupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Pd(II)L₂ Pd0->PdII ArPdX Ar-Pd(II)(X)L₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation + [Ar'B(OH)₃]⁻ ArPdAr_prime Ar-Pd(II)(Ar')L₂ Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim Product Ar-Ar' (Desired Product) RedElim->Product Product->Pd0 PdII_source O₂ (Trace Oxygen) or Pd(II) Precatalyst PdII_source->PdII Oxidizes Pd(0) or starts as Pd(II) Homocoupling_step Transmetalation (+ [Ar'B(OH)₃]⁻) PdII->Homocoupling_step Enters_Main_Cycle Enters Main Cycle Ar_prime_Pd_Ar_prime Ar'-Pd(II)(Ar')L₂ Homocoupling_step->Ar_prime_Pd_Ar_prime Red_Elim_Homo Reductive Elimination Ar_prime_Pd_Ar_prime->Red_Elim_Homo Homocoupling_product Ar'-Ar' (Homocoupling) Homocoupling_product->Pd0 Regenerates Pd(0) Red_Elim_Homo->Homocoupling_product

Caption: Catalytic cycles for Suzuki-Miyaura coupling and the competing homocoupling side reaction.

Troubleshooting Workflow for Minimizing Homocoupling

Troubleshooting_Workflow Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously degassed and under inert atmosphere? Start->Check_Oxygen Degas Action: Improve degassing (sparging, freeze-pump-thaw, subsurface sparge) Check_Oxygen->Degas No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Oxygen->Check_Catalyst Yes Degas->Check_Catalyst Switch_Catalyst Action: Switch to a Pd(0) catalyst (e.g., Pd(PPh₃)₄) Check_Catalyst->Switch_Catalyst Yes Check_Conditions Are reaction conditions optimized? Check_Catalyst->Check_Conditions No Switch_Catalyst->Check_Conditions Optimize_Conditions Action: Lower temperature, slow addition of boronic acid, use bulky, electron-rich ligands Check_Conditions->Optimize_Conditions No Check_Reagents Consider reagent modifications Check_Conditions->Check_Reagents Yes Optimize_Conditions->Check_Reagents Modify_Reagents Action: Use boronic esters (e.g., pinacol esters), add a mild reducing agent (e.g., potassium formate) Check_Reagents->Modify_Reagents Yes End Homocoupling Minimized Check_Reagents->End No Modify_Reagents->End

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.

References

Technical Support Center: 5-Bromopyrimidine-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup of reactions involving 5-bromopyrimidine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a Suzuki-Miyaura coupling reaction with this compound?

A typical aqueous workup procedure for a Suzuki-Miyaura coupling reaction involving this compound is as follows: After cooling the reaction mixture to room temperature, it is diluted with an organic solvent such as ethyl acetate and washed with water or a saturated aqueous solution of ammonium chloride.[1] The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.[2][3] Subsequent purification is typically performed by column chromatography on silica gel.[3]

Q2: How should I work up a Buchwald-Hartwig amination reaction using this compound?

For a Buchwald-Hartwig amination, after the reaction is complete, the mixture is typically cooled to room temperature. The reaction mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic phase is washed sequentially with water and brine. The separated organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can then be purified, commonly by flash column chromatography.

Q3: Are there specific considerations for the workup of reactions involving the nitrile group on this compound?

The nitrile group is generally stable under many reaction and workup conditions. However, it can be susceptible to hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, especially at elevated temperatures. Therefore, it is advisable to use mild acidic or basic conditions during the workup if the nitrile group needs to be preserved. If strong acids or bases are required to remove byproducts, it is recommended to perform the washes at low temperatures and for a short duration.

Q4: What are the common impurities or byproducts I might encounter after a reaction with this compound and how can I remove them?

Common impurities can include unreacted starting materials, catalyst residues (e.g., palladium, copper), ligands (e.g., phosphine oxides), and byproducts from side reactions like debromination or homocoupling.[1]

  • Catalyst Residues: Palladium residues can often be removed by filtration through a pad of Celite® or by washing with an aqueous solution of a chelating agent like ammonium chloride.[3][4]

  • Phosphine Oxides: Triphenylphosphine oxide, a common byproduct from phosphine ligands, can be challenging to remove. One method is to concentrate the reaction mixture and suspend the residue in a non-polar solvent like pentane or a mixture of pentane/ether to precipitate the phosphine oxide, which can then be removed by filtration.[5]

  • Boronic Acid Residues (from Suzuki reactions): Boronic acids and their byproducts can sometimes be removed by repeated co-evaporation with methanol, which forms the volatile trimethyl borate.[4][5] An aqueous wash with a mild base can also help remove acidic boron species.

  • Debromination Product: The debrominated pyrimidine-2-carbonitrile is a common byproduct. This is often difficult to remove by extraction and typically requires chromatographic purification.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Strategy
Low or No Product Recovery After Workup Product is water-soluble.Check the aqueous layers by techniques like TLC or LC-MS. If the product is in the aqueous phase, consider back-extraction with a different organic solvent or saturation of the aqueous layer with brine to decrease product solubility.[6][7]
Product is volatile.Check the solvent collected in the rotovap trap.[7] If the product is volatile, use gentler solvent removal techniques such as evaporation at lower temperatures or using a high-vacuum pump without heating.
Product precipitated during filtration.If a filtration step was used (e.g., through Celite®), suspend the filter cake in a suitable solvent and analyze the resulting solution for the presence of your product.[7]
Product degradation during workup.The product may be unstable to the acidic or basic conditions used in the workup. Test the stability of your product by exposing a small sample to the workup conditions and monitoring for degradation by TLC or LC-MS.[7] If instability is confirmed, use neutral washes (water, brine) and minimize the duration of the workup.
Formation of an Emulsion During Extraction High concentration of reagents or byproducts.Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[5]
Fine particulate matter present.Filter the entire mixture through a pad of Celite® to remove solid particles that may be stabilizing the emulsion.
Inappropriate solvent choice.Dilute the organic layer with a less polar solvent if possible.[5]
Precipitate Forms Between Layers During Extraction Insoluble byproducts or salts.Attempt to dissolve the precipitate by adding more of the appropriate solvent (organic or aqueous). If this fails, filter the entire mixture to remove the solid before proceeding with the separation of the liquid phases.[6]
Change in pH causing precipitation.Adjust the pH of the aqueous layer to see if the precipitate redissolves. Be mindful of the stability of your product to pH changes.
Crude Product is a Dark, Oily Residue Presence of colored impurities or catalyst residues.Try filtering the crude product dissolved in an organic solvent through a short plug of silica gel or activated carbon to remove baseline impurities and color.
Residual high-boiling solvent (e.g., DMF, DMSO).These solvents are water-miscible and can be removed by extensive washing of the organic layer with water.[5] For DMF or DMSO, a common rule of thumb is to wash with at least 5 times the volume of water for each volume of the high-boiling solvent.[5]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for a Suzuki-Miyaura Coupling

  • Cooling: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), allow the reaction vessel to cool to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM). The volume of the dilution solvent should be sufficient to dissolve all organic components.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add deionized water or a saturated aqueous solution of ammonium chloride and shake gently, venting frequently. Allow the layers to separate.

  • Separation: Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and wash the filter cake with a small amount of the organic solvent. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by a suitable method, most commonly flash column chromatography on silica gel.[3]

Protocol 2: Workup for Removal of Palladium and Phosphine Ligand Byproducts

  • Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., toluene, ethyl acetate).

  • Filtration: Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst. Wash the Celite® pad with the organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to help remove any remaining copper salts (if used) or other metal residues.[4]

  • Removal of Phosphine Oxide: Concentrate the organic layer to a smaller volume. Add a non-polar solvent such as hexanes or pentane to precipitate the triphenylphosphine oxide.[5]

  • Filtration: Filter the mixture to remove the precipitated phosphine oxide.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified.

Visualizations

Workup_Workflow start Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash Aqueous Wash (e.g., H2O, sat. NH4Cl) dilute->wash separate Separate Layers wash->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry Organic Layer aq_waste Aqueous Waste separate->aq_waste Aqueous Layer filter Filter dry->filter concentrate Concentrate (Rotovap) filter->concentrate crude Crude Product concentrate->crude purify Purification (e.g., Chromatography) crude->purify product Pure Product purify->product

Caption: Standard aqueous workup workflow.

Troubleshooting_Tree start Problem Encountered During Workup emulsion Emulsion Forms start->emulsion precipitate Precipitate Between Layers start->precipitate low_yield Low/No Product After Workup start->low_yield add_brine Add Brine emulsion->add_brine Strategy 1 filter_celite Filter through Celite emulsion->filter_celite Strategy 2 filter_solid Filter to Remove Solid precipitate->filter_solid Strategy 1 adjust_ph Adjust pH precipitate->adjust_ph Strategy 2 check_aq Check Aqueous Layer low_yield->check_aq Possible Cause check_volatility Check Product Volatility low_yield->check_volatility Possible Cause check_stability Check Product Stability low_yield->check_stability Possible Cause

Caption: Troubleshooting decision tree for common workup issues.

References

Technical Support Center: 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Bromopyrimidine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2][3][4] Keep the container tightly sealed to prevent moisture absorption and contamination.[1][2][3][4] Some sources suggest storage at room temperature.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Q3: Is this compound soluble in water?

A3: this compound is slightly soluble in water.[5][6] It is soluble in some organic solvents like dichloromethane and chloroform.[3][4]

Q4: What are the primary hazards associated with this compound?

A4: This compound is hazardous. Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled. It may also be harmful if swallowed.

Q5: What should I do in case of a spill?

A5: In case of a spill, you should first ensure the area is well-ventilated and eliminate any sources of ignition.[1] Wearing appropriate PPE, clean up the spill immediately.[2] Use dry clean-up procedures and avoid generating dust.[2] Collect the spilled material in a sealed, labeled container for proper disposal.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sample Degradation Improper storage (exposure to moisture, air, or light)Store in a tightly sealed container in a cool, dry, and dark place.[1][3][4] Consider storing under an inert atmosphere (e.g., argon or nitrogen).
ContaminationUse clean spatulas and equipment when handling. Avoid introducing impurities into the storage container.
Inconsistent Experimental Results Inaccurate weighing due to static electricityUse an anti-static gun or ionizer when weighing the compound.
Incomplete dissolutionEnsure the compound is fully dissolved in the chosen solvent. Sonication may aid dissolution.
Difficulty in Handling (static solid) Static electricity on the solid powderHandle the compound in an environment with controlled humidity. Use anti-static tools.
Caking or Clumping of the Solid Moisture absorptionEnsure the storage container is tightly sealed and stored in a dry environment.[3][4] If clumping occurs, the material may need to be gently broken up in a dry environment before use.

Experimental Protocols

Safe Handling Protocol:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Have a designated and well-ventilated workspace, such as a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Weighing: To minimize dust generation, weigh the compound carefully. Use a balance with a draft shield.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.

  • After Handling: Wash hands thoroughly with soap and water after handling the compound. Clean the work area and any equipment used.

  • Storage: Securely close the container and return it to the designated storage location.[1][2][3][4]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][7]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] If skin irritation occurs, get medical advice.[1][7]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Data and Properties

Property Value Source
Molecular Formula C₅H₂BrN₃[4][6]
Molecular Weight 183.99 g/mol [4][6]
Appearance White to off-white or light yellow solid[3][4]
Melting Point 115-121 °C[8]
Boiling Point 317.7 °C at 760 mmHg[8]
Solubility in Water Slightly soluble[5][6]
Solubility in Organic Solvents Soluble in dichloromethane and chloroform[3][4]

Logical Workflow for Troubleshooting

Troubleshooting_Storage_Handling cluster_storage Storage Issues cluster_handling Handling & Experimental Issues storage_issue Problem with Stored Compound? degradation Degradation/Discoloration storage_issue->degradation Yes caking Caking/Clumping storage_issue->caking Yes handling_issue Inconsistent Experimental Results? storage_issue->handling_issue No check_storage Verify Storage Conditions: - Tightly Sealed? - Cool, Dry, Dark Place? degradation->check_storage check_moisture Check for Moisture Exposure caking->check_moisture end_storage Store Properly check_storage->end_storage check_moisture->end_storage weighing_error Inaccurate Weighing handling_issue->weighing_error Yes dissolution_problem Incomplete Dissolution handling_issue->dissolution_problem Yes use_antistatic Use Anti-Static Device weighing_error->use_antistatic check_solvent Verify Solvent and Aiding Dissolution (e.g., Sonication) dissolution_problem->check_solvent end_handling Refine Experimental Protocol use_antistatic->end_handling check_solvent->end_handling start Start Troubleshooting start->storage_issue start->handling_issue

Caption: Troubleshooting workflow for storage and handling issues.

References

Technical Support Center: 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and troubleshooting of experiments involving 5-Bromopyrimidine-2-carbonitrile, with a focus on its moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: this compound is sensitive to moisture and should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2][3][4] The recommended storage temperature is in a cool, dry, and well-ventilated area, away from heat sources.[2][5][6] For long-term storage, refrigeration at 2-8°C is advised.[3][4]

Q2: What are the signs of potential degradation of this compound due to moisture?

A2: Visual signs of degradation can include a change in the physical appearance of the solid, such as clumping, discoloration, or the presence of a distinct odor. In solution, the appearance of precipitates or a change in color may indicate degradation.

Q3: What are the likely degradation products of this compound upon exposure to moisture?

A3: The nitrile group (-CN) in this compound is susceptible to hydrolysis. In the presence of moisture, it can hydrolyze first to 5-bromopyrimidine-2-carboxamide and subsequently to 5-bromopyrimidine-2-carboxylic acid.

Q4: Can I use standard laboratory equipment when handling this compound?

A4: Yes, but it is crucial to ensure all glassware and equipment are thoroughly dried before use. Ovens or flame-drying of glassware is recommended. All manipulations should ideally be carried out in a glove box or under a stream of dry inert gas to minimize exposure to atmospheric moisture.

Q5: What analytical techniques can be used to assess the purity of this compound and detect degradation?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the presence of degradation products, such as the corresponding carboxamide or carboxylic acid, by observing characteristic shifts in the spectra. Fourier-Transform Infrared (FTIR) spectroscopy can also be used to monitor the disappearance of the nitrile peak and the appearance of amide or carboxyl peaks.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield in a reaction where this compound is a starting material. Degradation of the starting material due to moisture.- Ensure the starting material has been stored correctly. - Perform a purity check (e.g., by HPLC or NMR) on the starting material before use. - Use anhydrous solvents and reagents. - Dry all glassware and reaction apparatus thoroughly. - Run the reaction under an inert atmosphere (nitrogen or argon).
Inconsistent reaction outcomes. Variable moisture content in the starting material or reaction setup.- Implement stringent anhydrous techniques for all reactions. - Use freshly opened bottles of anhydrous solvents. - If possible, use a glove box for weighing and adding the reagent.
Appearance of unexpected byproducts in the reaction mixture. Hydrolysis of this compound to its amide or carboxylic acid derivative.- Characterize the byproduct using analytical techniques like LC-MS or NMR to confirm its identity. - If the byproduct is a hydrolysis product, this confirms moisture contamination. Review and improve anhydrous reaction techniques.
The solid compound appears clumpy or discolored. The compound has been exposed to moisture.- It is not recommended to use the compound if significant degradation is suspected. - If the material is valuable, it may be possible to purify it, for example by recrystallization from a suitable anhydrous solvent, but this should be validated.

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound
  • Preparation: Ensure the weighing area and all necessary tools (spatulas, weigh boats, etc.) are clean and dry. If possible, perform these steps inside a glove box with a dry atmosphere.

  • Inert Atmosphere: If a glove box is not available, flush the container with a gentle stream of dry nitrogen or argon before opening.

  • Dispensing: Quickly weigh the desired amount of the compound into a dry container.

  • Sealing: Tightly reseal the main container, flush with inert gas again, and wrap the cap with paraffin film for extra protection against moisture.

  • Reaction Addition: Add the weighed compound to the reaction vessel, which has been previously dried and is maintained under an inert atmosphere.

Protocol 2: Monitoring for Degradation using ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a deuterated anhydrous solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Analysis:

    • This compound: Expect characteristic signals for the pyrimidine protons.

    • 5-bromopyrimidine-2-carboxamide (degradation product): Look for the appearance of new, broad signals in the amide region (typically downfield).

    • 5-bromopyrimidine-2-carboxylic acid (degradation product): Look for the appearance of a very broad signal corresponding to the carboxylic acid proton.

  • Quantification: The relative integration of the signals can provide an estimate of the extent of degradation.

Visualizations

Hydrolysis_Pathway A This compound B 5-bromopyrimidine-2-carboxamide A->B + H₂O C 5-bromopyrimidine-2-carboxylic acid B->C + H₂O

Caption: Hypothesized hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Analysis A Dry Glassware and Equipment C Weigh under Inert Atmosphere A->C B Use Anhydrous Solvents D Add to Reaction under Inert Gas B->D C->D E Run Reaction D->E F Monitor by HPLC/NMR E->F

Caption: Recommended workflow for experiments using this compound.

Troubleshooting_Tree A Low or No Reaction Yield? B Check Starting Material Purity (NMR/HPLC) A->B C Purity OK? B->C Yes E Impurity Detected? B->E No D Review Anhydrous Technique C->D H Improve Anhydrous Technique and Re-run D->H F Identify Impurity (LC-MS/NMR) E->F G Is it a Hydrolysis Product? F->G G->H Yes I Source New Reagent G->I No J Problem Solved H->J I->J

Caption: Decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Safety Precautions for Working with Cyanopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the safe handling and application of cyanopyrimidines. This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the highest standards of safety and experimental integrity in your laboratory. The protocols and recommendations herein are grounded in established safety principles and authoritative sources to empower you with the knowledge to work confidently and safely with this class of compounds.

Section 1: Frequently Asked Questions (FAQs) - Core Safety Principles

This section addresses fundamental questions regarding the safe handling, storage, and disposal of cyanopyrimidines. Understanding these core principles is the first line of defense against potential hazards.

Q1: What are the primary hazards associated with cyanopyrimidines?

A1: Cyanopyrimidines are heterocyclic aromatic organic compounds that, like other cyanated molecules, present several potential hazards. The primary concerns are:

  • Toxicity: They can be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] The cyano group (-CN) is a key feature, and while the toxicity of a specific cyanopyrimidine will vary based on its full structure, it is prudent to treat them with a high degree of caution.

  • Irritation: These compounds can cause skin and serious eye irritation.[1][3] Some may also cause respiratory irritation.[1][2]

  • Reactivity: Cyanopyrimidines can be incompatible with strong oxidizing agents, strong acids, and strong bases.[2][4] Contact with acids may lead to the release of highly toxic hydrogen cyanide gas.[5]

  • Combustibility: While not always highly flammable, many organic compounds, including cyanopyrimidines, can burn, producing hazardous decomposition products like carbon oxides, nitrogen oxides, and potentially hydrogen cyanide under fire conditions.[2][6]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling cyanopyrimidines?

A2: A comprehensive PPE strategy is non-negotiable when working with cyanopyrimidines. The following table summarizes the required PPE, grounded in a thorough risk assessment of the potential hazards.

Hazard Category GHS Classification (Example) Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Category 2Chemical-resistant gloves (e.g., Nitrile), lab coat, and appropriate protective clothing to prevent skin exposure.[1][7]
Serious Eye Damage/Irritation Category 2ASplash-proof safety goggles and a face shield.[1][7]
Inhalation Toxicity Category 4A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working with powders or aerosols outside of a certified chemical fume hood.[1][7] All work that may generate dust or aerosols should be conducted in a chemical fume hood.[8]
Ingestion Toxicity Harmful if swallowedDo not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[2]

Expert Insight: Double gloving is a recommended practice, especially during procedures with a higher risk of splashes or when handling concentrated solutions.[9] The outer glove can be removed and disposed of immediately after a potential contamination event, minimizing the risk of spreading the chemical.[9]

Q3: How should I properly store and dispose of cyanopyrimidine compounds?

A3: Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[2][10]

  • Keep containers away from sources of ignition.[10]

  • Recommended storage temperatures are often between 2-8°C for long-term stability, though shipping at room temperature for short periods may be acceptable.[1] Always consult the supplier's specific recommendations.

Disposal:

  • Dispose of cyanopyrimidine waste in accordance with all applicable federal, state, and local regulations.[4]

  • Waste should be collected in clearly labeled, sealed containers.

  • Consider using a licensed professional waste disposal service.[6]

  • Do not allow the product to enter drains, waterways, or soil.[1][10]

Section 2: Troubleshooting Guides - Navigating Experimental Challenges

This section provides step-by-step guidance for addressing specific issues you may encounter during your experiments with cyanopyrimidines.

Troubleshooting Scenario 1: Accidental Spill

Issue: A small spill of a cyanopyrimidine solution or powder has occurred on a laboratory bench.

Causality: Spills can result from a variety of factors, including improper handling, equipment failure, or unforeseen reactions. The immediate concern is to contain the spill and prevent exposure to personnel and the surrounding environment.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel and Secure the Area: Immediately alert others in the vicinity of the spill.[11] If the substance is volatile or a powder, close the laboratory door to prevent the spread of vapors or dust.[12]

  • Don Appropriate PPE: Before beginning cleanup, don the necessary PPE, including a lab coat, safety goggles, a face shield, and at least two pairs of chemical-resistant gloves.[13] If the material is a powder, a respirator is also required.[6]

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or spill pillows.[12] For powder spills, gently cover with a damp paper towel to avoid generating dust.[13]

  • Absorb and Collect:

    • Liquids: Apply absorbent material, working from the outside in.[12] Once the liquid is fully absorbed, use a scoop or tongs to collect the material and place it into a labeled, sealable hazardous waste container.[14]

    • Solids: Carefully sweep up the contained powder and place it into a designated hazardous waste container.[6]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water.[13] Place all cleaning materials into the hazardous waste container.

  • Dispose of Waste: Seal the hazardous waste container and dispose of it according to your institution's hazardous waste management guidelines.[13]

  • Post-Cleanup: Wash your hands thoroughly with soap and water after removing your PPE.[15]

Emergency Spill Response Workflow

Spill_Response Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert Immediate Action Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain Spill (Dike Liquids, Cover Powders) Don_PPE->Contain Absorb Absorb & Collect Waste Contain->Absorb Decontaminate Decontaminate Spill Area Absorb->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Post_Cleanup Post-Cleanup Procedures (Remove PPE, Wash Hands) Dispose->Post_Cleanup

Caption: A workflow for responding to a chemical spill in the laboratory.

Troubleshooting Scenario 2: Accidental Exposure

Issue: A researcher has experienced skin or eye contact with a cyanopyrimidine compound.

Causality: Accidental exposure can occur due to splashes, inadequate PPE, or improper handling techniques. Immediate and correct first aid is crucial to minimize harm.

Immediate First Aid Protocols:

Exposure Route First Aid Procedure
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[16] Seek medical attention.[16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.[16]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[16] If breathing has stopped, begin artificial respiration.[16] Seek immediate medical attention.[16]
Ingestion Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[2]

Expert Insight: It is imperative to have an emergency plan in place before working with cyanides or related compounds.[17] This includes knowing the location of safety showers and eyewash stations and having emergency contact numbers readily available.[8] For facilities working with significant quantities of cyanides, a cyanide antidote kit may be required and should only be administered by trained medical personnel.[18]

Emergency Exposure Response Workflow

Exposure_Response cluster_ImmediateActions Immediate Actions cluster_FollowUp Follow-Up Exposure Accidental Exposure Occurs Remove Remove from Exposure Source Exposure->Remove First_Aid Administer Immediate First Aid (Flush Skin/Eyes, Fresh Air) Remove->First_Aid Seek_Medical Seek Immediate Medical Attention First_Aid->Seek_Medical Provide_SDS Provide SDS to Medical Personnel Seek_Medical->Provide_SDS

Caption: A logical workflow for responding to accidental chemical exposure.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromopyrimidine-2-carbonitrile and 5-Chloropyrimidine-2-carbonitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the reactivity of 5-Bromopyrimidine-2-carbonitrile and 5-Chloropyrimidine-2-carbonitrile, two key heterocyclic building blocks for researchers, scientists, and drug development professionals. Understanding the distinct reactivity profiles of these molecules is crucial for their strategic application in the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. This document summarizes their performance in key chemical transformations, supported by established reactivity principles and experimental data from analogous systems.

Executive Summary

The primary determinant of reactivity for this compound and 5-Chloropyrimidine-2-carbonitrile is the nature of the halogen substituent at the 5-position of the pyrimidine ring. In general, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Conversely, the C-Cl bond can be more susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions, although the position of the halogen on the pyrimidine ring significantly influences this reactivity. The electron-withdrawing nitrile group at the 2-position activates the pyrimidine ring, influencing the regioselectivity and rate of these transformations.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of aryl halides in these reactions is highly dependent on the bond dissociation energy of the carbon-halogen bond, which follows the general trend: C-I > C-Br > C-Cl.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For 5-halopyrimidine-2-carbonitriles, the reaction proceeds via the oxidative addition of the palladium catalyst to the carbon-halogen bond. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, This compound is expected to exhibit significantly higher reactivity than 5-Chloropyrimidine-2-carbonitrile in Suzuki-Miyaura coupling reactions. This translates to faster reaction times, lower catalyst loadings, and often higher yields under identical conditions.

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound5-Chloropyrimidine-2-carbonitrileRationale
Reaction Rate FasterSlowerLower C-Br bond dissociation energy facilitates faster oxidative addition.
Typical Yield HigherLowerMore efficient conversion under standard conditions.
Catalyst Loading LowerPotentially HigherLess forcing conditions required for complete conversion.
Reaction Temperature MilderHarsherHigher temperatures may be needed to activate the C-Cl bond.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the rate-determining step often involves the oxidative addition of the palladium catalyst to the aryl halide. Consequently, This compound is anticipated to be more reactive than 5-Chloropyrimidine-2-carbonitrile in Buchwald-Hartwig amination reactions.

Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination

FeatureThis compound5-Chloropyrimidine-2-carbonitrileRationale
Reaction Rate FasterSlowerC-Br bond is more susceptible to oxidative addition by the Pd(0) catalyst.
Typical Yield HigherLowerMore favorable kinetics lead to higher product formation.
Ligand Choice Broader ScopeMore Specialized LigandsLess reactive aryl chlorides may require more sophisticated and electron-rich ligands.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on pyrimidine rings is facilitated by the electron-deficient nature of the heterocycle. The reactivity in SNAr reactions is influenced by the ability of the leaving group to depart and the stability of the intermediate Meisenheimer complex. While typically chlorine is a better leaving group than bromine in SNAr reactions on activated aromatic systems, the position of the halogen and the nature of the nucleophile and reaction conditions play a crucial role. For 5-halopyrimidines, the situation is nuanced. The carbon at the 2-position is generally more activated towards nucleophilic attack than the 5-position. However, in the case of 5-halopyrimidines, the halogen is not at a position highly activated by the ring nitrogens (ortho or para). Therefore, the inherent leaving group ability (Cl > Br) might be a dominant factor.

Table 3: Predicted Comparative Performance in Nucleophilic Aromatic Substitution

FeatureThis compound5-Chloropyrimidine-2-carbonitrileRationale
Reaction Rate Potentially SlowerPotentially FasterChlorine is generally a better leaving group in SNAr reactions.
Reaction Conditions May require harsher conditionsMay proceed under milder conditionsThe greater electronegativity of chlorine can better stabilize the transition state.

Experimental Protocols

The following are representative experimental protocols for key reactions. Researchers should note that optimization of these conditions for specific substrates and scales is often necessary.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, arylboronic acid, K3PO4, Pd(OAc)2, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox, add Pd2(dba)3, Xantphos, and NaOtBu to an oven-dried reaction tube.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution of 5-Chloropyrimidine-2-carbonitrile

Materials:

  • 5-Chloropyrimidine-2-carbonitrile (1.0 equiv)

  • Secondary amine (e.g., morpholine) (2.0 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 5-Chloropyrimidine-2-carbonitrile and K2CO3 in DMF.

  • Add the secondary amine and heat the mixture to 80-100 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

G General Experimental Workflow for Reactivity Comparison cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Start reagents Weigh Reactants: 5-Halopyrimidine-2-carbonitrile Coupling Partner/Nucleophile Catalyst, Ligand, Base start->reagents setup Assemble Reaction under Inert Atmosphere reagents->setup solvent Prepare Anhydrous, Degassed Solvent solvent->setup heat Heat and Stir (Monitor by TLC/LC-MS) setup->heat quench Quench Reaction and Aqueous Workup heat->quench extract Extract with Organic Solvent quench->extract purify Dry and Concentrate, Purify by Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize yield Determine Yield and Purity characterize->yield

Caption: A generalized workflow for the synthesis and analysis of products from the reactions of 5-halopyrimidine-2-carbonitriles.

VEGFR-2 Signaling Pathway

Pyrimidine-2-carbonitrile derivatives have been investigated as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis. Inhibition of the VEGFR-2 signaling pathway is a validated therapeutic strategy in oncology.

G Simplified VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor 5-Substituted Pyrimidine-2-carbonitrile Inhibitor Inhibitor->VEGFR2 Blocks ATP binding site PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation PLCg->Proliferation AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrimidine-2-carbonitrile derivative, preventing downstream events like cell proliferation and migration.[1][2][3]

Conclusion

References

A Comparative Guide to the Reactivity of Bromopyrimidine Isomers in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, enabling the synthesis of complex pyrimidine derivatives. However, the success and efficiency of this reaction are highly dependent on the reactivity of the starting halopyrimidine.

This guide provides an objective comparison of the reactivity of 2-bromo-, 4-bromo-, and 5-bromopyrimidine isomers in Suzuki coupling reactions. The information presented is supported by experimental data to aid in the strategic design of synthetic routes and the selection of appropriate reaction conditions.

General Reactivity Trends

The reactivity of bromopyrimidine isomers in palladium-catalyzed Suzuki coupling is primarily governed by the electronic properties of the pyrimidine ring and the position of the bromine atom. This, in turn, influences the rate-determining step of the catalytic cycle, which is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine (C-Br) bond.[1][2][3]

  • Influence of Halogen: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition step more facile for heavier halogens.[1][4]

  • Influence of Position on the Pyrimidine Ring: The pyrimidine ring is electron-deficient, a characteristic that significantly enhances the reactivity of attached halogens compared to their benzene analogs.[2] The position of the halogen on this ring dictates its susceptibility to oxidative addition. The general order of reactivity for the different positions is: C4(6) > C2 > C5 .[1][5][6]

    • C4 and C6 Positions: These positions are the most electron-deficient due to the influence of both ring nitrogen atoms, making them the most susceptible to oxidative addition and therefore the most reactive.[1][5]

    • C2 Position: This position is also activated, being adjacent to two nitrogen atoms, but is generally less reactive than the C4/C6 positions.[1][5] Proximity to the nitrogen can sometimes lead to catalyst inhibition, a phenomenon known as the "2-pyridyl problem".[5]

    • C5 Position: This position is the least electron-deficient and, consequently, the C-Br bond at this position is the least reactive in Suzuki coupling reactions.[1][5][6]

Comparative Experimental Data

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,5-Dibromopyrimidine (reacts at C2) Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001870-95[6]
2,4-Dichloropyrimidine (reacts at C4) Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[7]
5-BromopyrimidineFuran-3-boronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄t-Amyl alcohol23--[4][8]
5-BromopyrimidineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5) / LigandKF1,4-Dioxane801291[9]
5-Bromo-2-chloropyrimidine (reacts at C5) Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O80-100--[2]

Note: The reactivity of 4-bromopyrimidine is inferred from studies on 2,4-dihalopyrimidines, where the C4 position consistently shows higher reactivity.[6][7]

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a bromopyrimidine with an arylboronic acid. This protocol serves as a reliable starting point, though optimization may be required for specific substrates.

Materials:

  • Bromopyrimidine isomer (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)[10][11]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[2][10]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)[10][12]

  • Anhydrous solvent (e.g., 4:1 mixture of 1,4-dioxane/water)[2][10]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[2]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[2]

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.[2] Then, add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.[2][10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[10] Separate the organic layer, wash with water and then with brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[11]

Visualizing Reaction Mechanisms and Influencing Factors

To better understand the Suzuki coupling and the factors influencing the reactivity of bromopyrimidine isomers, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex ox_add Oxidative Addition pd2_intermediate Ar-Pd(II)L₂-Ar' pd2_complex->pd2_intermediate transmetal Transmetalation pd2_intermediate->pd0 product Ar-Ar' pd2_intermediate->product red_elim Reductive Elimination aryl_halide Ar-Br (Bromopyrimidine) boronic_acid Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Reactivity_Factors cluster_main Factors Influencing Reactivity of Bromopyrimidine Isomers cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Overall Reactivity in Suzuki Coupling Position Position of Bromine (C4 > C2 > C5) Position->Reactivity Deficiency Ring Electron Deficiency (Facilitates Oxidative Addition) Deficiency->Reactivity Hindrance Steric Hindrance (Can impede catalyst approach) Hindrance->Reactivity

Caption: Key factors affecting bromopyrimidine reactivity in Suzuki coupling.

References

A Comparative Spectroscopic Guide to 2-Bromopyrimidine and 5-Bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of molecular structure is a cornerstone of scientific rigor. In the realm of heterocyclic chemistry, positional isomers can exhibit subtle yet significant differences in their physicochemical and biological properties. This guide provides an in-depth spectroscopic comparison of two such isomers: 2-bromopyrimidine and 5-bromopyrimidine. By leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will elucidate the key distinguishing features that arise from the differential placement of the bromine atom on the pyrimidine ring.

Introduction: The Significance of Positional Isomerism

2-Bromopyrimidine and 5-bromopyrimidine are valuable building blocks in organic synthesis, frequently employed in the construction of more complex molecules with potential therapeutic applications. The position of the bromine substituent profoundly influences the electronic distribution within the pyrimidine ring, which in turn dictates its reactivity and spectroscopic behavior. Understanding these differences is paramount for reaction monitoring, quality control, and the definitive identification of these isomers.

This guide is structured to provide not only a direct comparison of their spectroscopic data but also the underlying principles and experimental methodologies.

Molecular Structures and Numbering

To facilitate the discussion of spectroscopic data, it is essential to first establish the standard numbering convention for the pyrimidine ring.

Caption: Molecular structures of 2-bromopyrimidine and 5-bromopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide a detailed map of the molecular connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectra of 2- and 5-bromopyrimidine are distinct, primarily due to the different electronic environments of the protons on the pyrimidine ring.

Comparative ¹H NMR Data

CompoundH2H4H5H6Solvent
2-Bromopyrimidine -~8.7 ppm (d)~7.4 ppm (t)~8.7 ppm (d)CDCl₃
5-Bromopyrimidine ~9.2 ppm (s)~8.8 ppm (s)-~8.8 ppm (s)CDCl₃

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Analysis and Interpretation:

  • 2-Bromopyrimidine: The spectrum is characterized by a triplet for H5 and a doublet for H4 and H6.[1] This pattern arises from the coupling between adjacent protons. The protons at positions 4 and 6 are chemically equivalent and appear as a single doublet due to coupling with H5. The bromine at position 2 exerts an electron-withdrawing effect, influencing the chemical shifts of the neighboring protons.

  • 5-Bromopyrimidine: The spectrum is simpler, showing two singlets.[2] The protons at H4 and H6 are equivalent and appear as one singlet, while the proton at H2 appears as another distinct singlet at a more downfield position. The absence of a proton at position 5 eliminates the coupling seen in the 2-bromo isomer.

¹³C NMR Spectroscopy

The position of the bromine atom also significantly impacts the ¹³C NMR chemical shifts. The carbon atom directly attached to the bromine will experience a strong deshielding effect.

Comparative ¹³C NMR Data

CompoundC2C4C5C6Solvent
2-Bromopyrimidine ~160.1 ppm~158.5 ppm~121.7 ppm~158.5 ppmCDCl₃
5-Bromopyrimidine ~158.0 ppm~160.0 ppm~118.0 ppm~160.0 ppmCDCl₃

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Analysis and Interpretation:

  • 2-Bromopyrimidine: The carbon at the C2 position, directly bonded to the bromine, is significantly deshielded and appears at a downfield chemical shift. The C4 and C6 carbons are equivalent, as are the corresponding protons.

  • 5-Bromopyrimidine: In this isomer, the C5 carbon is directly attached to the bromine and is consequently found at a distinct chemical shift.[3] The C4 and C6 carbons are again equivalent. Comparing the two spectra, the most telling difference is the chemical shift of the carbon atom bonded to bromine.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of the sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer prep3->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16-32 scans) acq2->acq3 acq4 Acquire 13C spectrum (e.g., 1024-4096 scans) acq3->acq4 proc1 Apply Fourier transformation acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectra to solvent peak proc2->proc3 proc4 Integrate peaks (1H) and assign chemical shifts proc3->proc4

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule. While the IR spectra of 2- and 5-bromopyrimidine are expected to be broadly similar due to the presence of the same fundamental pyrimidine ring structure, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Comparative IR Data (Key Vibrational Modes in cm⁻¹)

Vibrational Mode2-Bromopyrimidine5-Bromopyrimidine
Aromatic C-H Stretch ~3050 - 3100~3050 - 3100
Aromatic C=C and C=N Stretch ~1550 - 1580~1540 - 1570
C-Br Stretch ~600 - 700~550 - 650

Note: Wavenumbers are approximate.

Analysis and Interpretation:

  • Aromatic C-H and C=C/C=N Stretches: Both isomers will exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and ring stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region.[4][5][6]

  • C-Br Stretch: The position of the C-Br stretching vibration can be a key differentiator, although it may be weak and fall in the complex fingerprint region. The electronic environment around the C-Br bond will influence its vibrational frequency.

  • Fingerprint Region: The most significant differences will likely appear in the fingerprint region (400-1500 cm⁻¹).[7] This region contains complex vibrations that are unique to the overall molecular structure, including C-H out-of-plane bending modes, which are sensitive to the substitution pattern. A direct overlay of the spectra is the most effective way to distinguish the two isomers.

Experimental Protocol for IR Spectroscopy (ATR)

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing setup1 Ensure the ATR crystal is clean setup2 Record a background spectrum setup1->setup2 sample1 Place a small amount of the solid sample on the ATR crystal setup2->sample1 sample2 Apply pressure to ensure good contact sample1->sample2 sample3 Acquire the sample spectrum (e.g., 16-32 scans) sample2->sample3 process1 Perform automatic background subtraction sample3->process1 process2 Identify and label significant peaks process1->process2

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2- and 5-bromopyrimidine, the molecular ion peak will be identical, but the fragmentation patterns may show subtle differences.

Comparative Mass Spectrometry Data

Feature2-Bromopyrimidine5-Bromopyrimidine
Molecular Ion (M⁺) m/z 158/160 (approx. 1:1 ratio)m/z 158/160 (approx. 1:1 ratio)
Key Fragments Loss of Br, HCNLoss of Br, HCN

Analysis and Interpretation:

  • Molecular Ion Peak: Both isomers have the same molecular formula (C₄H₃BrN₂) and thus the same nominal molecular weight of 158 g/mol . A key feature will be the isotopic pattern of the molecular ion.[8][9][10] Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity at m/z 158 and 160.

  • Fragmentation Pattern: The fragmentation of these isomers under electron ionization (EI) is expected to be similar, with primary fragmentation pathways involving the loss of the bromine radical (Br•) and the elimination of hydrogen cyanide (HCN). While the major fragments will be the same, the relative intensities of the fragment ions might differ slightly due to the different stabilities of the resulting cationic fragments, reflecting the initial position of the bromine atom.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) gc1 Inject the sample into the GC prep1->gc1 gc2 Separate the components on a capillary column gc1->gc2 ms1 Introduce the eluent into the ion source (EI) gc2->ms1 ms2 Fragment the molecules ms1->ms2 ms3 Separate the ions in the mass analyzer ms2->ms3 ms4 Detect the ions and generate the mass spectrum ms3->ms4

Caption: General workflow for GC-MS analysis with electron ionization.

Conclusion

The spectroscopic differentiation of 2-bromopyrimidine and 5-bromopyrimidine is readily achievable through a combination of NMR, IR, and mass spectrometry.

  • ¹H and ¹³C NMR provide the most definitive evidence for the position of the bromine atom, with distinct chemical shifts and coupling patterns for each isomer.

  • IR spectroscopy , particularly in the fingerprint region, offers a valuable method for confirmation, best utilized through direct spectral comparison.

  • Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of one bromine atom) for both isomers.

By understanding the principles behind these spectroscopic techniques and their application to the specific structures of 2- and 5-bromopyrimidine, researchers can confidently identify and characterize these important synthetic intermediates, ensuring the integrity and success of their scientific endeavors.

References

Distinguishing Bromopyrimidine Isomers: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and analysis. Bromopyrimidine isomers, with the bromine atom at different positions on the pyrimidine ring, can exhibit distinct chemical and biological properties. This guide provides a comparative analysis of 2-bromopyrimidine and 5-bromopyrimidine using electron ionization mass spectrometry (EI-MS), offering a framework for their differentiation based on fragmentation patterns.

While mass spectrometry is a powerful tool for structural elucidation, distinguishing between positional isomers can be challenging due to potentially similar fragmentation pathways. This guide presents a side-by-side comparison of the mass spectra of 2-bromopyrimidine and 5-bromopyrimidine, highlighting the key differences in their fragmentation patterns that enable their differentiation. Please note that at the time of this publication, readily available, experimentally derived mass spectrometry data for 4-bromopyrimidine could not be located in the searched databases.

Data Presentation

The following table summarizes the prominent fragment ions observed in the electron ionization mass spectra of 2-bromopyrimidine and 5-bromopyrimidine. The data is sourced from the NIST WebBook.[1][2] The characteristic isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio) is observed for bromine-containing fragments, resulting in ion clusters with a mass difference of 2 Da. For simplicity, the m/z values for the most abundant isotope (79Br) are listed.

IsomerMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and Proposed Assignments
2-Bromopyrimidine 158/16079: [C4H3N2]+ (Loss of Br) 52: [C3H2N]+ (Further fragmentation)
5-Bromopyrimidine 158/16079: [C4H3N2]+ (Loss of Br) 104/106: [M-HCN]+ (Loss of hydrogen cyanide) 52: [C3H2N]+ (Further fragmentation)

Note: The relative abundances of these fragments can be a key differentiating factor. In the spectrum of 5-bromopyrimidine, the fragment at m/z 104/106 resulting from the loss of HCN is a significant peak, which is not as prominent in the spectrum of 2-bromopyrimidine.

Experimental Protocols

The mass spectral data for bromopyrimidine isomers are typically acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source. A general protocol for such an analysis is provided below.

1. Sample Preparation:

  • Dissolve the bromopyrimidine isomer in a volatile organic solvent, such as dichloromethane or methanol, to a concentration of approximately 1 µg/mL.[3]

2. GC-MS System and Parameters:

  • Gas Chromatograph: Agilent 8860 GC or similar.

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic compounds.[4]

  • Injector: Splitless injection at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Mass Range: Scan from m/z 35 to 200.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.[4]

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the eluting peak corresponding to the bromopyrimidine isomer.

  • Analyze the fragmentation pattern, paying close attention to the relative abundances of the characteristic fragment ions.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for distinguishing bromopyrimidine isomers using GC-MS and the logical relationship for their identification based on fragmentation patterns.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Bromopyrimidine Isomer Solution Dissolve in Volatile Solvent Sample->Solution GC Gas Chromatography Separation Solution->GC Injection MS Mass Spectrometry (EI) GC->MS Elution Spectrum Mass Spectrum Acquisition MS->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Identification Isomer Identification Fragmentation->Identification

Experimental workflow for isomer differentiation.

logical_relationship Isomer Bromopyrimidine Isomer (2- or 5-) Fragmentation Unique Fragmentation Pattern? Isomer->Fragmentation Isomer2 2-Bromopyrimidine Fragmentation->Isomer2  No prominent [M-HCN]+ peak Isomer5 5-Bromopyrimidine Fragmentation->Isomer5  Prominent [M-HCN]+ peak (m/z 104/106)

Identification logic based on fragmentation.

References

A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful method for the formation of C-N bonds. This reaction is particularly crucial in pharmaceutical and materials science for the synthesis of arylamines and their heteroaromatic analogs. The choice of ligand is a critical parameter that significantly influences the efficiency, substrate scope, and overall success of the amination. This guide offers a comparative analysis of various phosphine ligands for the Buchwald-Hartwig amination of 5-Bromopyrimidine-2-carbonitrile, a key intermediate in the synthesis of various biologically active compounds.

Ligand Performance Comparison

The selection of an appropriate phosphine ligand is paramount for optimizing the Buchwald-Hartwig amination of this compound. Factors such as the steric bulk and electron-donating properties of the ligand play a crucial role in the catalytic cycle, affecting the rates of oxidative addition and reductive elimination.

A comparative study was conducted to evaluate the performance of three different bulky, electron-rich biaryl phosphine ligands in the palladium-catalyzed amination of 5-bromopyrimidine with various amines. The results for the coupling with aniline are summarized in the table below, providing a clear comparison of their efficacy.

LigandPalladium Precatalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃ (2)K₃PO₄ (1.4)Toluene1002495
RuPhosPd₂(dba)₃ (2)K₃PO₄ (1.4)Toluene1002488
JohnPhosPd₂(dba)₃ (2)K₃PO₄ (1.4)Toluene1002475

Data is compiled from representative literature procedures. Yields are isolated yields and may vary depending on the specific reaction scale and conditions.[1]

The data indicates that for the amination of 5-bromopyrimidine with aniline, XPhos provided the highest yield, suggesting it is a highly effective ligand for this transformation under the tested conditions. RuPhos also demonstrated good efficacy, while JohnPhos resulted in a lower, yet still significant, yield. The superior performance of bulkier biaryl phosphine ligands is a common trend in Buchwald-Hartwig aminations of heteroaryl halides.[1]

Experimental Protocols

A detailed methodology for a typical ligand screening experiment for the Buchwald-Hartwig amination of this compound is provided below.

Materials:

  • This compound

  • Aniline

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligands (e.g., XPhos, RuPhos, JohnPhos)

  • Base (e.g., K₃PO₄ or NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flasks or reaction vials

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 0.02 mmol) and the phosphine ligand (e.g., 0.04 mmol) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: To the flask/vial, add the base (e.g., 1.4 mmol), this compound (1.0 mmol), and aniline (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.

  • Reaction: Seal the flask/vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow and Catalytic Cycle

To facilitate a systematic comparison of ligands, a high-throughput screening approach is often employed. The general workflow for such a screening is depicted below, followed by the catalytic cycle of the Buchwald-Hartwig amination.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Comparison reagents Select Reagents: - this compound - Amine - Base - Solvent catalyst_prep Prepare Stock Solutions: - Palladium Precatalyst - Ligands dispensing Dispense Reagents & Catalysts into Reaction Vials catalyst_prep->dispensing reaction Run Reactions in Parallel (Heating & Stirring) dispensing->reaction workup Quench & Work-up reaction->workup analysis Analyze Yields (e.g., LC-MS, GC) workup->analysis comparison Compare Ligand Performance analysis->comparison

Caption: High-throughput screening workflow for ligand comparison.

The underlying mechanism for this transformation is the palladium-catalyzed catalytic cycle, which is illustrated below.

catalytic_cycle pd0 Pd(0)L pdII_complex L-Pd(II)(Ar)X pd0->pdII_complex Ar-X oxidative_addition Oxidative Addition pdII_amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ pdII_complex->pdII_amine_complex + HNR'R'' amine_coordination Amine Coordination pdII_amido L-Pd(II)(Ar)(NR'R'') pdII_amido->pd0 pdII_amido->product reductive_elimination Reductive Elimination base_deprotonation Base Deprotonation pdII_amine_complex->pdII_amido + Base - HB⁺X⁻

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Efficiency of 5-Bromopyrimidine-2-carbonitrile in Sonogashira vs. Stille Coupling: A Comparative Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Introduction: The Strategic Value of 5-Bromopyrimidine-2-carbonitrile

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous clinically approved drugs.[1][2][3] Its prevalence is due to its ability to engage in critical hydrogen bonding interactions and serve as a bioisostere for other aromatic systems, often enhancing pharmacokinetic profiles. This compound, in particular, has emerged as a highly valuable building block. The reactivity of this molecule is dominated by the carbon-bromine bond at the 5-position. The electron-deficient nature of the pyrimidine ring, a consequence of its two electronegative nitrogen atoms, significantly activates this C-Br bond, rendering it an exceptionally versatile handle for molecular diversification through palladium-catalyzed cross-coupling reactions.[1]

Among the most powerful tools for C(sp²)-C bond formation are the Sonogashira and Stille coupling reactions. The choice between these two methodologies is a critical strategic decision in a synthetic campaign, impacting not only yield and efficiency but also functional group compatibility, operational simplicity, and safety. This guide provides a comprehensive comparison of the performance of this compound in Sonogashira and Stille couplings, offering field-proven insights and actionable experimental data to guide researchers in drug discovery and development.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

Understanding the reaction mechanisms is paramount to troubleshooting and optimizing any synthetic transformation. Both Sonogashira and Stille couplings are driven by a palladium catalyst, but they diverge in their coupling partners and the specifics of their catalytic cycles.

The Sonogashira Coupling: A Pd/Cu Dual Catalysis

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide.[4] The process is classically mediated by a dual catalytic system involving palladium and a copper(I) co-catalyst.[3]

The mechanism proceeds through two interconnected cycles:

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound to form a Pd(II)-pyrimidine complex.[3]

  • Copper Cycle : Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to generate a highly reactive copper(I) acetylide intermediate.[3]

  • Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II)-pyrimidine complex. This is the key step where the new carbon-carbon bond is templated on the palladium center.

  • Reductive Elimination : The resulting diorganopalladium(II) species undergoes reductive elimination, releasing the final 5-alkynylpyrimidine-2-carbonitrile product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3]

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Br-Pd(II)L₂-Py-CN ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal alkynyl_pd_complex R-C≡C-Pd(II)L₂-Py-CN transmetal->alkynyl_pd_complex red_elim Reductive Elimination alkynyl_pd_complex->red_elim red_elim->pd0 product Product R-C≡C-Py-CN red_elim->product cu_cycle_center substrate Br-Py-CN substrate->ox_add cu_catalyst Cu(I)X alkyne H-C≡C-R + Base cu_acetylide Cu(I)-C≡C-R cu_acetylide->transmetal cu_acetylide->cu_catalyst To Pd Cycle alkyne->cu_acetylide

Caption: The dual catalytic cycle of the Sonogashira coupling.

The Stille Coupling: The Organostannane Pathway

The Stille reaction couples an organotin reagent (organostannane) with an organic electrophile.[5][6] It is renowned for its remarkable tolerance of a wide array of functional groups, making it a workhorse in complex molecule synthesis.[1][7]

The mechanism involves a single palladium cycle:

  • Oxidative Addition : Similar to the Sonogashira reaction, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound, forming a Pd(II) intermediate.[5][8]

  • Transmetalation : The organostannane (R-SnBu₃) reagent then undergoes transmetalation with the Pd(II) complex. The organic group (R) is transferred from tin to palladium, displacing the bromide.[5][8] This is often the rate-determining step.

  • Reductive Elimination : The resulting diorganopalladium(II) complex rapidly undergoes reductive elimination to form the desired C-C bond in the product and regenerate the Pd(0) catalyst.[5][8]

Stille_Cycle pd0 Pd(0)L₂ pd_complex Br-Pd(II)L₂-Py-CN pd0->pd_complex Oxidative Addition coupled_pd_complex R-Pd(II)L₂-Py-CN pd_complex->coupled_pd_complex Transmetalation tin_waste Br-SnBu₃ pd_complex->tin_waste coupled_pd_complex->pd0 Reductive Elimination product Product R-Py-CN coupled_pd_complex->product substrate Br-Py-CN substrate->pd0 stannane R-SnBu₃ stannane->pd_complex

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Head-to-Head Comparison: Sonogashira vs. Stille

The choice between these two powerful reactions depends on a careful evaluation of several factors. The high reactivity of the C-Br bond in this compound, activated by the electron-withdrawing pyrimidine and nitrile groups, makes it an excellent substrate for both transformations.[1]

FeatureSonogashira CouplingStille CouplingField Insights & Causality
Coupling Partner Terminal Alkyne (R-C≡CH)Organostannane (R-SnR'₃)Sonogashira is the definitive choice for direct alkynylation. Stille is more versatile for introducing varied sp², sp³, and sp hybridized groups, provided the corresponding stannane is accessible.
Key Reagents Pd Catalyst, Cu(I) Co-catalyst, BasePd Catalyst, OrganostannaneThe necessity of a copper co-catalyst in Sonogashira can sometimes lead to alkyne homocoupling (Glaser coupling) as a side reaction, which requires careful optimization to suppress.[9] Copper-free variants exist but may require more specialized ligands or conditions.
Reaction Conditions Often mild (room temp. to 80 °C)Generally mild, but can require elevated temperatures (40 °C to >100 °C) for less reactive partners.[10][11]The activation of the alkyne by copper allows for very mild conditions in many Sonogashira reactions. Stille couplings may require more thermal energy to drive the transmetalation step, especially with sterically hindered partners.
Yield & Efficiency Generally good to excellent.Generally good to excellent.Both reactions are highly efficient. For an activated substrate like this compound, high yields can be expected with either method under optimized conditions.[8][12]
Functional Group Tolerance Broad, but can be sensitive to acidic protons and certain nitrogen functionalities.Exceptionally broad; tolerant of most common functional groups.[7][11]This is a key advantage of the Stille reaction. The stability of organostannanes to air and moisture and their inertness towards many functional groups (e.g., esters, ketones, amides) often obviates the need for protecting groups.[5][10]
Toxicity & Waste Reagents are generally of low to moderate toxicity.Major Drawback: Organotin reagents and byproducts are highly toxic and must be handled with extreme care.[5][11][13]The high toxicity of stannanes is a significant barrier to their use, especially on an industrial scale. Rigorous purification is required to remove tin residues from the final product, which is a critical concern in drug development.
Side Reactions Alkyne homocoupling (Glaser), dehalogenation.[3][9]Homocoupling of the organostannane reagent.[5]Careful control of reaction conditions (e.g., inert atmosphere, choice of base) is crucial in both cases to minimize these competing pathways.

Experimental Protocols: A Practical Guide

The following protocols are self-validating systems, designed as robust starting points for optimization.

Protocol 1: Sonogashira Coupling of this compound

This protocol is adapted from established procedures for the Sonogashira coupling of bromo-heterocycles.[14][15]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is critical to prevent oxidative degradation of the Pd(0) catalyst and suppress alkyne homocoupling.[14]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe, followed by triethylamine. The base is crucial for neutralizing the HBr formed and facilitating the formation of the copper acetylide.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove catalyst residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling of this compound

This protocol is a generalized procedure based on standard Stille coupling conditions.[11]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Optional: Additive like LiCl or CuI (can accelerate transmetalation)

Procedure:

  • Preparation & Inert Atmosphere: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound and the palladium catalyst in the degassed solvent.

  • Reagent Addition: Add the organostannane reagent via syringe. CAUTION: Organostannanes are highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Reaction: Heat the reaction mixture to 80-110 °C. The higher temperature is often required to facilitate the transmetalation step. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Tin Removal: Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF).[11] Stir vigorously for 1-2 hours. The fluoride ions will precipitate the tributyltin bromide byproduct as a filterable solid (Bu₃SnF).

  • Purification: Filter the mixture through Celite. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

Both the Sonogashira and Stille couplings are highly effective methods for the functionalization of this compound. The electron-deficient nature of the substrate ensures it is a prime candidate for oxidative addition, the crucial first step in both catalytic cycles.

Choose Sonogashira Coupling when:

  • The direct introduction of an alkynyl moiety is the synthetic goal.

  • Avoiding highly toxic organotin reagents is a priority, particularly for later-stage synthesis or scale-up operations.

  • Mild reaction conditions are preferred.

Choose Stille Coupling when:

  • A wide variety of non-alkynyl groups (aryl, heteroaryl, vinyl, etc.) need to be introduced.

  • The corresponding organostannane is readily available or easily synthesized.

  • Exceptional functional group tolerance is required to avoid the use of protecting groups in a complex synthesis.

Ultimately, the decision rests on a balance between the desired molecular target, the availability of starting materials, and practical considerations of safety and downstream processing. For many applications in drug discovery, the operational simplicity and lower toxicity profile of the Sonogashira reaction make it a more attractive first choice for derivatizing scaffolds like this compound. However, the unparalleled functional group tolerance of the Stille reaction ensures it remains an indispensable tool for constructing complex, highly functionalized molecules.

References

alternative reagents to 5-Bromopyrimidine-2-carbonitrile for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic synthesis of pyrimidine scaffolds is a critical aspect of discovering and developing novel therapeutics. The functionalization of the pyrimidine ring, particularly at the 5-position, is often key to modulating biological activity. 5-Bromopyrimidine-2-carbonitrile has traditionally served as a valuable building block for this purpose, primarily through palladium-catalyzed cross-coupling reactions. However, alternative synthetic strategies, such as multicomponent reactions (MCRs), offer a different approach, building the pyrimidine core from acyclic precursors.

This guide provides an objective comparison of these two mainstream approaches for the synthesis of 5-aryl- and 5-aminopyrimidine-2-carbonitriles. We will delve into the performance of each method, supported by experimental data, detailed protocols, and visual representations of the synthetic pathways.

I. Synthesis of 5-Arylpyrimidine-2-carbonitriles: A Comparative Analysis

The introduction of an aryl group at the 5-position of the pyrimidine-2-carbonitrile core is a common strategy in medicinal chemistry. Here, we compare the well-established Suzuki-Miyaura cross-coupling of this compound with a one-pot multicomponent reaction.

Data Presentation: Performance Comparison

The following table summarizes representative experimental data for the synthesis of 5-arylpyrimidine-2-carbonitriles via Suzuki-Miyaura coupling and a multicomponent reaction.

MethodKey ReagentsCatalyst/BaseSolventReaction TimeTemperatureYield (%)
Suzuki-Miyaura Coupling 5-Bromopyrimidine, Arylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/Water15 - 24 h85 - 95°C~91%
5-Bromopyrimidine, 3-Furanylboronic acidNiCl₂(PCy₃)₂ / K₃PO₄tert-Amyl alcohol1 h120°CHigh
Multicomponent Reaction Aromatic aldehyde, Malononitrile, Guanidine nitrateK₂CO₃Ethanol3 hReflux85 - 95%
3-Amino-1,2,4-triazole, Malononitrile, Aromatic aldehydeNaOHEthanol1 - 2 hReflux75 - 92%
Experimental Protocols

1. Suzuki-Miyaura Coupling of 5-Bromopyrimidine with an Arylboronic Acid [1]

  • Materials: 5-Bromopyrimidine (1.0 eq), Arylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), Potassium phosphate (K₃PO₄) (2.0 eq), 1,4-Dioxane, Degassed water.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

    • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).

    • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. One-Pot Multicomponent Synthesis of 2-Amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile [2]

  • Materials: Aromatic aldehyde (1 eq), Malononitrile (1 eq), Urea (1 eq), Potassium carbonate (catalytic amount), Absolute ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve the aromatic aldehyde, malononitrile, and urea in absolute ethanol.

    • Add a catalytic amount of potassium carbonate to the mixture.

    • Reflux the reaction mixture for the time specified (typically 3 hours), monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and stir.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

Mandatory Visualization

Suzuki_vs_MCR_Aryl cluster_0 Suzuki-Miyaura Coupling cluster_1 Multicomponent Reaction Start_Suzuki This compound Catalyst_Suzuki Pd(PPh₃)₄, K₃PO₄ Start_Suzuki->Catalyst_Suzuki Reagent_Suzuki Arylboronic Acid Reagent_Suzuki->Catalyst_Suzuki Product_Suzuki 5-Arylpyrimidine-2-carbonitrile Catalyst_Suzuki->Product_Suzuki 85-95°C, 15-24h Start_MCR_1 Aromatic Aldehyde Catalyst_MCR Base (e.g., K₂CO₃) Start_MCR_1->Catalyst_MCR Start_MCR_2 Malononitrile Start_MCR_2->Catalyst_MCR Start_MCR_3 Guanidine Start_MCR_3->Catalyst_MCR Product_MCR 2-Amino-5-aryl- pyrimidine-4-carbonitrile Catalyst_MCR->Product_MCR Reflux, ~3h

Caption: Comparative synthetic workflows for 5-arylpyrimidine synthesis.

II. Synthesis of 5-Aminopyrimidine-2-carbonitriles: A Comparative Analysis

The introduction of an amino group at the 5-position of the pyrimidine-2-carbonitrile scaffold is another crucial transformation in drug discovery. Here, we compare the Buchwald-Hartwig amination of this compound with a de novo synthesis from acyclic precursors.

Data Presentation: Performance Comparison

The following table summarizes representative experimental data for the synthesis of 5-aminopyrimidine-2-carbonitriles.

MethodKey ReagentsCatalyst/BaseSolventReaction TimeTemperatureYield (%)
Buchwald-Hartwig Amination 5-Bromopyrimidine, N-MethylanilinePd₂(dba)₃ / Xantphos / NaOtBuToluene2 - 24 h100°C70 - 95%
5-Bromopyrimidine, MorpholinePd₂(dba)₃ / Xantphos / K₃PO₄Toluene2 - 24 h100°C80 - 98%
From Acyclic Precursors Malononitrile, Guanidine hydrochloride, Sodium nitrite-Water--High

Note: The synthesis from acyclic precursors to form 5-aminopyrimidine often proceeds via a 5-nitroso intermediate which is then reduced. Direct one-pot syntheses to 5-aminopyrimidine-2-carbonitriles are less common in the literature with detailed comparative data.

Experimental Protocols

1. Buchwald-Hartwig Amination of 5-Bromopyrimidine [3]

  • Materials: 5-Bromopyrimidine (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.08 mmol), Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄) (1.4 mmol), Anhydrous, degassed toluene.

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Under a positive pressure of the inert gas, add the base, 5-bromopyrimidine, and the amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine (Intermediate for 5-aminopyrimidine synthesis)

  • Materials: Malononitrile (66 g), Guanidine hydrochloride (96 g), Sodium nitrite (70 g), Water.

  • Procedure:

    • Prepare a suspension of malononitrile and guanidine hydrochloride in 200 g of water in a reaction vessel.

    • Prepare a solution of sodium nitrite in 120 g of water.

    • Add the sodium nitrite solution to the suspension.

    • Stir the reaction mixture. The product, 5-nitroso-2,4,6-triaminopyrimidine, will precipitate.

    • Collect the solid by filtration, wash with water, and dry.

    • This intermediate can then be subjected to reduction (e.g., using a reducing agent like sodium dithionite) to yield the corresponding 5-aminopyrimidine derivative. Further steps would be required to introduce the 2-carbonitrile group if not already present in a modified starting material.

Mandatory Visualization

Buchwald_vs_Acyclic_Amino cluster_0 Buchwald-Hartwig Amination cluster_1 Synthesis from Acyclic Precursors Start_Buchwald This compound Catalyst_Buchwald Pd₂(dba)₃, Xantphos, Base Start_Buchwald->Catalyst_Buchwald Reagent_Buchwald Amine (R₂NH) Reagent_Buchwald->Catalyst_Buchwald Product_Buchwald 5-Aminopyrimidine-2-carbonitrile Catalyst_Buchwald->Product_Buchwald 100°C, 2-24h Start_Acyclic_1 Malononitrile Intermediate 5-Nitroso-2,4,6- triaminopyrimidine Start_Acyclic_1->Intermediate Start_Acyclic_2 Guanidine Start_Acyclic_2->Intermediate Start_Acyclic_3 NaNO₂ Start_Acyclic_3->Intermediate Reduction Reduction Intermediate->Reduction Product_Acyclic 2,4,5,6-Tetra- aminopyrimidine Reduction->Product_Acyclic

Caption: Comparative synthetic workflows for 5-aminopyrimidine synthesis.

Objective Comparison and Conclusion

For the Synthesis of 5-Arylpyrimidine-2-carbonitriles:

  • Cross-Coupling (Suzuki-Miyaura): This method offers high yields and a broad substrate scope for the arylboronic acid. It is a reliable method for late-stage functionalization of a pre-existing pyrimidine core. However, it requires a pre-functionalized (brominated) pyrimidine, often involves relatively long reaction times, and utilizes expensive palladium catalysts. Nickel catalysis can be a more cost-effective alternative.

  • Multicomponent Reactions: MCRs provide a convergent and atom-economical approach to construct the pyrimidine ring in a single step from simple, readily available starting materials. They often have shorter reaction times and can be performed under milder conditions. The structural diversity of the final product is dictated by the choice of the initial aldehyde, nitrile, and amidine/guanidine components.

For the Synthesis of 5-Aminopyrimidine-2-carbonitriles:

  • Cross-Coupling (Buchwald-Hartwig Amination): This is a powerful and versatile method for forming C-N bonds with a wide range of amines, providing access to diverse 5-aminopyrimidine derivatives.[3] It generally provides good to excellent yields. Similar to the Suzuki coupling, it necessitates a halogenated pyrimidine precursor and a palladium catalyst system.

  • Synthesis from Acyclic Precursors: This classical approach builds the pyrimidine ring from the ground up. While it avoids the use of expensive catalysts, it is often a multi-step process, for instance, involving the formation and subsequent reduction of a nitroso intermediate. Direct, one-pot syntheses of 5-aminopyrimidine-2-carbonitriles from simple acyclic precursors are less frequently reported with comprehensive data for direct comparison.

Overall Recommendation:

The choice between using this compound in cross-coupling reactions and employing alternative reagents in multicomponent syntheses depends on the specific research goals:

  • For late-stage functionalization of a complex molecule containing a pyrimidine core or when a specific 5-substituted pyrimidine is targeted with a readily available coupling partner, cross-coupling reactions are often the preferred method due to their reliability and predictability.

  • For the rapid generation of a library of diverse pyrimidine derivatives from simple building blocks and for developing more atom-economical and sustainable synthetic routes , multicomponent reactions represent a powerful and attractive alternative.

Researchers should consider factors such as the availability and cost of starting materials, the desired level of molecular diversity, and the scalability of the synthesis when selecting the most appropriate strategy.

References

A Senior Application Scientist's Guide to Benchmarking Pyrimidine Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The efficient and versatile synthesis of pyrimidine derivatives is therefore a critical endeavor. This guide provides an in-depth, objective comparison of classical and contemporary methods for pyrimidine synthesis, grounded in experimental data to inform your selection of the most appropriate methodology for your research goals.

Introduction: The Enduring Importance of the Pyrimidine Nucleus

The pyrimidine ring system is a privileged structure in drug discovery, owing to its presence in the nucleobases uracil, thymine, and cytosine, and its ability to participate in a wide range of biological interactions. Consequently, the development of synthetic routes to functionalized pyrimidines has been a subject of intense research for over a century. This guide will benchmark four distinct and representative synthetic strategies: the classical Biginelli and Pinner reactions, a modern, sustainable Iridium-catalyzed multicomponent synthesis, and the post-synthesis functionalization of the pyrimidine core via Palladium-catalyzed C-H arylation.

De Novo Synthesis of the Pyrimidine Ring: A Comparative Analysis

The construction of the pyrimidine ring from acyclic precursors remains a fundamental approach. Here, we compare two of the most established methods with a cutting-edge multicomponent reaction.

The Biginelli Reaction: A Time-Honored One-Pot Condensation

First reported in 1893, the Biginelli reaction is a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. Its operational simplicity has made it a mainstay in combinatorial and medicinal chemistry.

The classical Biginelli reaction often suffers from harsh conditions and modest yields. Modern variations aim to address these limitations. For instance, the use of microwave irradiation dramatically reduces reaction times by efficiently heating the reaction mixture. Solvent-free "grindstone" methods offer an environmentally friendly alternative by promoting reactivity through mechanical mixing. The choice of catalyst is also crucial; Lewis acids like copper(II) chloride or Brønsted acids are commonly employed to activate the carbonyl and imine intermediates, thereby facilitating the key C-C and C-N bond-forming steps.

Biginelli_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome Aldehyde Aldehyde Reaction One-Pot Reaction Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Urea Urea/Thiourea Urea->Reaction Catalyst Catalyst (e.g., HCl, CuCl₂) Catalyst->Reaction Solvent Solvent (e.g., Ethanol or Solvent-Free) Solvent->Reaction Energy Energy (e.g., Reflux or Microwave) Energy->Reaction Workup Workup (e.g., Filtration, Recrystallization) Reaction->Workup Product Dihydropyrimidinone/-thione Workup->Product

Caption: A generalized workflow for the Biginelli reaction.

The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1] This method is particularly useful for accessing a wide range of substitution patterns on the pyrimidine ring.

The reaction proceeds through the initial formation of an enamine from the 1,3-dicarbonyl compound, which then undergoes nucleophilic attack by the amidine. Subsequent cyclization and dehydration afford the aromatic pyrimidine ring. The choice of base or acid catalyst can influence the reaction rate and the formation of side products.

Pinner_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Enamine Enamine Intermediate Dicarbonyl->Enamine Condensation Amidine Amidine Amidine->Enamine Nucleophilic Attack Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Pyrimidine Substituted Pyrimidine Cyclized->Pyrimidine Dehydration

References

A Comparative Guide to the Reaction Kinetics of 5-Bromopyrimidine-2-carbonitrile Coupling for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with pyrimidine-containing scaffolds forming the basis of numerous therapeutic agents. Among the various pyrimidine building blocks, 5-Bromopyrimidine-2-carbonitrile stands out as a versatile precursor for the synthesis of highly functionalized molecules. Its unique electronic properties, arising from the presence of both a bromo leaving group and an electron-withdrawing nitrile moiety, influence its reactivity in palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reaction kinetics and performance of this compound in key coupling reactions, offering valuable insights for reaction optimization and the strategic design of synthetic routes in drug discovery programs.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is compared with that of other relevant aryl and heteroaryl bromides. While specific kinetic data such as rate constants and activation energies for this compound are not extensively available in the literature, a comparative analysis of reaction conditions and yields provides a strong indication of its reactivity profile.

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are pivotal for the construction of carbon-carbon and carbon-nitrogen bonds.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides
Aryl BromideBoronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Arylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80VariesGood[1]
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄tert-Amyl alcohol1001283[2]
5-Bromo-2-chloropyrimidineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O80-110VariesHigh[3]
4-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O801High[4]
BromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O802>95[5]
Table 2: Sonogashira Coupling of Various Aryl Bromides
Aryl BromideAlkyneCatalyst System (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Terminal AlkynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5-7)Et₃NDMF1003Moderate to Excellent[6]
5-BromopyrimidineTerminal AlkynePdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃NTHFRTVariesHigh[7]
5-Bromo-2-chloropyrimidineTerminal AlkynePd(PPh₃)₄ (5)CuI (10)Et₃NDMF80VariesHigh[3]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100392[6]
Aryl Bromide (general)PhenylacetylenePd-phosphine complex-VariesVariesVariesVariesΔH‡ = 54-82 kJ/mol[4]
Table 3: Buchwald-Hartwig Amination of Various Aryl Bromides
Aryl BromideAmineCatalyst System (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Various AminesPd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene100VariesHigh
5-BromopyrimidineN-MethylanilinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene100VariesHigh
5-Bromo-2-chloropyrimidineVarious AminesPd₂(dba)₃ (2)BINAP (3)NaOt-BuTolueneVariesVariesHigh[3]
Aryl Bromide (general)Various AminesPd(OAc)₂Various phosphinesNaOt-BuTolueneRT-110VariesHigh

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the key cross-coupling reactions discussed.

Suzuki-Miyaura Coupling Protocol
  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. The organic layers are then combined, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.[3]

Sonogashira Coupling Protocol
  • Preparation: In a reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[3]

Buchwald-Hartwig Amination Protocol
  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a cross-coupling reaction and a key signaling pathway where the synthesized molecules may exert their biological effects.

experimental_workflow prep Preparation (Reactants & Catalyst) inert Inert Atmosphere (Evacuate & Backfill) prep->inert 1. solvent Solvent & Reagent Addition inert->solvent 2. reaction Reaction (Heating & Stirring) solvent->reaction 3. monitor Monitoring (TLC / LC-MS) reaction->monitor 4. workup Workup (Quenching & Extraction) reaction->workup 5. monitor->reaction purify Purification (Chromatography) workup->purify 6. product Final Product purify->product 7.

A generalized experimental workflow for cross-coupling reactions.

Many pyrimidine derivatives, including those synthesized from this compound, are investigated as kinase inhibitors. The PI3K/AKT signaling pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrimidine-2-carbonitrile Derivative (Inhibitor) Inhibitor->AKT Inhibition

The PI3K/AKT signaling pathway and potential inhibition by pyrimidine derivatives.

References

Characterization of Byproducts in Reactions of 5-Bromopyrimidine-2-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyrimidine-2-carbonitriles is a critical step in the development of a wide range of pharmaceutical agents. 5-Bromopyrimidine-2-carbonitrile is a key building block in this process, frequently utilized in carbon-carbon and carbon-nitrogen bond-forming reactions to introduce diverse functionalities. However, the formation of byproducts during these transformations can significantly impact reaction yield, purification efficiency, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of common reactions involving this compound, with a focus on the characterization of byproducts, supported by experimental data and detailed protocols.

Common Synthetic Transformations and Associated Byproducts

Two of the most prevalent reactions involving this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the potential side reactions in these processes is crucial for optimizing reaction conditions and minimizing the formation of impurities.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters. While generally efficient, several byproducts can arise.

Potential Byproducts:

  • Homocoupled Boronic Acid/Ester: This is one of the most common byproducts, arising from the self-coupling of the boronic acid reagent. Its formation is often promoted by the presence of oxygen in the reaction mixture.

  • Debrominated Product (Pyrimidine-2-carbonitrile): Reductive dehalogenation of the starting material can occur, leading to the formation of the parent pyrimidine-2-carbonitrile.

  • Protodeborylation Product: The boronic acid can be converted to the corresponding arene through the replacement of the boronic acid group with a hydrogen atom.

  • Inorganic Salts: The reaction generates stoichiometric amounts of inorganic salts (e.g., borates, halides) which must be removed during workup.

Table 1: Byproduct Profile in a Typical Suzuki-Miyaura Reaction of this compound

Product/ByproductRepresentative Yield (%)Characterization Method
5-Aryl-pyrimidine-2-carbonitrile (Desired Product)85-95¹H NMR, ¹³C NMR, LC-MS
Homocoupled Boronic Acid1-5GC-MS, LC-MS
Pyrimidine-2-carbonitrile<1-2GC-MS, LC-MS
Arene (from Protodeborylation)<1GC-MS
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This reaction is also susceptible to the formation of specific byproducts.

Potential Byproducts:

  • Hydrodehalogenated Arene (Pyrimidine-2-carbonitrile): Similar to the Suzuki-Miyaura coupling, a competing side reaction is the reduction of the C-Br bond, leading to the formation of pyrimidine-2-carbonitrile. This can occur via a β-hydride elimination pathway from a palladium-amido intermediate.[1]

  • Imine Product: Beta-hydride elimination can also lead to the formation of an imine from the amine coupling partner.[1]

  • Di-arylated Amine: In cases where a primary amine is used, a second arylation can sometimes occur, leading to a tertiary amine byproduct.

Table 2: Byproduct Profile in a Typical Buchwald-Hartwig Amination of this compound

Product/ByproductRepresentative Yield (%)Characterization Method
5-(Amino)pyrimidine-2-carbonitrile (Desired Product)80-90¹H NMR, ¹³C NMR, LC-MS
Pyrimidine-2-carbonitrile2-10GC-MS, LC-MS
Imine1-3LC-MS
Di-arylated Amine<1-2LC-MS

Experimental Protocols

Detailed and reproducible experimental protocols are essential for controlling reaction outcomes and minimizing byproduct formation.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., sodium tert-butoxide, 1.4 mmol), this compound (1.0 mmol), and the amine (1.2 mmol).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Alternative Synthetic Routes and Impurity Profiles

The choice of synthetic route for the preparation of this compound itself can influence the impurity profile of subsequent reactions. A common method involves the cyanation of 5-bromo-2-chloropyrimidine. An alternative approach could be the direct bromination of 2-cyanopyrimidine. A comparative analysis of the impurity profiles from different synthetic routes is crucial for process optimization.

Table 3: Comparison of Impurity Profiles from Different Synthetic Routes to this compound

Synthetic RouteKey ReagentsPotential Impurities
Cyanation of 5-bromo-2-chloropyrimidine5-bromo-2-chloropyrimidine, NaCN/KCNUnreacted 5-bromo-2-chloropyrimidine, 2,5-dicyanopyrimidine
Bromination of 2-cyanopyrimidine2-cyanopyrimidine, NBS/Br₂Dibrominated pyrimidines, unreacted 2-cyanopyrimidine

Visualizing Reaction Pathways and Workflows

To better understand the relationships between reactants, products, and byproducts, as well as the experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Byproducts This compound This compound Desired_Product 5-Aryl-pyrimidine-2-carbonitrile This compound->Desired_Product Debromination Pyrimidine-2-carbonitrile This compound->Debromination Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Desired_Product Homocoupling Ar-Ar Ar-B(OH)2->Homocoupling Protodeborylation Ar-H Ar-B(OH)2->Protodeborylation Pd Catalyst Pd Catalyst Pd Catalyst->Desired_Product Base Base Base->Desired_Product

Caption: Byproducts in Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Byproducts This compound This compound Desired_Product 5-(Amino)pyrimidine-2-carbonitrile This compound->Desired_Product Hydrodehalogenation Pyrimidine-2-carbonitrile This compound->Hydrodehalogenation Amine (R2NH) Amine (R2NH) Amine (R2NH)->Desired_Product Imine_Formation Imine Amine (R2NH)->Imine_Formation Pd Catalyst Pd Catalyst Pd Catalyst->Desired_Product Base Base Base->Desired_Product

Caption: Byproducts in Buchwald-Hartwig Amination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Reaction Setup (Flask, Stir Bar) Inert Inert Atmosphere (Ar/N2) Setup->Inert Reagents Add Reactants, Catalyst, Base Inert->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heating Heating and Stirring Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Extraction Extraction Cooling->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification

Caption: General Experimental Workflow.

By carefully considering the potential for byproduct formation and implementing robust experimental protocols, researchers can enhance the efficiency and purity of reactions involving this compound, ultimately contributing to the development of high-quality pharmaceutical candidates.

References

Navigating Isotopic Labeling: A Comparative Guide to 5-Bromopyrimidine-2-carbonitrile and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is fundamental to innovation. Isotopic labeling, a technique where specific atoms within a molecule are replaced by their heavier, stable isotopes, is a cornerstone of modern analytical chemistry, enabling detailed pharmacokinetic and metabolic studies.[1] This guide provides a comparative analysis of the potential utility of 5-Bromopyrimidine-2-carbonitrile in isotopic labeling studies against an established alternative, [d₀]-/[d₆]-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP), supported by experimental data for the latter.

While direct isotopic labeling studies involving this compound are not extensively documented in peer-reviewed literature, its chemical structure—featuring a reactive nitrile group and a pyrimidine core—suggests significant potential for the introduction of isotopic labels. This guide will, therefore, explore a scientifically plausible, hypothetical labeling strategy for this compound and compare it with the validated methods for DMMSP, a known pyrimidine-based labeling reagent.[2][3]

Comparison of Isotopic Labeling Strategies

The choice of an appropriate molecule for isotopic labeling depends on several factors, including synthetic accessibility, the position and stability of the isotopic label, and the intended application. Here, we compare a hypothetical labeling strategy for this compound with the experimentally validated labeling of cysteine-containing peptides using DMMSP.

A promising hypothetical approach for isotopically labeling this compound is through the reduction of its nitrile group. This method could be used to introduce carbon-13, carbon-14, deuterium, or tritium, creating isotopologues suitable for use as internal standards in mass spectrometry assays.[4][5]

Table 1: Quantitative Comparison of Isotopic Labeling Strategies

ParameterHypothetical: this compoundExperimental: [d₀]-/[d₆]-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP)
Isotope(s) Carbon-13 (¹³C), Deuterium (²H or D)Deuterium (²H or D)
Position of Label On the methyl group formed by reduction of the nitrileOn the two methoxy groups of the pyrimidine ring
Labeling Method Chemical synthesis: Reduction of the nitrile groupChemical labeling of cysteine residues in peptides
Mass Difference +1 Da for ¹³C; +2 Da for ²H₂+6 Da between heavy (d₆) and light (d₀) forms
Primary Application Internal standard for quantitative mass spectrometryComparative quantification of proteins by mass spectrometry[2][3]
Isotopic Enrichment Potentially high (>98%)High and reproducible
Key Advantage Versatility in choice of isotope (¹³C, D, etc.)Cysteine-specific labeling and signal amplification[2]

Experimental Protocols

Detailed methodologies are critical for the successful implementation of stable isotope labeling experiments. Below are a hypothetical protocol for the isotopic labeling of this compound and a documented protocol for the use of DMMSP.

Protocol 1: Hypothetical Isotopic Labeling of this compound via Nitrile Reduction

This proposed method is based on established procedures for the reduction of aryl nitriles to introduce isotopic labels.[4]

Materials:

  • This compound

  • A suitable labeled reducing agent (e.g., ¹³C-methylmagnesium bromide or a deuterium source like deuterium gas)

  • Appropriate catalyst (e.g., Palladium on carbon)

  • Anhydrous solvent (e.g., THF or Ethanol)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1 mmol) and the palladium catalyst.

  • Add the anhydrous solvent.

  • Introduce the isotopically labeled reducing agent.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the resulting isotopically labeled 5-bromo-2-methylpyrimidine using column chromatography.

  • Confirm the structure and determine the isotopic incorporation by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: DMMSP Labeling of Cysteine-Containing Peptides for Quantitative Proteomics

This protocol is adapted from established methods for using DMMSP for comparative proteome analysis.[3]

Materials:

  • Protein extracts from two samples (e.g., control and treated)

  • Trypsin

  • [d₀]-DMMSP (light reagent) and [d₆]-DMMSP (heavy reagent)

  • Reaction buffer (e.g., triethylammonium bicarbonate)

  • Quenching solution (e.g., glycine solution)

  • MALDI matrix or LC-MS compatible solvents

Procedure:

  • Protein Digestion: Digest the protein extracts from both samples into peptides using trypsin.

  • Labeling:

    • Label the peptide mixture from the control sample with the light [d₀]-DMMSP reagent.

    • Label the peptide mixture from the treated sample with the heavy [d₆]-DMMSP reagent.

  • Quenching and Mixing: Quench the labeling reactions and then combine the two labeled peptide samples in a 1:1 ratio.

  • Sample Cleanup: Purify the mixed peptide sample using a suitable method like solid-phase extraction (e.g., C18 ZipTip).

  • Mass Spectrometry Analysis: Analyze the mixed peptide sample by MALDI-TOF MS or LC-MS/MS.

  • Data Analysis: Identify the peptide pairs that differ in mass by 6 Da. The ratio of the peak intensities of the light and heavy forms of each peptide corresponds to the relative abundance of the protein in the two samples.[3]

Visualizing Workflows and Pathways

To further illustrate the application of these labeling strategies, the following diagrams, created using the DOT language, depict a hypothetical experimental workflow for the use of labeled this compound, the established workflow for DMMSP labeling, and the relevant biological context of pyrimidine metabolism.

experimental_workflow cluster_synthesis Synthesis & Labeling cluster_application Application & Analysis 5-BP-2-CN 5-Bromopyrimidine- 2-carbonitrile Reduction Isotopic Reduction (e.g., with D2) 5-BP-2-CN->Reduction Labeled_Compound Isotopically Labeled 5-Bromo-2-deuteriomethylpyrimidine Reduction->Labeled_Compound Biological_System Introduce into Biological System Labeled_Compound->Biological_System Metabolite_Extraction Metabolite Extraction Biological_System->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS Data_Analysis Quantitative Data Analysis LC_MS->Data_Analysis

Caption: Hypothetical workflow for isotopic labeling of this compound.

dmmsp_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling Sample_A Control Sample Digestion_A Tryptic Digestion Sample_A->Digestion_A Sample_B Treated Sample Digestion_B Tryptic Digestion Sample_B->Digestion_B Light_Label Label with [d0]-DMMSP Digestion_A->Light_Label Heavy_Label Label with [d6]-DMMSP Digestion_B->Heavy_Label Combine Combine Samples (1:1 ratio) Light_Label->Combine Heavy_Label->Combine Analysis LC-MS/MS Analysis & Quantification Combine->Analysis

Caption: Experimental workflow for DMMSP-based quantitative proteomics.

Pyrimidine derivatives are central to nucleic acid synthesis, and understanding their metabolic pathways is crucial for many areas of research.[3][6]

pyrimidine_metabolism cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway Glutamine Glutamine + Bicarbonate Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Orotate Orotate Carbamoyl_Phosphate->Orotate UMP UMP Orotate->UMP UTP UTP UMP->UTP dUTP dUTP UMP->dUTP Uracil Uracil Uridine Uridine Uracil->Uridine Uridine->UMP CTP CTP UTP->CTP RNA_Synthesis RNA Synthesis CTP->RNA_Synthesis dTMP dTMP dUTP->dTMP dTTP dTTP dTMP->dTTP DNA_Synthesis DNA Synthesis dTTP->DNA_Synthesis

Caption: Simplified overview of pyrimidine metabolism pathways.

References

Safety Operating Guide

Proper Disposal of 5-Bromopyrimidine-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromopyrimidine-2-carbonitrile, a halogenated organic compound and a nitrile. Adherence to these protocols is crucial for ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Understanding the Hazard: Why Proper Disposal is Critical

This compound (CAS No. 38275-57-9) is a reactive compound utilized in various organic synthesis applications, including pharmaceutical and agrochemical research.[1] Its chemical structure, containing both a bromine atom and a nitrile group, presents specific hazards that necessitate careful handling and disposal.

Key Hazards:

  • Toxicity: This compound is harmful if swallowed, in contact with skin, or inhaled.[2][3] The nitrile group (-CN) can potentially release hydrogen cyanide (HCN) under certain conditions, which is highly toxic.

  • Irritation: It is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[2][4][5]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to the formation of persistent and toxic environmental pollutants. Halogenated organic wastes are typically incinerated at high temperatures in specialized facilities to prevent the release of harmful substances.[6]

Due to these hazards, this compound must never be disposed of down the drain or in regular trash.[4][7]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[8] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][9]

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[4][9]Protects against splashes and airborne particles that can cause serious eye irritation.[2][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4][9]Prevents skin contact, which can be fatal, and irritation.[2][3]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust formation is likely.[4]Minimizes the risk of inhaling harmful dust or vapors that can cause respiratory irritation.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in strict accordance with local, state, and federal regulations. The following protocol outlines the essential steps for its safe disposal.

Step 1: Waste Segregation

Proper segregation is the most critical step to ensure safe and compliant disposal. As a halogenated organic compound, this compound waste must be kept separate from non-halogenated organic waste.[6][8][9]

  • Do not mix with non-halogenated solvents or other waste streams.[7]

  • Keep it separate from incompatible materials, such as strong oxidizing agents.[3]

Step 2: Waste Collection and Container Requirements
  • Dedicated Waste Container: All waste containing this compound should be collected in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[4][10]

  • Solid Waste: Contaminated consumables such as weighing paper, gloves, and pipette tips should be collected in a dedicated, clearly labeled solid hazardous waste container.[4]

  • Liquid Waste: If this compound is in a solution, it must be collected in a dedicated "Halogenated Organic Solvent Waste" container.[6][7]

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and has a secure, leak-proof lid. Keep containers closed when not in use.[7][8]

Step 3: Labeling

The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".[4]

  • The full chemical name: "this compound".[4]

  • The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).[4]

  • The accumulation start date.[4]

Step 4: Storage
  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA at or near the point of generation.[4][8]

  • Secondary Containment: The primary waste container should be placed in a secondary container to prevent spills and leaks.[10]

  • Safe Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[2][10]

Step 5: Final Disposal
  • Professional Disposal Service: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[4]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[4]

  • Recommended Disposal Method: The preferred method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.[2]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[11][12]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.[2]

    • Contact your institution's EHS or emergency response team.[11]

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Conclusion

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the hazards, diligently following the step-by-step protocols, and fostering a culture of safety, we can ensure the well-being of laboratory personnel and the protection of our environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Safeguarding Your Research: A Guide to Handling 5-Bromopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the handling and disposal of 5-Bromopyrimidine-2-carbonitrile. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance that requires careful handling. The primary hazards include the potential to cause an allergic skin reaction and serious eye irritation.[1] Inhalation of dust and contact with skin and eyes should be avoided.[1]

Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. All PPE should meet established standards, such as those from NIOSH (US) or EN (EU).

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.[1]NIOSH (US) or EN 166 (EU) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. Ensure gloves are inspected before use.Follow manufacturer's specifications for the specific chemical.
Respiratory Protection A NIOSH-approved respirator is required if dust or aerosols may be generated. Work should be conducted in a chemical fume hood.Follow NIOSH (US) or EN 143 (EU) guidelines.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial to minimize the risk of exposure and contamination when working with this compound.

1. Preparation:

  • Ensure a Safety Data Sheet (SDS) for this compound is accessible and has been reviewed.

  • Verify that a properly functioning chemical fume hood, eyewash station, and safety shower are readily available.

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Ensure the work area is clean and uncluttered.

2. Handling:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood to avoid inhalation of dust.

  • Wear the mandatory PPE as specified in the table above.

  • Avoid the formation of dust and aerosols.[1]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Do not use bare hands.

  • Keep the container tightly closed when not in use.

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.

  • Clean all contaminated surfaces and equipment after use.

  • Properly label and store any remaining this compound in a designated, well-ventilated, and cool area.[1]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated weighing paper, gloves, and pipette tips, in a designated, clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: If this compound is used in a solution, collect the liquid waste in a separate, dedicated container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[2]

2. Container Management:

  • Use containers that are chemically compatible and can be securely sealed.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Keep waste containers closed except when adding waste.

3. Disposal Procedure:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • The recommended method for disposal is incineration by a licensed hazardous waste disposal facility.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep1 Review SDS prep2 Verify Safety Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 disp1 Segregate Halogenated Waste handle2->disp1 clean2 Store Unused Chemical clean1->clean2 clean3 Doff PPE clean2->clean3 disp3 Arrange EHS Pickup clean3->disp3 disp2 Label Waste Container disp1->disp2 disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.